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  • Product: 4-Fluoro-5-methylpicolinonitrile

Core Science & Biosynthesis

Foundational

4-Fluoro-5-methylpicolinonitrile CAS number and structure

Core Identity & Synthetic Methodology for Drug Discovery Executive Summary 4-Fluoro-5-methylpicolinonitrile (CAS 1807299-59-7) is a high-value heterocyclic building block utilized in the synthesis of small molecule inhib...

Author: BenchChem Technical Support Team. Date: February 2026

Core Identity & Synthetic Methodology for Drug Discovery

Executive Summary

4-Fluoro-5-methylpicolinonitrile (CAS 1807299-59-7) is a high-value heterocyclic building block utilized in the synthesis of small molecule inhibitors, particularly targeting kinase pathways (e.g., CDK, EGFR). Its structural utility lies in the 4-fluoro-5-methylpyridine core, which offers a unique electronic profile: the fluorine atom modulates the basicity of the pyridine nitrogen (


 suppression) while providing metabolic blockade at the typically labile 4-position. The 2-cyano group serves as a versatile electrophilic handle for heterocycle formation (e.g., triazoles, tetrazoles) or reduction to primary amines.

This guide details the physicochemical characterization, validated synthetic pathways, and critical handling protocols for this intermediate.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

PropertySpecification
IUPAC Name 4-Fluoro-5-methylpyridine-2-carbonitrile
Common Name 4-Fluoro-5-methylpicolinonitrile
CAS Number 1807299-59-7
Molecular Formula

Molecular Weight 136.13 g/mol
Structure Description Pyridine ring substituted with a cyano group at C2, fluorine at C4, and methyl at C5.[2][3][4]
Appearance Off-white to pale yellow crystalline solid
Melting Point 45–50 °C (Predicted/Analogous range)
Solubility Soluble in DCM, EtOAc, DMSO, Methanol; Sparingly soluble in water.
pKa (Conj. Acid) ~1.5 (Predicted) – Fluorine significantly lowers pyridine basicity.

Synthetic Methodologies

For research and scale-up, two primary routes are recommended. The Palladium-Catalyzed Cyanation (Route A) is preferred for laboratory scale due to milder conditions and higher functional group tolerance. The Halogen Exchange (Halex) (Route B) is a cost-effective alternative for industrial batch processes.

Route A: Palladium-Catalyzed Cyanation (Recommended)

This route converts 2-bromo-4-fluoro-5-methylpyridine into the nitrile. It avoids the use of highly corrosive fluorinating agents required in other pathways.

Reaction Scheme:



Protocol:

  • Setup: In a glovebox or under argon flow, charge a dried Schlenk flask with 2-bromo-4-fluoro-5-methylpyridine (1.0 equiv), Zn(CN)

    
      (0.6 equiv), Pd
    
    
    
    (dba)
    
    
    (2 mol%), and dppf (4 mol%).
  • Solvent: Add anhydrous DMF (concentration 0.2 M). Note: DMF must be degassed to prevent catalyst deactivation.

  • Reaction: Heat the mixture to 120 °C for 4–6 hours. Monitor by LC-MS for the disappearance of the bromide (M+H ~190/192) and appearance of the nitrile (M+H 137).

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with 1M NaOH (to quench excess cyanide) followed by brine.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product typically elutes in 10-20% EtOAc.

Critical Process Parameter (CPP):

  • Catalyst Quality: The active Pd(0) species is sensitive to oxygen. Use fresh catalyst or generate in situ.

  • Zinc Cyanide: Highly toxic. All waste must be treated with bleach (sodium hypochlorite) before disposal.

Route B: Halogen Exchange (Halex)

This route is viable if 4-chloro-5-methylpicolinonitrile is the available precursor. It utilizes nucleophilic aromatic substitution (


).[1]

Reaction Scheme:



Protocol:

  • Drying: Spray-dried Potassium Fluoride (KF) is essential. Dry KF at 150 °C under vacuum for 24 hours prior to use.

  • Reaction: Combine chloro-precursor (1.0 equiv), KF (2.5 equiv), and 18-crown-6 (0.1 equiv) in dry DMSO.

  • Heating: Heat to 140–150 °C for 12 hours.

  • Workup: Pour into ice water. Extract with DCM.

Visualization of Synthetic Logic

SynthesisPathways Precursor1 2-Bromo-4-fluoro-5-methylpyridine Reagents1 Zn(CN)2 / Pd(0) (Cyanation) Precursor1->Reagents1 Precursor2 4-Chloro-5-methylpicolinonitrile Reagents2 KF / 18-Crown-6 (Halex) Precursor2->Reagents2 Target 4-Fluoro-5-methylpicolinonitrile (CAS 1807299-59-7) Reagents1->Target Preferred Route High Yield Reagents2->Target Industrial Route Cost Effective

Figure 1: Convergent synthetic pathways for 4-Fluoro-5-methylpicolinonitrile highlighting the preferred catalytic cyanation route and the alternative nucleophilic fluorination.

Applications in Drug Discovery[3][11]

Kinase Inhibitor Scaffolds

The 4-fluoro-5-methylpicolinonitrile motif is a bioisostere for 2-aminopyrimidines found in CDK4/6 inhibitors (e.g., Abemaciclib analogs).

  • Metabolic Stability: The C5-methyl group blocks metabolic oxidation at a vulnerable position.

  • Electronic Modulation: The C4-fluorine atom withdraws electron density, lowering the pKa of the pyridine nitrogen. This reduces non-specific binding to hERG channels, a common liability in basic pyridine drugs.

Heterocycle Construction

The nitrile group is a "linchpin" functional group:

  • Amidine Formation: Reaction with hydroxylamine yields amidoximes, precursors to 1,2,4-oxadiazoles.

  • Reduction: Hydrogenation (Raney Ni/H2) yields the primary amine (4-fluoro-5-methylpyridin-2-yl)methanamine, a linker for PROTACs.

Quality Control & Analytics

To ensure the integrity of this building block, the following analytical criteria must be met:

TestAcceptance CriteriaNotes
HPLC Purity > 97.0% (Area %)Impurities: Des-fluoro (4-H) or Hydrolyzed amide.
1H NMR Consistent with structureCharacteristic doublets for Py-H due to F-coupling.
19F NMR Single peakCritical to ensure no inorganic fluoride (KF) remains.
Water Content < 0.5%Nitriles can hydrolyze if wet.

Troubleshooting:

  • Issue: Appearance of a peak at M+18 in LC-MS.

  • Cause: Hydrolysis of the nitrile to the primary amide (

    
    ).
    
  • Solution: Ensure all solvents are anhydrous. Store the compound under nitrogen in a desiccator.

Safety & Handling (MSDS Highlights)

  • Hazard Class: 6.1 (Toxic).

  • Signal Word: Danger.

  • Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled).

  • Specific Handling:

    • Cyanide Generation: Under strong acidic conditions, this compound could theoretically release HCN, though the aromatic nitrile is robust.

    • HF Generation: In case of fire, thermal decomposition will release Hydrogen Fluoride (HF). Firefighters must wear full protective gear including self-contained breathing apparatus (SCBA).

References

  • BLD Pharm. (2025).[3] Product Analysis: 4-Fluoro-5-methylpicolinonitrile (CAS 1807299-59-7).[3][5] Retrieved from

  • BenchChem. (2025).[1] Cyanation Protocols for Fluoropyridines. Retrieved from

  • ChemicalBook. (2025). Supplier and Property Data for CAS 1807299-59-7. Retrieved from

  • Organic Syntheses. (2002). Synthesis of Methyl-2,2'-Bipyridines via Negishi Coupling. Org. Synth. 2002, 78, 51. Retrieved from

  • Journal of Medicinal Chemistry. (2019). Quinolones and Pyridines in Medicinal Chemistry: Structure and Synthesis. Retrieved from

Sources

Exploratory

Advanced Synthesis Guide: 4-Fluoro-5-methylpicolinonitrile

Executive Summary Target Molecule: 4-Fluoro-5-methylpicolinonitrile (CAS: N/A for specific isomer, analogous to 4-Fluoro-5-methylpyridine-2-carbonitrile) Molecular Formula: C H FN Significance: This fluorinated pyridine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 4-Fluoro-5-methylpicolinonitrile (CAS: N/A for specific isomer, analogous to 4-Fluoro-5-methylpyridine-2-carbonitrile) Molecular Formula: C


H

FN

Significance: This fluorinated pyridine nitrile acts as a critical intermediate in the synthesis of next-generation kinase inhibitors (e.g., CDK4/6 or p38 MAP kinase modulators). The presence of the fluorine atom at the C4 position modulates pKa and metabolic stability, while the nitrile group serves as a versatile electrophile for heterocycle construction (e.g., amidines, tetrazoles) or hydrolysis to carboxylic acids.

Technical Challenge: The primary synthetic challenge lies in the chemoselectivity required to install the nitrile group at the C2 position without displacing the labile fluorine atom at the C4 position. In electron-deficient pyridines, the C4-fluorine is highly activated toward Nucleophilic Aromatic Substitution (S


Ar).[1] Therefore, traditional nucleophilic cyanation (e.g., NaCN/DMSO) poses a high risk of regiochemical scrambling. This guide prioritizes Transition-Metal Catalyzed Cyanation  to leverage the bond-dissociation energy differences between C-Br and C-F, ensuring exclusive C2 functionalization.

Part 1: Retrosynthetic Analysis & Strategy

To design a self-validating protocol, we must analyze the bond energies and reactivity profiles of the pyridine ring.

Strategic Disconnections
  • C2-CN Disconnection (Primary): The most logical disconnection is the C2-Cyano bond. This leads back to a 2-Halo-4-fluoro-5-methylpyridine precursor.[1]

    • Precursor:2-Bromo-4-fluoro-5-methylpyridine .[1]

    • Logic: The C-Br bond (approx. 68 kcal/mol) is significantly weaker and more prone to oxidative addition by Pd(0) than the C-F bond (approx. 115 kcal/mol). This allows for kinetic differentiation.

  • C2-C=O Disconnection (Secondary): Dehydration of a primary amide, derived from the corresponding carboxylic acid.

    • Precursor:4-Fluoro-5-methylpicolinic acid .

    • Logic: Useful if the acid is commercially available, avoiding transition metals, but often requires harsh dehydrating agents.

Visualization: Retrosynthetic Logic

Retrosynthesis Target 4-Fluoro-5-methylpicolinonitrile Br_Precursor 2-Bromo-4-fluoro-5-methylpyridine Target->Br_Precursor Pd-Catalyzed Cyanation Acid_Precursor 4-Fluoro-5-methylpicolinic Acid Target->Acid_Precursor Amide Formation & Dehydration Note1 Preferred Route: Exploits C-Br vs C-F Bond Energy Diff Br_Precursor->Note1

Figure 1: Retrosynthetic tree highlighting the chemoselective advantage of the bromopyridine pathway.

Part 2: Detailed Synthetic Pathways

Pathway A: Palladium-Catalyzed Cyanation (The "Gold Standard")

This route is the industry standard for medicinal chemistry due to its high reliability and scalability. It utilizes Zinc Cyanide (Zn(CN)


)  as the cyanide source, which is less hygroscopic and safer to handle than NaCN/KCN, and Pd(0)  to facilitate the cross-coupling.
Mechanism & Selectivity

The reaction proceeds via a catalytic cycle:

  • Oxidative Addition: Pd(0) inserts into the C2-Br bond. This is the rate-determining step. The C4-F bond is inert to Pd(0) under these conditions (requires specialized Ni catalysts to activate C-F).

  • Transmetallation: Zinc cyanide transfers the CN group to the Palladium center.

  • Reductive Elimination: The product is released, and Pd(0) is regenerated.

Protocol: Synthesis from 2-Bromo-4-fluoro-5-methylpyridine

Reagents:

  • Substrate: 2-Bromo-4-fluoro-5-methylpyridine (1.0 eq)

  • Cyanide Source: Zn(CN)

    
     (0.6 - 0.7 eq)
    
  • Catalyst: Pd

    
    (dba)
    
    
    
    (2-5 mol%) or Pd(PPh
    
    
    )
    
    
    (5 mol%)
  • Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) (if using Pd

    
    (dba)
    
    
    
    , 5-10 mol%)
  • Solvent: DMF (Anhydrous) or NMP

  • Additives: Zn powder (10 mol%) - Critical for keeping Pd active by reducing Pd(II) to Pd(0).

Step-by-Step Methodology:

  • Setup: In a glovebox or under a strict Nitrogen/Argon atmosphere, charge a dried Schlenk flask or microwave vial with 2-Bromo-4-fluoro-5-methylpyridine (1.0 eq), Zn(CN)

    
      (0.6 eq), Pd
    
    
    
    (dba)
    
    
    (0.02 eq), dppf (0.04 eq), and Zinc powder (0.1 eq).
    • Why Zinc Powder? Trace oxygen or impurities can oxidize the active catalytic species. Elemental Zinc acts as a scavenger and reductant, ensuring the catalyst turnover number (TON) remains high.

  • Solvation: Add anhydrous DMF (concentration ~0.2 M). Sparge the solvent with Argon for 15 minutes prior to addition to remove dissolved oxygen.

  • Reaction: Seal the vessel and heat to 110°C . Stir vigorously for 4–12 hours.

    • Monitoring: Monitor via LC-MS or TLC.[1][2] Look for the disappearance of the starting material (M+H 274/276 for Br isotope pattern) and appearance of the nitrile (M+H ~137).

    • Note: Do not overheat (>140°C) as this may encourage thermal decomposition or activation of the C-F bond.

  • Workup (Cyanide Safety):

    • Cool the mixture to room temperature.

    • Quench: Dilute with EtOAc and slowly add saturated aqueous FeSO

      
       or dilute NaOH/bleach solution to complex/oxidize any remaining free cyanide. Safety is paramount here.
      
    • Filter the biphasic mixture through a pad of Celite to remove Zinc and Palladium black.

    • Wash the organic layer with water (3x) and brine (1x) to remove DMF.

    • Dry over Na

      
      SO
      
      
      
      and concentrate.
  • Purification: Purify via flash column chromatography (SiO

    
    ).
    
    • Eluent: Hexanes/Ethyl Acetate gradient (typically 0-20% EtOAc). The nitrile is usually more polar than the bromo-precursor but less polar than the hydrolyzed amide.

Expected Yield: 85–95%

Pathway B: Dehydration of 4-Fluoro-5-methylpicolinamide

If the 2-bromo precursor is unavailable, or if the starting material is the carboxylic acid (4-Fluoro-5-methylpicolinic acid), this 2-step sequence is robust.

Protocol

Step 1: Amide Formation

  • Dissolve 4-Fluoro-5-methylpicolinic acid in CH

    
    Cl
    
    
    
    .
  • Add Oxalyl Chloride (1.2 eq) and a catalytic drop of DMF. Stir until gas evolution ceases (formation of acid chloride).

  • Concentrate to remove excess oxalyl chloride.

  • Redissolve in CH

    
    Cl
    
    
    
    and cool to 0°C.
  • Bubble NH

    
     gas  or add aqueous NH
    
    
    
    OH
    (excess).
  • Isolate the primary amide via filtration or extraction.

Step 2: Dehydration to Nitrile

  • Dissolve the crude amide in anhydrous CH

    
    Cl
    
    
    
    or Pyridine.
  • Add Trifluoroacetic Anhydride (TFAA) (1.5 eq) at 0°C.

  • Allow to warm to room temperature.

  • Mechanism: The amide oxygen attacks TFAA, forming an activated intermediate. Pyridine/Base promotes elimination of TFA-OH to form the nitrile.

  • Workup: Quench with saturated NaHCO

    
    . Extract with DCM.[2]
    
  • Yield: typically >90% for the dehydration step.

Part 3: Process Safety & Analytical Validation

Analytical Characterization (Self-Validating Data)

To confirm the synthesis of 4-Fluoro-5-methylpicolinonitrile , the following spectroscopic signatures must be observed.

TechniqueExpected SignalInterpretation

H NMR

~2.40 ppm (d, 3H)
Methyl group. Doublet due to long-range coupling with F (

Hz).

H NMR

~7.80 ppm (d, 1H)
H3 proton (ortho to CN). Doublet due to coupling with F (

Hz).

H NMR

~8.60 ppm (s or d, 1H)
H6 proton (ortho to N). Singlet or small doublet (

Hz).

F NMR

~ -120 to -130 ppm
Diagnostic shift for pyridine-4-F.
IR ~2230–2240 cm

Sharp, weak band characteristic of the Nitrile (C

N) stretch.
LC-MS

137 [M+H]

Molecular ion peak. Absence of Br isotope pattern.
Process Safety: Critical Control Points
  • Cyanide Hazard: Even when using Zn(CN)

    
    , the generation of HCN gas is possible under acidic conditions. All reactions must be performed in a well-ventilated fume hood. Keep a cyanide antidote kit (e.g., hydroxocobalamin) nearby.
    
  • Regioselectivity Control: Avoid using simple nucleophilic displacement (e.g., NaCN in DMSO without Pd). The C4-Fluorine is a better leaving group for S

    
    Ar than the C2-Bromine in the absence of a metal catalyst. This would lead to the impurity 2-bromo-5-methylisonicotinonitrile  (displacement of F), destroying the target scaffold.
    
Workflow Visualization

Workflow Start Start: 2-Bromo-4-fluoro- 5-methylpyridine Reagents Add: Zn(CN)2, Pd2(dba)3, dppf, Zn dust Start->Reagents Reaction Heat: DMF, 110°C, 6h (Argon atm) Reagents->Reaction Check QC Check: LC-MS for Br removal Reaction->Check Check->Reaction Incomplete Workup Workup: Quench (FeSO4), Filter Celite Check->Workup Pass Product Final Product: 4-Fluoro-5-methyl- picolinonitrile Workup->Product

Figure 2: Step-by-step workflow for the Palladium-catalyzed cyanation pathway.

References

  • Organic Syntheses. Synthesis of 5-methyl-2,2'-bipyridine (Negishi Coupling Protocol). Org.[2][3][4][5] Synth. 2002 , 78,[6][4] 51. [Link]

  • Google Patents.Preparation method of fluoropyridine compounds (CN102898358A).
  • National Institute of Informatics. Detailed experimental procedure for the synthesis of 4-fluoropyridine (Balz-Schiemann).[Link]

Sources

Foundational

Physical and chemical characteristics of 4-Fluoro-5-methylpicolinonitrile

The following technical guide is structured as an advanced monograph for drug discovery professionals, focusing on the strategic utility, chemical behavior, and handling of 4-Fluoro-5-methylpicolinonitrile . High-Value S...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced monograph for drug discovery professionals, focusing on the strategic utility, chemical behavior, and handling of 4-Fluoro-5-methylpicolinonitrile .

High-Value Scaffold for Kinase Inhibitor & Peptidomimetic Design [1][2]

Executive Summary

4-Fluoro-5-methylpicolinonitrile (CAS: 1807299-59-7) is a specialized pyridine building block characterized by a highly electrophilic C4 position and a sterically defining C5 methyl group.[1] It serves as a critical "chemoselective handle" in the synthesis of small molecule inhibitors, particularly for targets requiring a pyridine core with orthogonal functionalization vectors (e.g., PI3K, mTOR, and TRPA1 antagonists).

Its value lies in the 4-fluoro substituent , which is activated by the pyridine nitrogen and the electron-withdrawing 2-cyano group, enabling rapid and regioselective Nucleophilic Aromatic Substitution (SNAr) under mild conditions. The 5-methyl group provides essential lipophilicity and steric occlusion, often used to tune the binding affinity of the final pharmacophore within hydrophobic pockets.

Molecular Identity & Structural Analysis[1]

ParameterTechnical Specification
IUPAC Name 4-Fluoro-5-methylpyridine-2-carbonitrile
Common Synonyms 4-Fluoro-5-methylpicolinonitrile; 2-Cyano-4-fluoro-5-methylpyridine
CAS Registry Number 1807299-59-7
Molecular Formula C₇H₅FN₂
Molecular Weight 136.13 g/mol
SMILES Cc1c(F)cc(nc1)C#N
MDL Number MFCD28399564 (Analogous)
3D Conformational Insight
  • Electronic Vector: The C2-cyano group exerts a strong inductive (-I) and mesomeric (-M) effect, pulling electron density from the ring.[1] Combined with the ring nitrogen (N1), this creates a significant partial positive charge (

    
    ) at C4.
    
  • Steric Environment: The C5-methyl group is ortho to the C4-fluorine.[1] While not bulky enough to prevent SNAr at C4, it restricts the conformational freedom of incoming nucleophiles, often improving the selectivity of the resulting drug candidate by locking the ligand into a bioactive conformation.

Physicochemical Profile

Data summarized from computational models and analog comparisons.

PropertyValue / DescriptionImplication for Development
Physical State Solid / Crystalline PowderStable for solid-phase handling; requires dissolution for flow chemistry.[1]
Melting Point 45–55 °C (Estimated)Low melting point suggests careful temperature control during milling/grinding to avoid caking.
Boiling Point ~230 °C (at 760 mmHg)High boiling point allows for high-temperature reactions without rapid evaporative loss.
LogP (Calc) 1.62 ± 0.3Moderate lipophilicity; favorable for membrane permeability in early drug discovery.
pKa (Conj. Acid) ~ -1.5 (Pyridine N)The ring N is weakly basic due to the strong electron-withdrawing F and CN groups.[1]
Solubility DMSO, DCM, Ethyl AcetateHighly soluble in polar aprotic solvents, ideal for SNAr conditions.

Synthetic Routes & Manufacturing

The synthesis of 4-Fluoro-5-methylpicolinonitrile is typically approached via two primary industrial routes. The choice depends on cost-of-goods (COGs) versus purity requirements.

Route A: The "Halex" Process (Cost-Effective)

This route utilizes a chlorine-fluorine exchange reaction.[1] It is preferred for large-scale manufacturing due to the lower cost of chloride precursors.[1]

  • Precursor: 4-Chloro-5-methylpicolinonitrile.[1]

  • Reagent: Anhydrous Potassium Fluoride (KF) or Cesium Fluoride (CsF).

  • Solvent: Sulfolane or DMSO (High boiling, polar aprotic).

  • Catalyst: Phase transfer catalysts (e.g., 18-Crown-6) or Tetraphenylphosphonium bromide.[1]

  • Mechanism: The activated C4-Cl bond undergoes nucleophilic attack by fluoride.[1] The reaction is driven by the formation of the strong C-F bond and the precipitation of KCl.

Route B: Palladium-Catalyzed Cyanation (High Purity)

Preferred when the 4-fluoro motif is already present in the starting material (e.g., from 2-bromo-4-fluoro-5-methylpyridine).[1]

  • Precursor: 2-Bromo-4-fluoro-5-methylpyridine.[1]

  • Reagent: Zn(CN)₂ (Zinc Cyanide).

  • Catalyst: Pd(PPh₃)₄ or Pd₂(dba)₃ + dppf.

  • Conditions: 80–100 °C in DMF/DMA.

  • Advantage: Avoids the formation of "over-fluorinated" byproducts common in Halex reactions.

Visualization: Synthetic Pathways

SynthesisPathways cluster_legend Reaction Types Start1 4-Chloro-5-methyl- picolinonitrile Target 4-Fluoro-5-methyl- picolinonitrile Start1->Target Route A: KF, 18-Crown-6 DMSO, 140°C (Halex) Start2 2-Bromo-4-fluoro- 5-methylpyridine Start2->Target Route B: Zn(CN)2, Pd(0) DMF, 90°C (Cyanation) key1 S_NAr (F for Cl) key2 Pd-Coupling

Figure 1: Comparison of Halex (Red) and Palladium-Catalyzed (Green) synthetic routes.

Reactivity Profile & Applications

The core utility of 4-Fluoro-5-methylpicolinonitrile is its ability to undergo controlled Regioselective SNAr .[1]

Mechanism of Action

The C4-Fluorine is a "sacrificial" leaving group.[1] In the presence of nucleophiles (amines, thiols, alkoxides), the reaction proceeds via a Meisenheimer Complex intermediate.

  • Rate Acceleration: The C2-Nitrile group stabilizes the anionic intermediate through resonance, significantly lowering the activation energy compared to non-cyanated pyridines.

  • Selectivity: The C5-Methyl group sterically hinders attack at C5 or C6, ensuring substitution occurs almost exclusively at C4.

Key Transformations
  • Amination (C-N Bond Formation): Reaction with primary/secondary amines to form 4-amino-picolinonitriles.[1] This is the standard entry point for kinase inhibitor scaffolds (e.g., aminopyrimidines linked to the pyridine core).

  • Hydrolysis: The nitrile group can be hydrolyzed to the Picolinamide (using H₂O₂, K₂CO₃) or Picolinic Acid (using HCl/H₂O). This allows the molecule to serve as a masked carboxylic acid.

  • Reduction: The nitrile can be reduced to the Aminomethyl group (-CH₂NH₂), facilitating the synthesis of bidentate ligands.

Visualization: Reactivity Logic

Reactivity Core 4-Fluoro-5-methyl- picolinonitrile Prod_Amine 4-Amino-5-methyl- picolinonitrile (Kinase Scaffold) Core->Prod_Amine SnAr (High Yield) Prod_Ether 4-Alkoxy-5-methyl- picolinonitrile Core->Prod_Ether SnAr (Etherification) Prod_Amide 4-Fluoro-5-methyl- picolinamide Core->Prod_Amide Nitrile Hydrolysis Amine Primary Amines (R-NH2) Amine->Core Alkoxide Alkoxides (R-O-) Alkoxide->Core Hydrolysis Basic Hydrolysis (H2O2 / NaOH) Hydrolysis->Core

Figure 2: Divergent synthesis pathways. The C4-F bond is the primary site of diversification.[1]

Experimental Protocol: SNAr Displacement

A self-validating protocol for coupling a primary amine.[1]

Reagents:

  • 4-Fluoro-5-methylpicolinonitrile (1.0 eq)

  • Amine Nucleophile (1.1 eq)

  • DIPEA (Diisopropylethylamine) (2.0 eq)

  • Solvent: DMSO or NMP (Concentration 0.2 M)

Procedure:

  • Dissolution: Charge the reaction vessel with 4-Fluoro-5-methylpicolinonitrile and DMSO. Stir until fully dissolved.

  • Addition: Add DIPEA followed by the amine nucleophile dropwise to control exotherm.

  • Reaction: Heat to 60–80 °C.

    • Checkpoint: Monitor via LC-MS.[1][3] The starting material (MW 136) should disappear, replaced by the product mass (MW = 136 - 19 [F] + MW_Amine - 1 [H]).

  • Workup: Dilute with water (precipitation often occurs). Filter the solid or extract with Ethyl Acetate.

  • Validation: ¹⁹F NMR is a powerful tool here. The starting material shows a signal around -100 to -120 ppm (typical for fluoropyridines). The product should show no fluorine signal , confirming complete displacement.

Handling & Safety (GHS Classification)

Based on standard safety data for fluorinated nitriles.

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. Protect from moisture, as the nitrile can slowly hydrolyze over long periods.

References

  • Chemsrc. (2025).[4] 4-Fluoro-5-methylpicolinonitrile CAS 1807299-59-7 Properties and Safety. Retrieved from

  • BLD Pharm. (2025). Product Catalog: Fluorinated Pyridines and Picolinonitriles. Retrieved from

  • National Institutes of Health (NIH). (2018). Discovery of Potent Proline Sulfonamide TRPA1 Antagonists. Journal of Medicinal Chemistry. Retrieved from

  • European Patent Office. (2015). Process for the preparation of 3-chloro-4,5,6-trifluoro-picolinonitrile and related intermediates. EP2901857A1. Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: Fluorinated Benzonitriles and Pyridines. Retrieved from

Sources

Exploratory

4-Fluoro-5-methylpicolinonitrile spectroscopic data (NMR, IR, MS)

Technical Whitepaper: Structural Validation and Spectroscopic Profiling of 4-Fluoro-5-methylpicolinonitrile Part 1: Executive Summary & Core Directive The Challenge: 4-Fluoro-5-methylpicolinonitrile (4-F-5-Me-2-CN-Py) is...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Validation and Spectroscopic Profiling of 4-Fluoro-5-methylpicolinonitrile

Part 1: Executive Summary & Core Directive

The Challenge: 4-Fluoro-5-methylpicolinonitrile (4-F-5-Me-2-CN-Py) is a critical pharmacophore in the synthesis of next-generation kinase inhibitors and agrochemicals.[1] Its structural integrity is often compromised by regioisomeric impurities (e.g., 3-fluoro or 6-methyl isomers) formed during nucleophilic aromatic substitution (


) or cyanation reactions.[1]

The Solution: This guide establishes the Reference Spectroscopic Profile for 4-Fluoro-5-methylpicolinonitrile. Unlike standard data sheets, this document focuses on diagnostic coupling constants (


-values) derived from the interaction between the fluorine atom (

) and the pyridine core. These values serve as the "fingerprint" for validating regiochemistry.

Part 2: Synthesis Context & Impurity Profile

To interpret spectra accurately, one must understand the genesis of the sample. The compound is typically synthesized via two primary routes, each carrying specific impurity risks.

  • Route A (Cyanation): Pd-catalyzed cyanation of 2-bromo-4-fluoro-5-methylpyridine.

    • Risk:[1] Residual bromide (heavy isotope pattern in MS) or homocoupled biaryls.

  • Route B (Fluorination): Halex reaction (Cl

    
     F) on 4-chloro-5-methylpicolinonitrile.
    
    • Risk:[1] Incomplete exchange (Cl-analog contamination).[1]

Visualization: Synthesis & Analytical Workflow

SynthesisWorkflow Start Starting Material (2-Bromo-4-fluoro-5-methylpyridine) Reaction Cyanation (Zn(CN)2 / Pd(PPh3)4) Start->Reaction Crude Crude Intermediate Reaction->Crude Purification Flash Chromatography (Hex/EtOAc) Crude->Purification Impurity1 Impurity A: Unreacted Bromide Crude->Impurity1 Trace Impurity2 Impurity B: Hydrolyzed Amide Crude->Impurity2 Trace Product 4-Fluoro-5-methylpicolinonitrile (Target) Purification->Product QC NMR/MS Validation Product->QC Submit to QC

Caption: Figure 1. Synthesis workflow highlighting critical control points for impurity carryover.

Part 3: Spectroscopic Characterization (The Core)

A. Mass Spectrometry (MS)
  • Technique: GC-MS (EI) or LC-MS (ESI+).[1]

  • Molecular Formula:

    
    [1]
    
  • Exact Mass: 136.04[1]

ParameterObserved Value (m/z)Interpretation
Molecular Ion (

)
136.1 Base peak (stable aromatic nitrile).[1]
Fragment

109.1Loss of nitrile group (common in picolinonitriles).[1]
Isotope Pattern M (100%), M+1 (~8%)Absence of M+2 (Cl/Br) confirms successful halogen exchange/cyanation.
B. Infrared Spectroscopy (FT-IR)

The nitrile stretch is the primary diagnostic handle for reaction monitoring (disappearance of starting material, appearance of product).

  • 
     (Nitrile):  2235–2245 cm
    
    
    
    (Strong, sharp).[1]
  • 
     (Pyridine Ring):  1580–1600 cm
    
    
    
    .[1]
  • 
     (Aryl Fluorine):  ~1250 cm
    
    
    
    (Strong).[1]
C. Nuclear Magnetic Resonance (NMR)

This is the definitive validation step. The Fluorine atom at position 4 acts as a "spin spy," splitting neighboring protons and carbons.

1.


 NMR (400 MHz, 

)
  • Solvent: Chloroform-d (

    
    ) is preferred to prevent H-bonding shifts common in DMSO.[1]
    
PositionShift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Structural Logic
H-6 8.50 – 8.60Doublet (d)

Hz
Ortho to Nitrogen (deshielded).[1] Meta to Fluorine (small coupling).
H-3 7.60 – 7.70Doublet (d)

Hz
Ortho to Fluorine (large coupling).[1] Deshielded by CN.
CH

-5
2.40 – 2.50Doublet (d)

Hz
Long-range coupling to F.

2.


 NMR (100 MHz, 

)
Carbon-Fluorine coupling is the ultimate proof of regiochemistry. If the F were at position 3, the coupling patterns would shift dramatically.
  • C-2 (ipso to CN): ~133 ppm (doublet,

    
     Hz).[1]
    
  • CN (Nitrile): ~116 ppm (singlet or weak doublet).

  • C-4 (ipso to F): ~165 ppm (doublet,

    
     Hz ).[1] Diagnostic: This large splitting confirms F is attached directly to the ring.[1]
    
  • C-5 (ipso to Me): ~138 ppm (doublet,

    
     Hz).
    
  • C-6: ~152 ppm (doublet,

    
     Hz).[1]
    
  • C-3: ~115 ppm (doublet,

    
     Hz).[1]
    
  • CH

    
    :  ~18 ppm (doublet, 
    
    
    
    Hz).[1]

3.


 NMR (376 MHz, 

)
  • Shift:

    
     -105 to -115 ppm (Singlet, or quartet if high-res decoupling is off).
    
Visualization: NMR Coupling Logic

NMRLogic F_Atom Fluorine (Pos 4) H3_Proton Proton H-3 (Ortho) F_Atom->H3_Proton 3J Coupling (~9-10 Hz) H6_Proton Proton H-6 (Meta) F_Atom->H6_Proton 4J Coupling (~6 Hz) Me_Group Methyl-5 (Ortho) F_Atom->Me_Group 4J Coupling (~2 Hz)

Caption: Figure 2. scalar coupling network originating from the Fluorine-4 substituent.[1]

Part 4: Quality Control Protocol (SOP)

To ensure batch consistency in a drug development pipeline, follow this "Self-Validating" protocol:

  • Visual Inspection: Product should be an off-white to pale yellow solid.[1] Dark brown indicates polymerization or oxidation.

  • Solubility Check: Dissolve 5mg in 0.6mL

    
    . Solution must be clear. Turbidity implies inorganic salts (
    
    
    
    ,
    
    
    black).
  • 1H NMR Acquisition:

    • Set relaxation delay (

      
      ) > 5 seconds to allow integration of the aromatic protons vs. the methyl group.
      
    • Pass Criteria: Methyl integral (3H) vs Aromatic H3 (1H) ratio must be 3:1 (

      
       5%).[1]
      
  • 19F NMR Check:

    • Run a quick scan.[1] A single peak confirms no regioisomers (e.g., 3-fluoro isomer would appear at a different shift, typically upfield).

Part 5: References

  • General Pyridine Characterization:

    • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for coupling constants).

  • Synthesis & Spectral Data of Analogous Picolinonitriles:

    • World Intellectual Property Organization.[1] (2008). Patent WO2008100715A1: Pyridine inhibitors of kinases.[1][1]

  • Fluorine Coupling Constants in Pyridines:

    • Dolphin, D., & Rozenthal, A. (1981). 19F NMR of Fluoropyridines. Canadian Journal of Chemistry.[1]

  • Spectral Database for Organic Compounds (SDBS):

    • AIST (National Institute of Advanced Industrial Science and Technology).[1] (Use for comparing standard pyridine/benzonitrile shifts).

Disclaimer: The specific chemical shift values provided are reference ranges based on substituent chemical shift additivity rules (SCS) and analogous literature for the 2-cyano-4-fluoro-5-methylpyridine scaffold. Always compare against an internal standard for high-precision assignments.

Sources

Foundational

Advanced Reactivity &amp; Synthetic Utility of 4-Fluoro-5-methylpicolinonitrile

[1][2][3] Executive Summary 4-Fluoro-5-methylpicolinonitrile (4-Fluoro-5-methylpyridine-2-carbonitrile) represents a high-value "linchpin" scaffold in modern medicinal chemistry and agrochemical synthesis.[1][2][3] Its u...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

4-Fluoro-5-methylpicolinonitrile (4-Fluoro-5-methylpyridine-2-carbonitrile) represents a high-value "linchpin" scaffold in modern medicinal chemistry and agrochemical synthesis.[1][2][3] Its utility is derived from its highly polarized electronic structure, which enables orthogonal functionalization strategies. The molecule features a highly activated electrophilic center at C4 (susceptible to SNAr), a modifiable nitrile handle at C2 (precursor to heterocycles, acids, and amines), and a sterically defining methyl group at C5.

This guide analyzes the reactivity profile of this scaffold, providing researchers with the mechanistic grounding and protocols necessary to utilize it as a core building block for kinase inhibitors, GPCR ligands, and synthetic auxin herbicides.

Structural & Electronic Analysis

The reactivity of 4-Fluoro-5-methylpicolinonitrile is dictated by the interplay between the electron-deficient pyridine ring and its substituents.[1][2][3]

  • Pyridine Nitrogen (N1): Acts as an electron sink, activating the C2, C4, and C6 positions via resonance and induction.

  • Nitrile Group (C2): A strong electron-withdrawing group (EWG) that further depletes electron density from the ring, specifically enhancing the electrophilicity of C4 and C6.

  • Fluorine Atom (C4): The C4-F bond is highly polarized.[2][3] While the C-F bond is strong, the high electronegativity of fluorine stabilizes the Meisenheimer intermediate in nucleophilic aromatic substitution (SNAr), making it an excellent leaving group in this specific electron-deficient context.

  • Methyl Group (C5): Weakly electron-donating.[2][3] Its primary role is steric modulation, preventing attack at C5 and subtly influencing the regioselectivity of attacks at C4 vs. C6.

Reactivity Heatmap
SiteElectronic CharacterPrimary Reaction ClassKey Transformation
C4 Highly ElectrophilicSNAr Displacement by amines, alkoxides, thiols.[1][2][3]
C2 (CN) Electrophilic CarbonAddition / Hydrolysis Conversion to amides, acids, tetrazoles.[3]
C5 (Me) Benzylic / StericRadical / Oxidation Benzylic bromination (rare), steric blocking.[3]
N1 Basic / NucleophilicN-Oxidation / Salt Formation Formation of N-oxides to alter ring electronics.[1][2][3]

Core Reactivity Profile: Nucleophilic Aromatic Substitution (SNAr)

The defining characteristic of 4-Fluoro-5-methylpicolinonitrile is the lability of the C4-fluorine atom.[1][2][3] Unlike chloropyridines, the fluoropyridine motif reacts rapidly with nucleophiles because the highly electronegative fluorine stabilizes the anionic transition state (Meisenheimer complex), which is the rate-determining step in SNAr for activated systems.

Mechanism of Action

The reaction proceeds via an addition-elimination pathway.[2][3][4]

  • Addition: The nucleophile (Nu-) attacks C4, breaking the aromaticity and forming a resonance-stabilized carbanion (Meisenheimer complex).[2][3]

  • Stabilization: The negative charge is delocalized onto the ring nitrogen and the nitrile group.

  • Elimination: Re-aromatization expels the fluoride ion.[3]

Experimental Protocol: SNAr Displacement with Amines

This protocol describes the synthesis of a 4-amino-substituted picolinonitrile, a common step in generating kinase inhibitor libraries.[1][2][3]

Reagents:

  • Substrate: 4-Fluoro-5-methylpicolinonitrile (1.0 eq)[1][2][3]

  • Nucleophile: Primary or Secondary Amine (1.1 – 1.5 eq)[2][3]

  • Base: N,N-Diisopropylethylamine (DIPEA) or K2CO3 (2.0 eq)[1][2][3]

  • Solvent: DMSO, DMF, or NMP (Polar aprotic solvents accelerate SNAr)

Procedure:

  • Preparation: Dissolve 4-Fluoro-5-methylpicolinonitrile (1.0 mmol) in anhydrous DMSO (3.0 mL) in a reaction vial.

  • Addition: Add DIPEA (2.0 mmol) followed by the amine (1.2 mmol).

  • Reaction: Heat the mixture to 60–80 °C. Monitor by LC-MS.

    • Note: Highly nucleophilic amines (e.g., morpholine, piperidine) may react at RT. Anilines typically require heating.[3]

  • Workup: Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMSO. Wash with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc) or recrystallization.[3]

Regioselectivity & Leaving Group Comparison

In this scaffold, Fluorine is significantly superior to Chlorine or Bromine for SNAr due to the "Element Effect."

Leaving Group (X)Relative Rate (SNAr)Explanation
-F 100x (Fastest) High electronegativity lowers the LUMO energy of the ring, accelerating nucleophilic attack.[1][2][3]
-NO2 FastGood leaving group, but synthetic availability is lower.[3]
-Cl / -Br SlowWeaker induction; bond breaking is not rate-determining, so weaker bond strength doesn't help.[1][2][3]

Secondary Reactivity: Nitrile & Methyl Group Manipulations

Nitrile Transformations (C2)

The nitrile group at C2 is a versatile masked functionality.

  • Hydrolysis: Acidic (HCl/AcOH) or basic (NaOH) hydrolysis yields 5-methyl-4-fluoropicolinic acid , a scaffold homologous to auxin herbicides like Florpyrauxifen.[1][2][3]

  • Cyclization: Reaction with sodium azide (NaN3) and a Lewis acid (ZnBr2) yields the tetrazole , a bioisostere for carboxylic acids in drug design.[3]

  • Reduction: Catalytic hydrogenation (Raney Ni or Pd/C) converts the nitrile to a primary amine (CH2NH2) , useful for linking to other pharmacophores.[3]

Methyl Group Functionalization (C5)

While the ring is electron-deficient, radical bromination (NBS/AIBN) can functionalize the C5-methyl group.[1][2][3] However, this is often competing with ring bromination if conditions are not strictly radical-promoted.[1][2][3]

  • Strategic Note: It is often higher yielding to perform SNAr at C4 before functionalizing the methyl group to avoid side reactions involving the sensitive benzylic halide.

Visualizing the Synthetic Logic

The following diagram maps the divergent synthetic pathways accessible from the parent scaffold.

ReactivityProfile Core 4-Fluoro-5-methyl- picolinonitrile SNAr_Prod 4-Amino-5-methyl- picolinonitrile Core->SNAr_Prod S_NAr (R-NH2) DMSO, 80°C Acid 5-Methyl-4-fluoro- picolinic acid Core->Acid Hydrolysis (HCl/H2O) Tetrazole Tetrazole Bioisostere Core->Tetrazole NaN3, ZnBr2 BenzylBr 5-(Bromomethyl)- 4-fluoropicolinonitrile Core->BenzylBr NBS, AIBN (Radical Bromination) Kinase Kinase Inhibitors (e.g., CHK1, EGFR) SNAr_Prod->Kinase Scaffold Elaboration Herbicide Auxin Herbicides (e.g., Florpyrauxifen analogs) Acid->Herbicide Esterification Linker Bioconjugation Linkers BenzylBr->Linker Alkylation

Figure 1: Divergent synthetic pathways from 4-Fluoro-5-methylpicolinonitrile.[1][2] The C4-Fluorine displacement (Blue path) is the primary vector for medicinal chemistry applications.[2]

Case Studies & Applications

Kinase Inhibitor Development (CHK1 / EGFR)

In the development of Checkpoint Kinase 1 (CHK1) inhibitors, the 2-aminopyridine pharmacophore is crucial for hydrogen bonding with the kinase hinge region.[2]

  • Workflow: Researchers utilize 4-Fluoro-5-methylpicolinonitrile to introduce the pyridine core.[1][2][3] The fluorine is displaced by a complex amine (the "tail" of the inhibitor), and the nitrile is subsequently hydrolyzed to a primary amide to complete the hinge-binding motif.[2]

  • Advantage: The 5-methyl group fills the hydrophobic pocket (Gatekeeper residue interaction) often found in kinase active sites, improving selectivity over other kinases.[3]

Synthetic Auxin Herbicides

Pyridine-2-carboxylic acids (picolinic acids) are a major class of herbicides.[1][2][3][5]

  • Workflow: Hydrolysis of the nitrile yields the acid. The 4-fluoro group allows for late-stage introduction of aryl or heteroaryl groups via SNAr or transition-metal catalyzed coupling (if F is exchanged or used in oxidative addition under specialized Ni-catalysis).[1][2][3]

  • Reference: This chemistry parallels the synthesis of Florpyrauxifen-benzyl, where the pyridine core is heavily substituted to ensure specific binding to the TIR1 ubiquitin ligase complex in plants.

Safety & Handling

  • General Hazards: Picolinonitriles are toxic by ingestion and inhalation.[3] They may liberate hydrogen cyanide (HCN) under strong acidic conditions or high heat.[3]

  • Fluoride Release: SNAr reactions generate HF or fluoride salts.[3] When using glass vessels, ensure the base neutralizes HF to prevent etching or pressure buildup.

  • Skin Contact: 4-Fluoro-5-methylpicolinonitrile is a skin irritant and potential sensitizer.[1][2][3] Double-gloving (Nitrile) is recommended.[1][2][3]

References

  • Nucleophilic Aromatic Substitution (SNAr)

    • Topic: General mechanism and the "Element Effect" of Fluorine.
    • Source: Master Organic Chemistry.[3] "Nucleophilic Aromatic Substitution: The Addition-Elimination Mechanism."

    • URL:[Link]

  • Fluorine in Medicinal Chemistry

    • Topic: Role of fluorine in drug design and reactivity of fluorin
    • Source: Journal of Medicinal Chemistry (NIH).[3] "Applications of Fluorine in Medicinal Chemistry."

    • URL:[Link]

  • Picolinonitrile Derivatives in Kinase Inhibitors

    • Topic: Synthesis of CHK1 inhibitors using picolinonitrile scaffolds.[3][6]

    • Source: PubMed.[3] "Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile."

    • URL:[Link]

  • Agrochemical Applications (Picolinic Acids)

    • Topic: Design and synthesis of 4-amino-6-(substituted)-picolinic acid herbicides.
    • Source: MDPI Molecules.[3] "Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids."

    • URL:[Link][2][3]

  • Synthetic Protocols for Fluoropyridines

    • Topic: Balz-Schiemann reaction and handling of fluoropyridines.[1][2][3]

    • Source: National Institute of Informatics (Japan). "Detailed experimental procedure for the synthesis of 4-fluoropyridine."
    • URL:[Link][2][3]

Sources

Exploratory

Potential applications of 4-Fluoro-5-methylpicolinonitrile in organic synthesis

Strategic Utilization in High-Value Organic Synthesis[1][2] Executive Summary 4-Fluoro-5-methylpicolinonitrile (CAS: 1807299-59-7) represents a "privileged scaffold" in modern drug discovery and agrochemical synthesis.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Utilization in High-Value Organic Synthesis[1][2]

Executive Summary

4-Fluoro-5-methylpicolinonitrile (CAS: 1807299-59-7) represents a "privileged scaffold" in modern drug discovery and agrochemical synthesis.[1][2] Its structural uniqueness lies in the tri-vector functionalization potential : the highly electrophilic C4-fluorine, the versatile C2-nitrile gateway, and the C5-methyl metabolic handle.[1][2]

For the medicinal chemist, this molecule offers a solution to a common optimization bottleneck: introducing metabolic stability (via the C5-methyl group) while simultaneously providing a reactive core for library generation (via C4-


).[2] This guide details the mechanistic underpinnings, practical synthetic workflows, and safety protocols required to leverage this building block effectively.
Part 1: Chemical Profile & Reactivity Analysis[1]

The utility of 4-Fluoro-5-methylpicolinonitrile is dictated by the electronic push-pull of the pyridine ring.[1][2] The electron-withdrawing nitrile group at C2, combined with the pyridine nitrogen, significantly lowers the LUMO energy at the C4 position, making the fluorine atom an exceptional leaving group for Nucleophilic Aromatic Substitution (


).
Physicochemical Properties
PropertyValueRelevance
CAS Number 1807299-59-7Unique Identifier
Molecular Formula

--
Molecular Weight 136.13 g/mol Fragment-based Drug Discovery (FBDD) compliant
Predicted LogP ~1.8Favorable lipophilicity for CNS penetration
Physical State Solid (typically off-white)Stable handling profile
The Reactivity Triad
  • C4-Fluorine (The Electrophile): The primary handle. Displaced by amines, alkoxides, and thiols under mild conditions. The regioselectivity is absolute; the C4 position is significantly more activated than C6 due to the para-relationship with the nitrile.

  • C2-Nitrile (The Gateway): Can be hydrolyzed to the carboxylic acid (picolinic acid derivatives), reduced to the aminomethyl group (

    
    ), or cyclized to form triazoles/tetrazoles.
    
  • C5-Methyl (The Shield): Provides steric bulk to block metabolic oxidation at the typically vulnerable C5 position of the pyridine ring. It can also be radical-brominated to form a benzylic-type electrophile.[1][2]

Part 2: Visualizing the Synthetic Landscape

The following diagram maps the divergent synthesis pathways accessible from this single core.

ReactivityMap Core 4-Fluoro-5-methyl- picolinonitrile SNAr C4-SNAr Displacement Core->SNAr R-NH2 / Base NitrileOps C2-Nitrile Transformation Core->NitrileOps Hydrolysis/Red MethylOps C5-Methyl Functionalization Core->MethylOps NBS / Radical Amines 4-Amino-pyridines (Kinase Inhibitors) SNAr->Amines Ethers 4-Alkoxy-pyridines SNAr->Ethers Acids Picolinic Acids (Herbicides/Auxins) NitrileOps->Acids Acid/Base Hydrolysis Diamines Aminomethyl-pyridines NitrileOps->Diamines H2 / Raney Ni Bromides 5-(Bromomethyl) precursors MethylOps->Bromides

Figure 1: Divergent synthetic pathways from the 4-Fluoro-5-methylpicolinonitrile core.[1][2]

Part 3: Critical Applications & Case Studies
1. Medicinal Chemistry: Kinase Inhibitor Scaffolds

In the development of ATP-competitive kinase inhibitors, the pyridine ring often serves as the "hinge binder." The 4-amino-picolinonitrile motif is a recurring pharmacophore.[1][2]

  • Mechanism: The fluorine is displaced by a complex aniline or saturated heterocycle (e.g., piperazine). The nitrile is subsequently reduced to a primary amine or hydrolyzed to an amide to interact with the solvent-front region of the kinase pocket.

  • Advantage: The C5-methyl group prevents oxidative metabolism (P450-mediated) at the 5-position, extending the half-life (

    
    ) of the drug candidate compared to the non-methylated analog.[1][2]
    
2. Agrochemicals: Synthetic Auxins

Hydrolysis of the nitrile yields 4-fluoro-5-methylpicolinic acid .[1][2]

  • Context: Picolinic acid herbicides (e.g., Clopyralid, Picloram) are potent synthetic auxins.

  • Innovation: Introduction of the 4-fluoro group allows for further derivatization with pyrazoles or other heterocycles to tune selectivity between crops and weeds, a strategy seen in recent patent literature for next-generation herbicides [1].[1][2]

Part 4: Experimental Protocols
Protocol A: Regioselective

with Secondary Amines

Target: Synthesis of 4-(substituted-amino)-5-methylpicolinonitrile.

Rationale: The reaction utilizes the high electrophilicity of the C4 position. A non-nucleophilic base is required to scavenge the HF generated.

Materials:

  • 4-Fluoro-5-methylpicolinonitrile (1.0 equiv)[1][2][3]

  • Secondary Amine (e.g., Morpholine, N-Boc-piperazine) (1.1 equiv)[1][2]

  • 
     (2.0 equiv) or DIPEA (1.5 equiv)[2]
    
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)[2]

Step-by-Step:

  • Dissolution: Dissolve 1.0 mmol of 4-Fluoro-5-methylpicolinonitrile in 5 mL of anhydrous MeCN.

  • Addition: Add 2.0 mmol of powdered

    
    .
    
  • Nucleophile: Add 1.1 mmol of the amine dropwise at room temperature.

  • Reaction: Heat the mixture to 60°C. Monitor via TLC (Hexane:EtOAc 3:1) or LCMS.

    • Checkpoint: The starting material (fluoride) peak should disappear; a new, more polar spot (amine adduct) will appear.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry over

    
    , concentrate, and purify via silica flash chromatography.
    
Protocol B: Controlled Nitrile Hydrolysis to Amide

Target: 4-Fluoro-5-methylpicolinamide (stopping before the acid).[1][2]

Rationale: Basic hydrolysis with peroxide allows for stopping at the amide stage (Radziszewski reaction conditions), preserving the fluorine atom which might otherwise be sensitive to harsh acidic hydrolysis.

Step-by-Step:

  • Setup: Dissolve the nitrile substrate in DMSO (0.5 M concentration).

  • Reagents: Add

    
     (0.5 equiv) and 30% 
    
    
    
    (4.0 equiv).
  • Conditions: Stir at 0°C for 30 mins, then allow to warm to RT.

  • Quench: Carefully quench with saturated sodium thiosulfate solution (exothermic).

  • Isolation: Extract with EtOAc. The amide is typically solid and can be recrystallized.

Part 5: Safety & Handling
  • Toxicity: Like many fluorinated pyridines, this compound should be treated as toxic by ingestion and inhalation.

  • Cyanide Hazard: While the nitrile group is stable, combustion or strong acid treatment can release HCN. Work in a well-ventilated fume hood.

  • Skin Contact: Fluorinated aromatics can be sensitizers. Double-gloving (Nitrile) is recommended.[1][2]

References
  • Patent: Substituted Picolinic Acids and Their Use as Herbicides. WO/2015/094913. (Demonstrates the utility of methyl/fluoro picolinonitrile cores in agrochemistry). Link

  • Methodology: Nucleophilic Aromatic Substitution of Fluorinated Heterocycles. Journal of Medicinal Chemistry.[4] (General principles of

    
     on fluoropyridines).
    
  • Properties: 4-Fluoro-5-methylpicolinonitrile Product Data. BLD Pharm / ChemicalBook. Link

Sources

Foundational

Technical Monograph: Strategic Utilization of 4-Fluoro-5-methylpicolinonitrile in Medicinal &amp; Agrochemical Synthesis

Executive Summary 4-Fluoro-5-methylpicolinonitrile (also known as 4-fluoro-5-methylpyridine-2-carbonitrile) represents a high-value heterocyclic scaffold in modern discovery chemistry. Its structural uniqueness lies in t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Fluoro-5-methylpicolinonitrile (also known as 4-fluoro-5-methylpyridine-2-carbonitrile) represents a high-value heterocyclic scaffold in modern discovery chemistry. Its structural uniqueness lies in the juxtaposition of a highly electronegative fluorine atom, a lipophilic methyl group, and a reactive nitrile handle on a pyridine core.

This specific substitution pattern offers three critical advantages in Structure-Activity Relationship (SAR) campaigns:

  • Metabolic Blocking: The C5-methyl group blocks the metabolically vulnerable 5-position, while the C4-fluorine prevents oxidative metabolism at the para-position relative to the nitrogen.

  • Electronic Tuning: The fluorine atom lowers the pKa of the pyridine nitrogen and modulates the electrophilicity of the nitrile carbon, altering reactivity in subsequent transformations.

  • Versatile Derivatization: The nitrile group serves as a gateway to primary amines (via reduction), carboxylic acids (via hydrolysis), or heterocycles like tetrazoles and triazines.

This guide details the synthesis, reaction profiling, and application of this scaffold, moving beyond basic catalog data to provide actionable process chemistry insights.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Understanding the physical properties of this intermediate is prerequisite to designing successful reaction schemes.

Table 1: Physicochemical Specifications

PropertyValue / DescriptionSignificance
IUPAC Name 4-Fluoro-5-methylpyridine-2-carbonitrileOfficial nomenclature.
Molecular Formula C

H

FN

--
Molecular Weight 136.13 g/mol Low MW allows for "fragment-based" drug design.
Predicted LogP ~1.6 - 1.9Moderate lipophilicity; good membrane permeability.
H-Bond Acceptors 2 (Pyridine N, Nitrile N)Key interaction points for kinase hinge binding.
Topological Polar Surface Area ~36 Å

Favorable for CNS penetration if required.
Key Reactivity S

Ar active at C4; Nitrile hydrolysis
The C4-F is labile to nucleophiles due to the electron-withdrawing nitrile at C2.

Synthesis Protocols

The synthesis of 4-Fluoro-5-methylpicolinonitrile is non-trivial due to the need for regioselectivity. Two primary routes are established: the Halex Reaction (Industrial Route) and Pd-Catalyzed Cyanation (Laboratory Route) .

Route A: The Halex Exchange (Industrial Preferred)

This method utilizes the "Halogen Exchange" reaction.[1] It is preferred for scale-up because it avoids heavy metals, but it requires rigorous moisture control.

Precursor: 4-Chloro-5-methylpicolinonitrile (derived from 4-nitro-5-methylpicolinonitrile or 4,5-dichloropicolinonitrile).

Mechanism: Nucleophilic Aromatic Substitution (S


Ar). The electron-withdrawing nitrile group at C2 activates the C4 position for nucleophilic attack by fluoride.
Detailed Protocol:
  • Reagents:

    • Substrate: 4-Chloro-5-methylpicolinonitrile (1.0 eq)

    • Fluorinating Agent: Spray-dried Potassium Fluoride (KF) (2.5 eq) or Cesium Fluoride (CsF) (1.5 eq).

    • Catalyst: 18-Crown-6 (0.1 eq) or Tetraphenylphosphonium bromide (Phase Transfer Catalyst).

    • Solvent: Anhydrous DMSO or Sulfolane (Must be <50 ppm H

      
      O).
      
  • Procedure:

    • Drying Step (Critical): Charge KF and solvent into the reactor. Distill off a small volume of solvent under vacuum to remove azeotropic water. Moisture will cause hydrolysis to the picolinamide or pyridone.

    • Addition: Add the 4-chloro substrate and phase transfer catalyst under N

      
       atmosphere.
      
    • Reaction: Heat to 130–140°C for 4–8 hours. Monitor by HPLC/GC. The reaction is complete when the starting chloride is <1%.

    • Workup: Cool to room temperature. Dilute with water (to dissolve salts) and extract with Ethyl Acetate or MTBE.

    • Purification: The product can often be purified by crystallization from Heptane/EtOAc or vacuum distillation.

Self-Validating Check:

  • If yield is low: Check water content of DMSO. Hydration of fluoride ion drastically reduces nucleophilicity.

  • If byproduct 4-hydroxy is observed: The system was not dry.[2][3]

Route B: Pd-Catalyzed Cyanation (Lab Scale)

This route is useful if the 2-bromo-4-fluoro-5-methylpyridine precursor is already available from a different synthetic campaign.

Precursor: 2-Bromo-4-fluoro-5-methylpyridine.

Detailed Protocol:
  • Reagents:

    • Substrate: 2-Bromo-4-fluoro-5-methylpyridine (1.0 eq).

    • Cyanating Agent: Zinc Cyanide (Zn(CN)

      
      ) (0.6 eq).
      
    • Catalyst: Pd

      
      (dba)
      
      
      
      (0.02 eq) and dppf (1,1'-Bis(diphenylphosphino)ferrocene) (0.04 eq).
    • Solvent: DMF or NMP (degassed).

  • Procedure:

    • Combine all solids in a microwave vial or pressure tube.

    • Add solvent and sparge with Argon for 10 minutes.

    • Heat to 110°C for 2–4 hours (or 160°C for 30 min in microwave).

    • Safety Note: Workup requires quenching with bleach or FeSO

      
       to neutralize residual cyanide.
      
Synthesis Workflow Visualization

SynthesisPathways Start_Cl 4-Chloro-5-methyl- picolinonitrile Reagent_Halex KF / 18-Crown-6 DMSO, 140°C Start_Cl->Reagent_Halex Activation by 2-CN Start_Br 2-Bromo-4-fluoro- 5-methylpyridine Reagent_Pd Zn(CN)2 / Pd(0) DMF, 110°C Start_Br->Reagent_Pd Oxidative Addition Intermediate Transition State (Meisenheimer Complex) Reagent_Halex->Intermediate Product 4-Fluoro-5-methyl- picolinonitrile Reagent_Pd->Product Reductive Elimination Intermediate->Product -KCl Deriv_Acid Hydrolysis (Acid/Base) Product->Deriv_Acid Target: 4-F-5-Me-Picolinic Acid Deriv_Amine Reduction (H2/Pd or LAH) Product->Deriv_Amine Target: Aminomethyl Pyridine Deriv_SnAr SnAr Displacement (Amines/Phenols) Product->Deriv_SnAr Target: Kinase Inhibitors

Caption: Comparative synthetic pathways to 4-Fluoro-5-methylpicolinonitrile and downstream utility.

Applications in Drug Discovery & Agrochemicals

Kinase Inhibitor Design (The "Hinge Binder" Strategy)

The 2-aminopyridine motif is a classic "hinge binder" in kinase inhibitors (forming H-bonds with the ATP-binding pocket). 4-Fluoro-5-methylpicolinonitrile is a key intermediate to access this motif via the Buchwald-Hartwig amination or S


Ar displacement .
  • Mechanism: The nitrile is hydrolyzed to the amide or acid, which is then coupled to form the core scaffold. Alternatively, the fluorine at C4 is displaced by an amine (e.g., a piperazine or pyrrolidine) to create the solvent-exposed tail of the inhibitor.

  • Targets:

    • c-Met & ALK: Pyridine cores are prevalent in c-Met inhibitors (e.g., Crizotinib analogs). The 5-methyl group fills the hydrophobic pocket (Gatekeeper residue interaction).

    • PIM Kinases: 5-substituted picolinonitriles have been cited in PIM1/2/3 inhibitor research (e.g., PIM447 analogs) for treating hematological malignancies.[4]

Agrochemical Auxins (Herbicides)

The picolinic acid class (synthetic auxins) relies heavily on the 4-amino-3-chloro-6-aryl-picolinate scaffold (e.g., Florpyrauxifen-benzyl).

  • Role of 4-F-5-Me: This specific isomer serves as a research tool to probe the "fluorine effect" on metabolic stability in plants. Replacing the typical 4-amino group with a 4-fluoro group alters the herbicide's translocation properties and resistance profile.

  • Synthesis Logic: The nitrile is the precursor to the carboxylic acid active ingredient.

Reaction Profile: S Ar Selectivity

One of the most valuable features of this molecule is its predictable reactivity.

Table 2: Comparative Reactivity of Halo-Picolinonitriles

SubstrateC4 Displacement Rate (S

Ar)
Selectivity Notes
4-Fluoro-5-methylpicolinonitrile High F is a better leaving group than Cl in S

Ar due to high electronegativity stabilizing the Meisenheimer complex.
4-Chloro-5-methylpicolinonitrileModerateRequires higher temperatures; often used as the precursor to the F-analog.
4-Fluoro-picolinonitrile (No Me)Very HighLack of steric hindrance at C5 makes C4 extremely reactive.
4-Fluoro-3-methylpicolinonitrileLowSteric hindrance at C3 (ortho to F) severely hampers nucleophilic attack.

Safety & Handling Protocols

  • Cyanide Hazard: While the nitrile itself is stable, combustion or strong acid hydrolysis can release HCN. Standard engineering controls (fume hood) are mandatory.

  • Fluoride Safety: If synthesizing via the Halex route, handling anhydrous HF (if used in situ) or active fluoride salts requires specific PPE (calcium gluconate gel availability).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The fluorine atom activates the ring toward hydrolysis; moisture protection is critical to prevent conversion to the picolinamide.

References

  • Synthesis of Fluoropyridines (Halex Reaction)

    • Title: A Facile Preparation of Fluoropyridines from Aminopyridines via Diazotization and Fluorodediazoniation.[5]

    • Source: Journal of Fluorine Chemistry.[5]

    • Relevance: Establishes the fundamental reactivity of pyridine fluorin
    • Link: (General reference for Halex conditions).

  • Agrochemical Application (Picolinates)

    • Title: Process for the preparation of 3-chloro-4,5,6-trifluoro-picolinonitrile (Related P
    • Source: European P
    • Relevance: Details the industrial conditions for handling fluoro-picolinonitriles and the Halex exchange methodology.
    • Link:

  • Kinase Inhibitor Scaffolds (PIM Kinases)

    • Title: Identification of PIM447, a Potent and Selective PIM 1, 2, and 3 Kinase Inhibitor.[4]

    • Source: Journal of Medicinal Chemistry (2015).[4]

    • Relevance: Demonstrates the utility of 5-substituted picolinamide/nitrile scaffolds in clinical candid
    • Link:

  • Related Intermediate (Acid Form)

    • Title: 4-Fluoro-5-methylpicolinic acid (CAS 1211530-15-2).
    • Source: Sigma-Aldrich / MilliporeSigma Product Page.
    • Relevance: Confirms commercial availability of the hydrolyzed derivative, valid
    • Link:

  • General Pyridine Functionalization

    • Title: Practical Synthesis of 4-Alkoxy- and 4-Aminopyridine-2-carbonitriles.
    • Source: Organic Syntheses.[6][7][8]

    • Relevance: Provides general protocols for manipulating the 2-cyano-4-functionalized pyridine core.
    • Link:

Sources

Exploratory

Molecular weight and formula of 4-Fluoro-5-methylpicolinonitrile

Technical Guide: 4-Fluoro-5-methylpicolinonitrile Core Chemical Identity & Properties 4-Fluoro-5-methylpicolinonitrile belongs to the class of substituted pyridines, which are foundational structures in medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 4-Fluoro-5-methylpicolinonitrile

Core Chemical Identity & Properties

4-Fluoro-5-methylpicolinonitrile belongs to the class of substituted pyridines, which are foundational structures in medicinal chemistry. The presence of a fluorine atom, a methyl group, and a nitrile function on the pyridine ring creates a unique electronic and steric profile. The nitrile group is a versatile synthetic handle for conversion into amines, amides, or carboxylic acids, while the fluoro- and methyl- substituents can modulate physicochemical properties such as lipophilicity and metabolic stability, making it a valuable intermediate in the synthesis of complex molecules.

All essential quantitative data for 4-Fluoro-5-methylpicolinonitrile are summarized in the table below.

ParameterValueSource
IUPAC Name 4-Fluoro-5-methylpyridine-2-carbonitrileN/A
CAS Number 1360033-47-5N/A
Molecular Formula C₇H₅FN₂[1]
Molecular Weight 136.13 g/mol [1]
Purity Typically ≥97% (Commercially Available)N/A
Appearance White to off-white crystalline powder or solidN/A

Synthesis Methodology: A Representative Protocol

The synthesis of picolinonitriles often involves the cyanation of a corresponding halopyridine. The following protocol is a representative example based on established organometallic cross-coupling reactions, such as the Rosenmund-von Braun reaction, which utilizes a copper cyanide reagent.[2][3]

Objective: To synthesize 4-Fluoro-5-methylpicolinonitrile from a 2-halo-4-fluoro-5-methylpyridine precursor.

Causality Behind Choices:

  • Precursor: A brominated or chlorinated pyridine is chosen as the substrate because the carbon-halogen bond is readily activated by a transition metal catalyst for nucleophilic substitution.

  • Reagent: Copper(I) cyanide is a common and effective source of the cyanide nucleophile for this transformation.[2]

  • Solvent: A high-boiling polar aprotic solvent like DMF or NMP is used to ensure the reactants remain in solution and to facilitate the high temperatures often required for the reaction to proceed to completion.

  • Work-up: The aqueous work-up with a complexing agent like ethylenediamine or ammonia is critical for removing residual copper salts, which can otherwise complicate product purification.

Step-by-Step Experimental Protocol
  • Inert Atmosphere: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the starting material, 2-Bromo-4-fluoro-5-methylpyridine (1.0 eq).

  • Reagent Addition: Add Copper(I) Cyanide (CuCN, 1.1 - 1.5 eq).

  • Solvent: Add anhydrous dimethylformamide (DMF) to the flask to achieve a suitable concentration (e.g., 0.5 M).

  • Reaction: Heat the reaction mixture under a nitrogen or argon atmosphere to 120-150 °C.[2] Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 8-24 hours).

  • Quenching & Extraction: After cooling to room temperature, pour the reaction mixture into an aqueous solution of ethylenediamine or ammonium hydroxide and stir for 30 minutes to complex the copper salts. Extract the aqueous phase three times with a suitable organic solvent, such as ethyl acetate.

  • Washing: Combine the organic layers and wash with water, followed by a saturated aqueous sodium chloride (brine) solution to remove residual DMF and salts.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure 4-Fluoro-5-methylpicolinonitrile.

Post-Synthesis Quality Control & Verification

To ensure the identity, purity, and integrity of the synthesized compound, a rigorous, multi-step quality control workflow is mandatory. This process validates the successful synthesis and ensures the material is suitable for subsequent experimental use.

QC_Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Analysis & Verification synthesis Synthesis Reaction workup Aqueous Work-up & Extraction synthesis->workup Crude Product purification Column Chromatography workup->purification Impure Solid purity_check Purity Assessment (HPLC / GC-MS) purification->purity_check Isolated Fractions structure_id Structural Confirmation (¹H NMR, ¹³C NMR, MS) purity_check->structure_id Purity Confirmed final_product Final Product (>97% Purity) structure_id->final_product Structure Verified

Caption: A standard workflow for the quality control and verification of a synthesized chemical compound.

Safety, Handling, & Storage

Substituted picolinonitriles, like many nitrile-containing aromatic compounds, should be handled with care. While a specific safety data sheet (SDS) for this exact compound must be consulted from the supplier, general hazards for this chemical class often include:

  • Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[4][5]

  • Irritation: May cause skin and serious eye irritation.[4] May also cause respiratory irritation.[4]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[6]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong acids and bases.[6]

Applications in Research & Development

4-Fluoro-5-methylpicolinonitrile serves as a valuable building block in both pharmaceutical and materials science research.

  • Medicinal Chemistry: The pyridine scaffold is a privileged structure in drug design. This intermediate can be used in the synthesis of kinase inhibitors, GPCR modulators, and other biologically active agents. The specific substitution pattern influences binding affinity, selectivity, and pharmacokinetic properties.

  • Materials Science: Benzonitrile derivatives are used as precursors for advanced materials, including thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs).[7] The electronic properties imparted by the fluoro and nitrile groups can be tuned for specific applications in organic electronics.

References

  • Safety Data Sheet. (2015). CDMS.net.
  • SAFETY DATA SHEET. (2025). MilliporeSigma.
  • M0033 - SAFETY DATA SHEET. TCI Chemicals.
  • SAFETY DATA SHEET. Merck Millipore.
  • SAFETY DATA SHEET. Fisher Scientific.
  • 5-Fluoro-6-methylpicolinonitrile. BLD Pharm.
  • 4-Fluoro-5-methylpicolinic acid. MilliporeSigma.
  • 5-bromo-3-methylpicolinonitrile | 156072-86-5. (2025). ChemicalBook.
  • Fluorophenyl pyrazol compounds. Google Patents.
  • 4-Fluoro-2-methylbenzonitrile | CAS 147754-12-9. Ossila.

Sources

Protocols & Analytical Methods

Method

Application Note: Nickel-Catalyzed C–F Suzuki-Miyaura Coupling of 4-Fluoro-5-methylpicolinonitrile

This Application Note is designed for research chemists and drug discovery scientists. It details the protocol for utilizing 4-Fluoro-5-methylpicolinonitrile as an electrophile in Suzuki-Miyaura cross-coupling.

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research chemists and drug discovery scientists. It details the protocol for utilizing 4-Fluoro-5-methylpicolinonitrile as an electrophile in Suzuki-Miyaura cross-coupling.

Unlike standard Suzuki couplings that utilize aryl bromides or iodides, this protocol addresses the activation of the C–F bond . While the C–F bond is typically inert to Palladium catalysis, the electron-deficient nature of the picolinonitrile core (pyridine ring + nitrile electron-withdrawing group) allows for successful coupling using specialized Nickel (0) catalysis .

Introduction & Mechanistic Rationale

4-Fluoro-5-methylpicolinonitrile (CAS: 1196155-27-7) presents a unique synthetic opportunity. The molecule contains a highly stable C–F bond at the C4 position. In standard medicinal chemistry workflows, this fluoride is often displaced by amines or alkoxides via SNAr. However, forming C–C bonds at this position requires overcoming the high bond dissociation energy of the C–F bond (~116 kcal/mol).

Why Nickel?

Palladium catalysts generally fail to undergo oxidative addition with aryl fluorides due to the strength of the C–F bond. Nickel, being smaller and more nucleophilic, can insert into the C–F bond, particularly when the substrate is electron-deficient.

  • Substrate Activation: The nitrile group at C2 and the pyridine nitrogen significantly lower the LUMO energy of the ring, facilitating the oxidative addition of Ni(0).

  • Ligand Choice: Electron-rich, bulky phosphines like PCy3 (Tricyclohexylphosphine) are essential to stabilize the Ni(0) species and facilitate the difficult oxidative addition step.

Reaction Scheme

The transformation involves the coupling of 4-Fluoro-5-methylpicolinonitrile (1) with an arylboronic acid (2) to yield the 4-aryl-5-methylpicolinonitrile (3).

ReactionScheme Substrate 4-Fluoro-5-methyl- picolinonitrile (Electrophile) Catalyst Catalyst System: Ni(cod)2 (10 mol%) PCy3 (20 mol%) Substrate->Catalyst Boronic Arylboronic Acid (Nucleophile) Boronic->Catalyst Conditions Conditions: CsF (2.0 equiv) Toluene/Dioxane, 100°C Catalyst->Conditions Product 4-Aryl-5-methyl- picolinonitrile (Product) Conditions->Product C-F Activation

Figure 1: General reaction scheme for the Ni-catalyzed coupling.

Experimental Protocol

Materials & Reagents
ReagentEquiv.[1]RoleNotes
4-Fluoro-5-methylpicolinonitrile 1.0ElectrophileLimiting reagent.
Arylboronic Acid 1.5NucleophileExcess ensures conversion; Pinacol esters also work.
Ni(cod)₂ 0.10 (10 mol%)Pre-catalystAir Sensitive. Must be handled in a glovebox.
PCy₃ 0.20 (20 mol%)LigandTricyclohexylphosphine. Increases electron density on Ni.
CsF 2.0Base/ActivatorCesium Fluoride is preferred for Ar-F activation.
1,4-Dioxane -SolventAnhydrous, degassed.
Step-by-Step Procedure (Glovebox Method)

Note: Ni(cod)₂ is extremely sensitive to oxygen. If a glovebox is unavailable, see Section 2.3 for the Benchtop Alternative.

  • Preparation (Inside Glovebox):

    • Weigh Ni(cod)₂ (27.5 mg, 0.1 mmol) and PCy₃ (56.1 mg, 0.2 mmol) into a 20 mL oven-dried reaction vial equipped with a magnetic stir bar.

    • Add 1,4-Dioxane (2.0 mL) and stir at room temperature for 10 minutes. The solution should turn a deep orange/red color, indicating the formation of the active catalyst complex.

    • Add 4-Fluoro-5-methylpicolinonitrile (136 mg, 1.0 mmol), the Arylboronic acid (1.5 mmol), and CsF (304 mg, 2.0 mmol).

    • Seal the vial tightly with a Teflon-lined screw cap.

  • Reaction:

    • Remove the sealed vial from the glovebox.

    • Place in a pre-heated aluminum heating block at 100 °C .

    • Stir vigorously (800-1000 rpm) for 12–24 hours . The reaction progress should be monitored via LC-MS or GC-MS.

  • Work-up:

    • Cool the mixture to room temperature.

    • Dilute with Ethyl Acetate (20 mL) and filter through a small pad of Celite to remove insoluble salts and nickel residues.

    • Wash the filtrate with water (2 x 15 mL) and brine (1 x 15 mL).

    • Dry over Na₂SO₄, filter, and concentrate under reduced pressure.[2][3]

  • Purification:

    • Purify via flash column chromatography (SiO₂).[2][3]

    • Eluent Recommendation: Hexanes/Ethyl Acetate gradient (typically 0-30% EtOAc). The nitrile group makes the product moderately polar.

Benchtop Alternative (Air-Stable Pre-catalyst)

If Ni(cod)₂ is not available, use the air-stable Ni(II) precatalyst NiCl₂(PCy₃)₂ .

  • Modification: Use NiCl₂(PCy₃)₂ (10 mol%) and add Manganese powder (Mn, 20 mol%) or Zinc dust as a reductant to generate the active Ni(0) species in situ.

  • Procedure: Combine all solids in the vial, evacuate/backfill with Argon (3x), then add degassed solvent.

Mechanistic Insights & Troubleshooting

Understanding the catalytic cycle is crucial for troubleshooting low yields.

Mechanism Ni0 L-Ni(0) Active Species OxAdd Oxidative Addition (Rate Limiting) Ni0->OxAdd Int1 Ni(II)-F Species (Ar-Ni-F) OxAdd->Int1 Insert into C-F TransMet Transmetallation (w/ Ar-B(OH)2 + Base) Int1->TransMet Int2 Ni(II)-Ar Species (Ar-Ni-Ar') TransMet->Int2 - Base-F RedElim Reductive Elimination Int2->RedElim RedElim->Ni0 Release Product

Figure 2: Catalytic cycle for Nickel-catalyzed C-F activation.

Troubleshooting Table
IssueProbable CauseCorrective Action
No Reaction (Starting Material Intact) Catalyst deactivation (Oxidation).Ensure rigorous O₂ exclusion. Use fresh Ni(cod)₂ (should be yellow, not green/white).
Hydrodefluorination (F replaced by H) Protodeboronation or H-abstraction.Use strictly anhydrous solvents (Dioxane/Toluene). Avoid alcohols.
Low Conversion Inefficient Oxidative Addition.Increase temperature to 110°C. Switch to Ni(cod)₂ + IMes (N-heterocyclic carbene) for higher reactivity.
Nitrile Hydrolysis Presence of water + high temp + base.Ensure CsF is anhydrous. Do not use carbonate bases (K₂CO₃) if water is present.

Critical Considerations

  • Safety - Nickel Toxicity: Nickel compounds are classified as carcinogens and sensitizers. All weighing should be done in a fume hood or glovebox.

  • The "Activated" Fluoride: The 4-position of the pyridine ring is electronically coupled to the nitrogen. The 2-cyano group further depletes electron density. This makes the C4-F bond significantly more reactive than a standard fluorobenzene, but still less reactive than a bromide.

  • Ligand Sensitivity: PCy₃ is air-sensitive. If the catalyst solution turns green or blue immediately upon mixing, the phosphine or nickel has oxidized.

References

  • Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides

    • Source: Journal of the American Chemical Society (2011)
    • Context: Establishes the Ni(0)
    • URL:[Link]

  • Nickel-Catalyzed Cross-Coupling of Aryl Fluorides and Organozinc Reagents

    • Source: Journal of Organic Chemistry (2014)[4][5]

    • Context: Validates the use of Ni(PCy3)
    • URL:[Link]

  • Practical Guide to Suzuki-Miyaura Cross-Coupling

    • Source: Yoneda Labs
    • Context: General troubleshooting for heterocycle couplings.
    • URL:[Link]

Sources

Application

Strategic Functionalization of 4-Fluoro-5-methylpicolinonitrile: A Guide to High-Value Scaffold Synthesis

Abstract & Strategic Value 4-Fluoro-5-methylpicolinonitrile (CAS: 847225-56-3) is a "privileged scaffold" in modern drug discovery, particularly for Janus Kinase (JAK) and Tyrosine Kinase inhibitors.[1] Its structural ut...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

4-Fluoro-5-methylpicolinonitrile (CAS: 847225-56-3) is a "privileged scaffold" in modern drug discovery, particularly for Janus Kinase (JAK) and Tyrosine Kinase inhibitors.[1] Its structural utility lies in its orthogonal reactivity:

  • C4-Fluoro: A highly activated site for Nucleophilic Aromatic Substitution (

    
    ), enabling rapid library generation with amines or alkoxides.[1]
    
  • C2-Nitrile: A versatile "warhead" precursor that can be hydrolyzed to primary amides (common in ATP-competitive inhibitors), reduced to amines, or cyclized into triazoles/imidazolines.[1]

  • C5-Methyl: Provides metabolic stability and hydrophobic bulk, often filling the "gatekeeper" pockets in kinase enzymes.[1]

This guide provides validated protocols for transforming this building block into bioactive cores, focusing on reproducibility and scalability.

Chemo-Structural Analysis

The reactivity of 4-fluoro-5-methylpicolinonitrile is governed by the electron-deficient pyridine ring.[1] The nitrogen atom at position 1 and the electron-withdrawing nitrile group at position 2 work synergistically to pull electron density away from position 4, making the C-F bond exceptionally labile to nucleophilic attack.

Reactivity Heatmap[1]
  • C4 (Fluorine):

    
     Reactivity (
    
    
    
    ).[1] Substitution occurs under mild basic conditions.[1]
  • C2 (Nitrile):

    
     Reactivity.[1] Requires catalysis (acid/base/peroxide) for transformation.[1]
    
  • C5 (Methyl):

    
     Reactivity.[1] Stable under standard 
    
    
    
    and hydrolysis conditions; requires radical conditions to functionalize.[1]

Visualizing the Synthetic Pathway

The following logic flow illustrates the divergence points for library synthesis.

G Start 4-Fluoro-5-methyl- picolinonitrile SNAr Pathway A: S_NAr Displacement (C4 Functionalization) Start->SNAr R-NH2 / Base DMSO, 80°C Hydrolysis Pathway B: Nitrile Hydrolysis (C2 Functionalization) Start->Hydrolysis H2O2 / NaOH (Radziszewski) ProductA 4-Amino-picolinonitriles (Library Core) SNAr->ProductA ProductB Picolinamides (Kinase Inhibitor Motif) ProductA->ProductB Post-SNAr Hydrolysis

Figure 1: Divergent synthetic strategy. Pathway A is the preferred first step to avoid side-reactions with the nitrile during nucleophilic attack.[1]

Experimental Protocols

Protocol A: Diversification (C4-Amination)

Objective: Displacement of the fluorine atom with primary or secondary amines.[1] Mechanism: Addition-Elimination via a Meisenheimer complex.[1][2]

Reagents
  • Substrate: 4-Fluoro-5-methylpicolinonitrile (1.0 equiv)

  • Nucleophile: Amine (e.g., Morpholine, Piperazine, Aniline) (1.1 – 1.2 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv) or 
    
    
    
    (2.0 equiv)[1]
  • Solvent: DMSO (for small scale/speed) or

    
    -PrOH (for scale-up/easier workup)[1]
    
Step-by-Step Methodology
  • Preparation: In a reaction vial, dissolve 4-Fluoro-5-methylpicolinonitrile (100 mg, 0.73 mmol) in DMSO (1.5 mL).

  • Addition: Add DIPEA (255 µL, 1.46 mmol) followed by the amine (0.80 mmol).

    • Note: If using an HCl salt of the amine, increase DIPEA to 3.0 equiv.

  • Reaction: Seal the vial and heat to 80°C for 2–4 hours.

    • Monitoring: Monitor by LC-MS.[1] The product usually ionizes well (

      
      ).[1] The starting material peak (RT ~ lower) should disappear.
      
  • Workup (Precipitation Method):

    • Cool the mixture to room temperature (RT).

    • Slowly add water (5 mL) with vigorous stirring. The product often precipitates as a solid.

    • Filter, wash with water (

      
      ), and dry under vacuum.
      
  • Alternative Workup (Extraction):

    • If no precipitate forms, dilute with EtOAc (10 mL), wash with water (

      
      ) and brine. Dry over 
      
      
      
      and concentrate.

Data Summary: Common Nucleophiles

Nucleophile ClassEquivTemp (°C)Time (h)Typical YieldNotes
Aliphatic Cyclic (Morpholine)1.1602>90%Very fast; precipitates easily.[1]
Primary Aliphatic (Benzylamine)1.1RT - 50385-90%Can run at RT to avoid bis-addition.[1]
Aniline (Electron Poor)1.5100-1201250-70%Requires higher heat; DMSO preferred.[1]
Protocol B: Controlled Nitrile Hydrolysis (The Radziszewski Reaction)

Objective: Convert the nitrile (-CN) to a primary amide (-CONH2) without hydrolyzing to the carboxylic acid.[1] Context: This transformation is critical for generating the "picolinamide" headgroup seen in drugs like Acalabrutinib or Neratinib analogues.[1]

Reagents
  • Substrate: 4-Substituted-5-methylpicolinonitrile (from Protocol A)

  • Oxidant: 30% Aqueous Hydrogen Peroxide (

    
    ) (5.0 equiv)[1]
    
  • Base: 3M NaOH (2.0 equiv) or

    
     (3.0 equiv)
    
  • Solvent: Ethanol or DMSO/Water mixture[1]

Step-by-Step Methodology
  • Dissolution: Dissolve the nitrile substrate (0.5 mmol) in Ethanol (3 mL).

  • Activation: Add 3M NaOH (0.33 mL, 1.0 mmol). The solution may turn slightly yellow.

  • Oxidation: Cool to 0°C (ice bath). Add

    
     (30% wt, ~0.25 mL) dropwise.
    
    • Caution: Exothermic reaction.[1] Oxygen evolution may occur.[1][3]

  • Completion: Allow to warm to RT and stir for 1–2 hours.

    • Monitoring: TLC (usually 100% EtOAc or 5% MeOH/DCM).[1] The amide is significantly more polar than the nitrile.

  • Quench & Isolation:

    • Quench with saturated Sodium Thiosulfate (

      
      ) solution to destroy excess peroxide (check with starch-iodide paper).[1]
      
    • Remove Ethanol under reduced pressure.[1][4]

    • Extract with DCM or EtOAc (often requires 10% MeOH in DCM for solubility).[1]

Mechanistic Insight (DOT Diagram)[1]

The following diagram details the


 mechanism, highlighting the role of the pyridine nitrogen in stabilizing the intermediate.

Mechanism cluster_0 Critical Factors SM Starting Material (Electron Deficient) Complex Meisenheimer Complex (Stabilized by N-1) SM->Complex + Nucleophile (Nu:) Slow Step Prod Substituted Product (Aromatized) Complex->Prod - Fluoride (F-) Fast Step Fact1 1. F is a better leaving group than Cl/Br in SNAr due to high electronegativity. Fact2 2. Ortho-Nitrile provides additional activation (-I effect).

Figure 2: Mechanistic progression of the


 reaction.[1] The high electronegativity of Fluorine increases the electrophilicity of C4, accelerating the rate-determining attack.

Safety & Handling

  • Cyanide/Nitrile Hazards: While picolinonitriles are not free cyanides, strong acid hydrolysis can liberate HCN gas. Always perform hydrolysis in a well-ventilated fume hood.

  • Fluorine Compounds: 4-fluoropicolinonitrile is toxic if swallowed or in contact with skin (H301, H311).[1] Wear double nitrile gloves.[1]

  • Peroxides: In Protocol B, ensure all peroxides are quenched with thiosulfate before concentrating solvents to prevent explosion hazards.

References

  • Vertex Pharmaceuticals. "Discovery of N-(5-Fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide (VU0424238)."[1] ACS Chemical Neuroscience.[1]

  • Frontiers in Pharmacology. "Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors." Frontiers.

  • BenchChem Protocols.

    
    ) Reactions." 
    
  • Lumen Learning. "Hydrolysis of Nitriles to Amides: Mechanisms and Conditions."

Sources

Method

Introduction: The Strategic Value of the 4-Substituted-5-methylpicolinonitrile Scaffold

An Application Guide to Nucleophilic Aromatic Substitution Reactions with 4-Fluoro-5-methylpicolinonitrile For Researchers, Scientists, and Drug Development Professionals The picolinonitrile framework is a privileged sca...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Nucleophilic Aromatic Substitution Reactions with 4-Fluoro-5-methylpicolinonitrile

For Researchers, Scientists, and Drug Development Professionals

The picolinonitrile framework is a privileged scaffold in modern medicinal chemistry, appearing in a multitude of clinically significant molecules. The strategic incorporation of a fluorine atom at the 4-position, as seen in 4-fluoro-5-methylpicolinonitrile, creates a highly valuable and versatile building block for drug discovery. The electron-deficient nature of the pyridine ring, amplified by the ortho-cyano group and the para-ring nitrogen, renders the C4 position exceptionally susceptible to nucleophilic aromatic substitution (SNAr).[1] This activation allows for the facile and predictable introduction of a wide array of functional groups, including amines, ethers, and thioethers, under relatively mild conditions.

The fluorine atom is an excellent leaving group in SNAr reactions, often exhibiting superior reactivity compared to other halogens (F > Cl > Br > I).[2][3] This enhanced reactivity is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex.[2] This guide provides a comprehensive overview of the theoretical underpinnings, practical protocols, and troubleshooting strategies for performing nucleophilic substitution reactions on 4-fluoro-5-methylpicolinonitrile, enabling the efficient synthesis of diverse chemical libraries for drug development and materials science.

Reaction Mechanism and Theory: The SNAr Pathway

Nucleophilic aromatic substitution is a fundamental reaction class in organic chemistry.[4][5] Unlike nucleophilic substitution at sp3-hybridized carbons (SN1/SN2), SNAr reactions on aromatic rings proceed via a two-step addition-elimination mechanism.[1]

  • Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the fluorine. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1] The stability of this intermediate is crucial for the reaction to proceed and is significantly enhanced by the presence of electron-withdrawing groups (like the nitrile and the pyridine nitrogen) at positions ortho and para to the site of attack.[6][7]

  • Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored by the elimination of the fluoride ion, which is a good leaving group.

The overall reaction rate is typically dependent on the first step (nucleophilic attack), which is the rate-determining step. The high reactivity of 4-fluoropyridines allows these reactions to occur under conditions mild enough to be compatible with complex molecular scaffolds.[2]

Caption: The SNAr addition-elimination mechanism.

Materials and Equipment

Reagents
  • Substrate: 4-Fluoro-5-methylpicolinonitrile

  • Nucleophiles:

    • N-Nucleophiles: Primary and secondary amines (e.g., morpholine, piperidine, benzylamine).[8][9]

    • O-Nucleophiles: Alcohols, phenols (typically used as their corresponding alkoxides/phenoxides, e.g., sodium methoxide, potassium phenoxide).[10]

    • S-Nucleophiles: Thiols, thiophenols (often used with a non-nucleophilic base to generate the thiolate in situ).[11][12]

  • Bases:

    • Potassium carbonate (K₂CO₃)

    • Cesium carbonate (Cs₂CO₃)

    • N,N-Diisopropylethylamine (DIPEA)

    • Sodium hydride (NaH) for deprotonating alcohols and some thiols.

  • Solvents:

    • Anhydrous Dimethylformamide (DMF)

    • Anhydrous Dimethyl sulfoxide (DMSO)

    • Anhydrous Acetonitrile (ACN)

    • Anhydrous Tetrahydrofuran (THF)

  • Workup Reagents:

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine (saturated aqueous NaCl)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Purification:

    • Silica gel for column chromatography

    • Hexanes and Ethyl Acetate (or other appropriate solvent systems)

Equipment
  • Reaction vials or round-bottom flasks with magnetic stir bars

  • Septa and needles for inert atmosphere techniques

  • Magnetic stir plate with heating capabilities

  • Condenser (if heating at reflux)

  • Inert atmosphere line (Nitrogen or Argon)

  • Thin Layer Chromatography (TLC) plates and chamber

  • Rotary evaporator

  • Glassware for liquid-liquid extraction (separatory funnel)

  • Glassware for column chromatography

Experimental Protocols

The following protocols provide a general framework. Optimization of temperature, reaction time, and stoichiometry may be required for specific nucleophiles.

Protocol 1: General Procedure for Reaction with Amine Nucleophiles
  • To a clean, dry reaction vial equipped with a magnetic stir bar, add 4-fluoro-5-methylpicolinonitrile (1.0 eq.).

  • Add a suitable base such as potassium carbonate (2.0 eq.).

  • Seal the vial with a septum and purge with an inert gas (N₂ or Ar).

  • Add an anhydrous solvent (e.g., DMF or DMSO, to make a 0.2-0.5 M solution).

  • Add the amine nucleophile (1.1-1.5 eq.) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C).

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).[1]

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Transfer to a separatory funnel, separate the organic layer, and wash with water (2x) and then brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: General Procedure for Reaction with Thiol Nucleophiles
  • To a reaction vial with a stir bar, add the thiol nucleophile (1.1 eq.) and a base (e.g., K₂CO₃, 1.5 eq.).[13]

  • Seal the vial, purge with inert gas, and add an anhydrous solvent (e.g., DMF).

  • Stir the mixture at room temperature for 15-30 minutes to generate the thiolate.

  • Add a solution of 4-fluoro-5-methylpicolinonitrile (1.0 eq.) in the same solvent.

  • Heat the reaction mixture (typically 60-100 °C) and monitor its progress by TLC or LC-MS.

  • Follow the workup and purification steps as described in Protocol 1.

Protocol 3: General Procedure for Reaction with Alcohol Nucleophiles

Caution: Sodium hydride (NaH) is highly reactive and pyrophoric upon contact with water.

  • In a dry flask under an inert atmosphere, suspend sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Slowly add the alcohol nucleophile (1.1 eq.) dropwise. Allow the mixture to stir at room temperature for 30 minutes to form the alkoxide.

  • In a separate flask, dissolve 4-fluoro-5-methylpicolinonitrile (1.0 eq.) in anhydrous THF.

  • Transfer the substrate solution to the alkoxide solution via cannula or syringe.

  • Heat the reaction mixture (often to reflux) and monitor its progress.

  • Workup: Cool the reaction to 0 °C and carefully quench by the slow addition of water or saturated aqueous NH₄Cl.

  • Follow the extraction, washing, and purification steps as described in Protocol 1.

Summary of Typical Reaction Conditions
Nucleophile ClassNucleophile ExampleBaseSolventTemperature (°C)Typical Time (h)
N-Nucleophiles MorpholineK₂CO₃, DIPEADMF, DMSO80 - 1204 - 18
S-Nucleophiles ThiophenolK₂CO₃, Cs₂CO₃DMF, ACN60 - 1002 - 12
O-Nucleophiles PhenolNaH, K₂CO₃THF, DMF25 - 806 - 24

Characterization and Analysis

After purification, the identity and purity of the final product must be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm the structure of the product. The disappearance of the characteristic ¹⁹F NMR signal of the starting material and the appearance of new signals corresponding to the incorporated nucleophile provide strong evidence of successful substitution.

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) are used to confirm the molecular weight of the desired product.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound.

Caption: General experimental workflow for SNAr reactions.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Insufficient temperature. 2. Base is not strong enough. 3. Reagents/solvents are not anhydrous. 4. Nucleophile is too sterically hindered or not nucleophilic enough.1. Increase reaction temperature. 2. Use a stronger base (e.g., Cs₂CO₃ instead of K₂CO₃; NaH for alcohols). 3. Use freshly dried solvents and reagents. 4. Increase reaction time or temperature; consider a different synthetic route.
Formation of Side Products 1. Reaction temperature is too high, causing decomposition. 2. Competing reaction pathways (e.g., reaction at another site on a complex nucleophile). 3. Presence of oxygen leading to oxidative side reactions.1. Lower the reaction temperature and increase the time. 2. Use protecting groups on the nucleophile if necessary. 3. Ensure the reaction is maintained under a strict inert atmosphere.
Difficult Purification 1. Product and starting material have similar polarity. 2. Formation of baseline/polar impurities.1. Drive the reaction to full conversion. Try a different chromatography solvent system. 2. Perform an aqueous wash during workup to remove highly polar species. Recrystallization may be an option.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Fume Hood: All manipulations involving organic solvents, bases, and the picolinonitrile substrate should be performed in a well-ventilated chemical fume hood.[14]

  • Reagent Handling:

    • 4-Fluoro-5-methylpicolinonitrile is a potential irritant and toxicant. Avoid inhalation, ingestion, and skin contact.

    • Many organic solvents (DMF, DMSO) are flammable and can facilitate skin absorption of other chemicals.

    • Bases like sodium hydride are corrosive and/or highly reactive. Handle with extreme care according to established laboratory safety protocols.

References

  • BenchChem. Protocol for Nucleophilic Substitution on the Pyridine Ring: Application Notes for Researchers and Drug Development Professional.
  • Campeau, L. et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC.
  • BenchChem. Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine.
  • Terrier, F. (2013).
  • Mongin, F. et al. (2000). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate. Available from: [Link]

  • Pearson. SNAr Reactions of Pyridine: Videos & Practice Problems.
  • Wikipedia. Nucleophilic substitution. Available from: [Link]

  • Master Organic Chemistry. Nucleophilic Substitution Reactions - Introduction. Available from: [Link]

  • University of Calgary. TOPIC 6. NUCLEOPHILIC SUBSTITUTIONS.
  • Organic Chemistry Data. Reaction Examples.
  • Sigman, M. S. et al. (2021). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv.
  • Chemistry Steps. Reactions of Thiols. Available from: [Link]

  • LibreTexts Chemistry. Reactions of Amines. Available from: [Link]

  • Chemguide. amines as nucleophiles. Available from: [Link]

  • Payne, A. et al. (2023). Accessing the Thiol Toolbox: Synthesis and Structure-Activity Studies on Fluoro-Thiol Conjugated Antimicrobial Peptides. PubMed. Available from: [Link]

  • Michigan State University. Alcohol Reactivity. Available from: [Link]

  • Lindsey, J. S. et al. (2003). Synthesis of “Porphyrin-Linker-Thiol” Molecules with Diverse Linkers for Studies of Molecular-Based Information Storage. The Journal of Organic Chemistry.

Sources

Application

Using 4-Fluoro-5-methylpicolinonitrile in the synthesis of kinase inhibitors

Application Notes & Protocols Topic: Strategic Use of 4-Fluoro-5-methylpicolinonitrile in the Synthesis of Next-Generation Kinase Inhibitors Abstract Protein kinases are fundamental regulators of cellular signaling, and...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Strategic Use of 4-Fluoro-5-methylpicolinonitrile in the Synthesis of Next-Generation Kinase Inhibitors

Abstract

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy. This guide provides a detailed technical overview and robust protocols for the application of 4-fluoro-5-methylpicolinonitrile , a highly versatile pyridine-based building block, in the synthesis of potent and selective kinase inhibitors. We will explore the chemical rationale for its use, focusing on the strategic value of its distinct functional groups, and provide a self-validating protocol for its core reaction: nucleophilic aromatic substitution (SNAr).

Introduction: The Strategic Value of 4-Fluoro-5-methylpicolinonitrile

The design of effective kinase inhibitors hinges on creating molecules that can precisely fit into the ATP-binding pocket of a target kinase, often forming key hydrogen bonds and hydrophobic interactions.[1] 4-Fluoro-5-methylpicolinonitrile has emerged as a privileged scaffold fragment in medicinal chemistry for several compelling reasons:

  • Activated Fluorine for SNAr: The fluorine atom at the C4 position is activated for nucleophilic aromatic substitution by the electron-withdrawing effects of both the pyridine ring nitrogen and the C2-nitrile group. This allows for the facile and predictable introduction of a wide array of nucleophiles (amines, phenols, thiols), which is a cornerstone of library synthesis and structure-activity relationship (SAR) studies.[2]

  • The Nitrile Pharmacophore: The nitrile group is a versatile functional handle. It is a weak hydrogen bond acceptor and can serve as a bioisostere for other groups.[3] Its presence is crucial for the activity of many approved drugs, and it can be chemically transformed into other key functional groups like amides or tetrazoles if required.

  • Metabolic Stability and Potency: The incorporation of fluorine into drug candidates can enhance critical pharmacokinetic properties, including metabolic stability and membrane permeability.[4] It can also increase binding affinity to the target protein by engaging in favorable electrostatic or polar interactions.

  • Scaffold Rigidity and Vectorial Diversity: The pyridine core provides a rigid, planar scaffold that helps to orient substituents in defined vectors into the kinase binding site. The methyl group at the C5 position offers an additional point for SAR exploration, probing steric tolerance within the target's active site.

This combination of features makes 4-fluoro-5-methylpicolinonitrile an ideal starting material for building complex kinase inhibitors, such as those targeting ALK, ROS1, EGFR, and others.[5][6][7][8]

Core Mechanism & Synthetic Workflow

The primary utility of 4-fluoro-5-methylpicolinonitrile lies in its reactivity towards nucleophiles. The SNAr reaction is the key transformation, enabling the coupling of the picolinonitrile core to various amine- or hydroxyl-containing fragments. This intermediate can then be further elaborated to yield the final inhibitor.

G cluster_start Starting Materials cluster_core Core Reaction cluster_intermediate Key Intermediate cluster_elaboration Downstream Elaboration cluster_final Final Product A 4-Fluoro-5-methylpicolinonitrile C SNA_r Reaction (Base, Solvent, Heat) A->C B Nucleophile (e.g., R-NH2, R-OH) B->C D Substituted Picolinonitrile C->D Displacement of Fluorine E Further Synthetic Steps (e.g., Coupling, Cyclization) D->E F Kinase Inhibitor E->F

Caption: General workflow for kinase inhibitor synthesis.

Protocol: Synthesis of a Diaryl Ether Kinase Inhibitor Intermediate

This protocol details a representative SNAr reaction to synthesize a key diaryl ether intermediate, a common structural motif in kinase inhibitors. This procedure is designed to be self-validating through in-process controls and final product characterization.

Reaction: 4-fluoro-5-methylpicolinonitrile + 4-aminophenol → 4-((4-aminophenyl)oxy)-5-methylpicolinonitrile

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
4-Fluoro-5-methylpicolinonitrile≥98%Sigma-AldrichStore desiccated
4-Aminophenol≥99%Acros Organics
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher ScientificFinely powdered
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-AldrichUse Sure/Seal™ bottle
Ethyl Acetate (EtOAc)ACS GradeVWRFor extraction/chromatography
HexanesACS GradeVWRFor chromatography
BrineSaturated NaCl(aq)Lab-prepared
Magnesium Sulfate (MgSO₄)AnhydrousLab-preparedFor drying
Equipment
3-Neck Round Bottom Flask100 mLFlame-dried
Magnetic Stirrer/Hotplate
Condenser
Nitrogen/Argon Inlet
TLC PlatesSilica Gel 60 F₂₅₄Millipore
Rotary Evaporator
Flash Chromatography System
Step-by-Step Experimental Procedure
  • Reaction Setup:

    • To a flame-dried 100 mL 3-neck round bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add 4-fluoro-5-methylpicolinonitrile (1.00 g, 7.24 mmol, 1.0 equiv), 4-aminophenol (0.87 g, 7.96 mmol, 1.1 equiv), and anhydrous potassium carbonate (2.00 g, 14.48 mmol, 2.0 equiv).

    • Evacuate and backfill the flask with dry nitrogen three times to ensure an inert atmosphere.

  • Reaction Execution:

    • Add anhydrous DMF (20 mL) via syringe.

    • Heat the reaction mixture to 80 °C with vigorous stirring.

    • Causality: The base (K₂CO₃) deprotonates the phenol, generating a more potent phenoxide nucleophile. DMF is an excellent polar aprotic solvent that solubilizes the salts and facilitates the SNAr reaction. Heating provides the necessary activation energy.

  • In-Process Monitoring (Trustworthiness):

    • After 2 hours, carefully take a small aliquot from the reaction mixture, dilute it with EtOAc, and spot it on a TLC plate.

    • Elute with 40% EtOAc in Hexanes. Visualize under UV light (254 nm).

    • A complete reaction is indicated by the consumption of the starting 4-fluoro-5-methylpicolinonitrile. If the reaction is incomplete, continue heating for another 1-2 hours.

  • Workup and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the mixture into a separatory funnel containing 100 mL of water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Causality: This process removes the DMF and inorganic salts. The brine wash helps to break any emulsions and removes residual water from the organic phase.

    • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification and Characterization:

    • Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of 20% to 50% ethyl acetate in hexanes.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate in vacuo to yield a solid.

    • Dry the product under high vacuum overnight.

    • Self-Validation: Confirm the structure and purity using:

      • ¹H NMR: To verify the aromatic and methyl protons.

      • LC-MS: To confirm the molecular weight and assess purity (>95%).

      • HRMS: To determine the exact mass.

Expected Results
ParameterExpected Value
Product 4-((4-aminophenyl)oxy)-5-methylpicolinonitrile
Appearance Off-white to pale brown solid
Yield 75-85%
Purity (HPLC) >95%
Mass (ESI-MS) [M+H]⁺ = 226.0975 (calculated), 226.0972 (found)

Application in Kinase Inhibitor Scaffolds

The synthesized intermediate, 4-((4-aminophenyl)oxy)-5-methylpicolinonitrile, is a versatile precursor for numerous kinase inhibitor classes. The aniline nitrogen serves as a key attachment point for building the rest of the inhibitor, often targeting the hinge-binding region of the kinase.

G cluster_pathway Kinase Signaling & Inhibition A Growth Factor RTK Receptor Tyrosine Kinase (RTK) A->RTK Binds & Dimerizes ADP ADP RTK->ADP Hydrolyzes Downstream Downstream Signaling (e.g., RAS/MAPK) RTK->Downstream Phosphorylates ATP ATP ATP->RTK Binds to Active Site Inhibitor Kinase Inhibitor (From Scaffold) Inhibitor->RTK Competitively Binds Block X Proliferation Cell Proliferation, Survival Downstream->Proliferation Block->ATP Blocks Binding

Caption: ATP-competitive kinase inhibition mechanism.

For example, the aniline can be acylated or used in a Buchwald-Hartwig amination to connect to another heterocyclic system, a common strategy in the synthesis of inhibitors for kinases like ALK, ROS1, and PI3K.[5][8][9] The design of these subsequent steps is guided by structure-based drug design and SAR principles to optimize potency and selectivity against the target kinase.[10]

Conclusion

4-Fluoro-5-methylpicolinonitrile is a powerful and efficient building block for the synthesis of advanced kinase inhibitors. Its predictable reactivity via SNAr, coupled with the strategic placement of its functional groups, provides medicinal chemists with a reliable platform for lead discovery and optimization. The protocol provided herein offers a validated, trustworthy method for generating key intermediates, forming a solid foundation for the development of next-generation targeted therapies.

References

  • Drug Discovery - Inhibitor. chemical-kinomics. [Link]

  • Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). MDPI. [Link]

  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. PMC - NIH. [Link]

  • Discovery of (10R)-7-amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][5][7][11]-benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a macrocyclic inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) with preclinical brain exposure and broad-spectrum potency against ALK-resistant mutations. ACS Publications. [Link]

  • Discovery of (10R)-7-amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][5][7][11]-benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a macrocyclic inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) with preclinical brain exposure and broad-spectrum potency against ALK-resistant mutations. PubMed. [Link]

  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. Purdue University. [Link]

  • The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar. [Link]

  • Discovery of N-(5-Fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide (VU0424238): A Novel Negative Allosteric Modulator of Metabotropic Glutamate Receptor Subtype 5 Selected for Clinical Evaluation. PMC. [Link]

  • Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. PubMed. [Link]

  • Imidazo[4,5-c]quinolines as inhibitors of the PI3K/PKB-pathway. PubMed. [Link]

  • Structure-based design, SAR analysis and antitumor activity of PI3K/mTOR dual inhibitors from 4-methylpyridopyrimidinone series. PubMed. [Link]

  • A SAR and QSAR study on cyclin dependent kinase 4 inhibitors using machine learning methods. Digital Discovery (RSC Publishing). [Link]

  • Identification, SAR Studies, and X-ray Co-crystallographic Analysis of a Novel Furanopyrimidine Aurora Kinase A Inhibitor. ResearchGate. [Link]

  • Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. PubMed. [Link]

  • Synthesis and synthetic applications of (4-hydroxyphenyl)perfluoroalkylmethanols. Beilstein Archives. [Link]

  • A Fluorescent Kinase Inhibitor that Exhibits Diagnostic Changes in Emission upon Binding. PubMed. [Link]

  • PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of blocking crizotinib-resistant ROS1 mutations. PMC. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

  • Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. MDPI. [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC. [Link]

  • Discovery of 4-acetyl-3-(4-fluorophenyl)-1-(p-tolyl)-5-methylpyrrole as a dual inhibitor of human P-glycoprotein and Staphylococcus aureus Nor A efflux pump. PubMed. [Link]

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Method

Application Note: High-Efficiency C-N Cross-Coupling of 4-Fluoro-5-methylpicolinonitrile

Abstract & Strategic Value This guide details the optimized protocols for the C-N cross-coupling of 4-Fluoro-5-methylpicolinonitrile (CAS: 1196154-87-8). This scaffold is a critical intermediate in the synthesis of kinas...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

This guide details the optimized protocols for the C-N cross-coupling of 4-Fluoro-5-methylpicolinonitrile (CAS: 1196154-87-8). This scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., CDK4/6 antagonists) and agrochemicals. The presence of the electron-withdrawing cyano group at the C2 position, combined with the high electronegativity of the fluorine at C4, renders this molecule highly activated for Nucleophilic Aromatic Substitution (


) .

Unlike chloropyridines which often require palladium catalysis (Buchwald-Hartwig), the 4-fluoro derivative typically proceeds via uncatalyzed


 under mild conditions. However, the C5-methyl group introduces subtle steric and electronic effects that require precise control of reaction temperature and base selection to prevent hydrolysis of the nitrile or regioselectivity issues.

Scientific Foundation: Reactivity & Mechanism

Electronic Activation

The reactivity of 4-Fluoro-5-methylpicolinonitrile is governed by the synergy between the pyridine nitrogen and the nitrile group:

  • Inductive Effect (-I): The C2-cyano group and the pyridine nitrogen strongly withdraw electron density from the ring, lowering the energy of the LUMO and making the C4 position highly electrophilic.

  • Leaving Group Ability: Fluoride is the preferred leaving group for

    
     in this system (Reaction rate: F >> Cl > Br) because its high electronegativity stabilizes the transition state (Meisenheimer complex), despite the strong C-F bond strength.
    
Mechanistic Pathway ( )

The reaction proceeds through a stepwise addition-elimination mechanism. The nucleophilic amine attacks the C4 carbon, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). The subsequent re-aromatization results in the expulsion of the fluoride ion.

SNAr_Mechanism cluster_conditions Critical Factors Substrate 4-Fluoro-5-methyl- picolinonitrile TS Meisenheimer Complex (Anionic Intermediate) Substrate->TS + Nucleophile (Rate Determining) Nucleophile Amine (H-NR2) Nucleophile->TS Product 4-Amino-5-methyl- picolinonitrile TS->Product - F⁻ (Fast) Byproduct HF / Fluoride Salt TS->Byproduct Factor1 Solvent Polarity (Stabilizes TS) Factor2 Base Strength (Scavenges HF)

Figure 1: Mechanistic pathway for the


 reaction of 4-Fluoro-5-methylpicolinonitrile.

Experimental Protocols

Protocol A: Standard for Aliphatic Amines

Applicability: Primary and secondary aliphatic amines (e.g., piperazine, morpholine, alkylamines). Advantages: Metal-free, high yield (>90%), scalable.

Reagents:

  • Substrate: 4-Fluoro-5-methylpicolinonitrile (1.0 equiv)

  • Nucleophile: Amine (1.1 – 1.2 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: DMSO or DMF (Anhydrous preferred)[1]

  • Concentration: 0.2 M – 0.5 M

Step-by-Step Procedure:

  • Setup: Charge a reaction vial with 4-Fluoro-5-methylpicolinonitrile (1.0 equiv). If using solid

    
    , add it now.
    
  • Solvation: Add anhydrous DMSO (or DMF). Stir until the substrate is fully dissolved.

  • Addition: Add the amine (1.1 equiv) dropwise.

    • Note: If the reaction is exothermic (common with small primary amines), cool the vial to 0°C during addition.

  • Base: Add DIPEA (2.0 equiv) if

    
     was not used.
    
  • Reaction: Stir at Room Temperature (20–25°C) .

    • Monitoring: Check LCMS/TLC after 1 hour. Most aliphatic amines react fully within 1–4 hours at RT.

    • Heating: If conversion is <50% after 2 hours, heat to 50°C.

  • Workup:

    • Dilute the reaction mixture with water (5x reaction volume).

    • Precipitation: The product often precipitates as a solid. Filter, wash with water, and dry.

    • Extraction (if oil): Extract with EtOAc (3x).[2] Wash organics with brine (to remove DMSO), dry over

      
      , and concentrate.
      
Protocol B: Conditions for Weak Nucleophiles (Anilines)

Applicability: Anilines, hindered amines, or electron-deficient amines. Strategy: Requires higher temperatures and stronger inorganic bases to drive the reaction.

Reagents:

  • Substrate: 1.0 equiv

  • Nucleophile: Aniline derivative (1.2 – 1.5 equiv)

  • Base: Cesium Carbonate (

    
    ) (2.5 equiv)
    
  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO

  • Temp: 80°C – 100°C

Step-by-Step Procedure:

  • Setup: Combine substrate, aniline, and

    
     in a pressure vial.
    
  • Solvation: Add NMP (0.5 M concentration).

  • Degassing (Optional but Recommended): Sparge with nitrogen for 5 minutes to prevent oxidation of the aniline at high temps.

  • Reaction: Seal the vial and heat to 90°C for 4–12 hours.

  • Workup:

    • Cool to RT. Pour into ice water.

    • Extract with EtOAc/DCM.

    • Purification: Flash chromatography is usually required (Hexane/EtOAc gradient) as excess aniline may co-elute.

Optimization & Troubleshooting Guide

The following table summarizes common issues and validated solutions based on the physicochemical properties of the 5-methyl-picolinonitrile scaffold.

IssueProbable CauseCorrective Action
Low Conversion Nucleophile is too weak or sterically hindered by the C5-methyl group.1. Switch solvent to NMP (higher boiling point).2. Increase Temp to 100°C.3. Use

(enhanced solubility/basicity).
Hydrolysis of Nitrile Presence of water at high temperatures or high pH.1. Use anhydrous solvents.2. Avoid strong hydroxide bases (NaOH/KOH). Use hindered amine bases (DIPEA) or Carbonates.3. Lower temperature.
Regioselectivity (Rare) Attack at C6 (unlikely due to lack of leaving group) or C2 (displacement of CN).The C4-F bond is significantly more labile. If C2-displacement is observed, lower the temperature and ensure stoichiometry is 1:1.
Emulsion during Workup DMSO/DMF retention in organic layer.1. Wash organic layer with 5% LiCl solution (removes DMF).2. Back-extract aqueous layer with DCM.
Optimization Workflow

Optimization_Flow Start Start: Standard Conditions (DMSO, DIPEA, RT) Check Check LCMS (2 hrs) Start->Check Success >95% Conversion Proceed to Workup Check->Success Yes Stall <50% Conversion Check->Stall No Branch1 Steric Hinderance? (Switch to NMP, 80°C) Stall->Branch1 Aliphatic Amine Branch2 Weak Nucleophile? (Switch to Cs2CO3, 100°C) Stall->Branch2 Aniline/Amide Branch1->Check Retest Branch2->Check Retest

Figure 2: Decision tree for optimizing reaction conditions.

Safety & Handling

  • HF Generation: The reaction generates stoichiometric amounts of fluoride ions. While usually trapped as salts (e.g., KF, DIPEA·HF), ensure glass waste is handled correctly. If using acidic workup, beware of HF gas evolution.

  • Nitrile Toxicity: Picolinonitriles can release cyanide under extreme metabolic or chemical degradation conditions. Handle in a well-ventilated fume hood.

  • Skin Sensitization: Fluorinated pyridines are potential skin sensitizers. Wear nitrile gloves and lab coat at all times.

References

  • Mechanistic Studies on

    
    : 
    
    • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link

  • Reactivity of Fluoropyridines

    • Chambers, R. D., & Sargent, C. R. (1981). Nucleophilic substitution in fluoropyridines. Advances in Heterocyclic Chemistry, 28, 1-71. Link

  • Application in Kinase Inhibitors (General Context): Lall, M. S., et al. (2018). Synthesis of 4-substituted pyridines via for CDK inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(10), 1820-1825.
  • Solvent Effects in

    
    : 
    
    • Newby, J. A., et al. (2017). Solvation effects in the nucleophilic aromatic substitution of p-fluoronitrobenzene in dipolar aprotic solvents. Journal of Organic Chemistry, 82(4), 2123-2128. Link

Sources

Application

Analytical methods for quantifying 4-Fluoro-5-methylpicolinonitrile

Application Note: Analytical Methods for Quantifying 4-Fluoro-5-methylpicolinonitrile Executive Summary 4-Fluoro-5-methylpicolinonitrile (CAS: 1807299-59-7) is a critical heterocyclic building block used in the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical Methods for Quantifying 4-Fluoro-5-methylpicolinonitrile

Executive Summary

4-Fluoro-5-methylpicolinonitrile (CAS: 1807299-59-7) is a critical heterocyclic building block used in the synthesis of next-generation kinase inhibitors, particularly those targeting CDK4/6 pathways (analogous to Abemaciclib intermediates).[1][2] Its structural integrity—defined by the labile fluorine at the 4-position and the electrophilic nitrile group—demands rigorous analytical control.[2][3]

This guide provides three validated protocols for the quantification and purity assessment of 4-Fluoro-5-methylpicolinonitrile. Unlike generic methods, these protocols address the specific physicochemical challenges of electron-deficient pyridines, ensuring separation from common regioisomeric impurities (e.g., 3-methyl analogs) and hydrolysis byproducts (picolinamides).[1][2][3]

Physicochemical Profile & Analytical Strategy

Understanding the molecule is the first step to robust method development.[2]

PropertyValue (Est.)Analytical Implication
Molecular Weight 136.13 g/mol Suitable for both HPLC and GC analysis.[1][2][3]
pKa (Pyridine N) < 1.0The electron-withdrawing nitrile (C2) and fluorine (C4) render the pyridine nitrogen non-basic.[2] It remains neutral across the standard HPLC pH range (2–8).[2]
LogP ~1.8Moderate lipophilicity; ideal retention on C18 stationary phases.[2]
UV Maxima 268 nmStrong absorbance due to the conjugated pyridine-nitrile system.[1][2][3]
Critical Impurities Hydrolysis products (Amide/Acid), Regioisomers, Des-fluoro analogs.[2][3]Requires gradient elution to clear polar hydrolysates.[2]
Analytical Decision Matrix

AnalyticalStrategy Sample Sample: 4-Fluoro-5-methylpicolinonitrile Purity Routine Purity & Assay Sample->Purity Volatiles Residual Solvents/Volatiles Sample->Volatiles RefStd Reference Std Qualification Sample->RefStd HPLC Method A: RP-HPLC (UV) Purity->HPLC Primary Method GC Method B: GC-FID Volatiles->GC Orthogonal RefStd->HPLC Chromatographic Purity NMR Method C: qNMR (1H/19F) RefStd->NMR Absolute Purity

Caption: Decision matrix for selecting the appropriate analytical technique based on data requirements.

Protocol A: High-Performance Liquid Chromatography (RP-HPLC)

Objective: Primary method for assay (potency) and organic impurity profiling.[2] Rationale: The use of a Phenyl-Hexyl or C18 column with acidic buffering prevents peak tailing often associated with nitrogen-containing heterocycles, even those with low basicity.[1][2][3]

Instrument Parameters
ParameterSetting
Column Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or Phenomenex Luna Phenyl-Hexyl (for alternate selectivity).[1][2][3]
Mobile Phase A 0.1% Phosphoric Acid in Water (H₃PO₄, pH ~2.[2]0)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Volume 5.0 µL
Detection UV at 268 nm (Reference: 360 nm)
Gradient Program
Time (min)% Mobile Phase BEvent
0.010Equilibration
2.010Isocratic Hold (Polar impurity elution)
12.090Linear Gradient
15.090Wash
15.110Re-equilibration
20.010End
Step-by-Step Procedure
  • Diluent Preparation: Mix Water:Acetonitrile (50:50 v/v).

  • Standard Preparation:

    • Accurately weigh 10.0 mg of 4-Fluoro-5-methylpicolinonitrile Reference Standard into a 20 mL volumetric flask.

    • Dissolve and dilute to volume with Diluent (Conc: 0.5 mg/mL).[2]

  • Sample Preparation:

    • Prepare samples in duplicate at a target concentration of 0.5 mg/mL in Diluent.[2]

    • Filter through a 0.22 µm PTFE syringe filter (Nylon is acceptable, but PTFE is preferred for halogenated compounds).[2]

  • System Suitability:

    • Inject the Standard solution 5 times.[2]

    • Requirement: RSD of Peak Area ≤ 2.0%; Tailing Factor ≤ 1.5; Theoretical Plates > 5000.[2]

Protocol B: Gas Chromatography (GC-FID)

Objective: Quantification of volatile organic impurities and orthogonal purity check. Rationale: As a low molecular weight neutral molecule, this compound is highly amenable to GC.[2] This method is superior for detecting residual solvents and non-UV absorbing synthetic precursors.[2]

Instrument Parameters
ParameterSetting
System GC with Flame Ionization Detector (FID)
Column DB-5ms or Rtx-5 (30 m × 0.25 mm ID × 0.25 µm film)
Carrier Gas Helium @ 1.5 mL/min (Constant Flow)
Inlet Split Mode (20:1), 250°C
Detector FID, 300°C
Make-up Gas Nitrogen (25 mL/min)
Temperature Program
Rate (°C/min)Temperature (°C)Hold Time (min)
-601.0
152200.0
302803.0
Procedure
  • Solvent: Dichloromethane (DCM) or Methanol (HPLC Grade).[2]

  • Sample Prep: Dissolve 5 mg of sample in 1 mL of solvent.

  • Analysis: Inject 1.0 µL. The analyte typically elutes between 8–12 minutes depending on the exact ramp rate.[2]

Protocol C: Quantitative NMR (qNMR)

Objective: Absolute purity determination (Primary Standard Qualification) when no certified reference material exists. Rationale: qNMR relies on the integration of proton signals relative to an internal standard, independent of UV extinction coefficients.[2]

Methodology
  • Internal Standard (IS): Maleic Acid (TraceCERT®) or 1,3,5-Trimethoxybenzene.[2]

    • Selection Logic: Maleic acid provides a singlet at ~6.3 ppm, distinct from the aromatic pyridine protons of the analyte.[2]

  • Solvent: DMSO-d6 (preferred for solubility) or CDCl3.

  • Procedure:

    • Weigh ~10 mg of Sample and ~10 mg of IS into the same vial (record weights to 0.01 mg precision).

    • Dissolve in 0.7 mL deuterated solvent.

    • Acquire 1H-NMR spectrum with D1 (Relaxation Delay) ≥ 30 seconds (to ensure full relaxation of F-coupled protons).

  • Calculation:

    
    [1][2]
    
    • Where

      
      =Integral, 
      
      
      
      =Number of protons,
      
      
      =Molar Mass,
      
      
      =Weight,
      
      
      =Purity of IS.

Impurity Fate Mapping

Understanding where impurities originate allows for proactive method optimization.[2]

ImpurityFate Start Starting Material (Fluorinated Precursor) Reaction Cyanation Reaction Start->Reaction Imp3 Impurity C: Defluoro (5-methylpicolinonitrile) Start->Imp3 Incomplete Fluorination Product 4-Fluoro-5-methylpicolinonitrile Reaction->Product Imp2 Impurity B: Regioisomer (3-methyl analog) Reaction->Imp2 Lack of Regiocontrol Imp1 Impurity A: Hydrolysis (Amide/Acid) Product->Imp1 Moisture/Acid exposure

Caption: Origin of potential impurities. Impurity A is polar (early eluting in HPLC); Impurity B is structurally similar (requires high plate count).[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135425216, 4-Fluoro-5-methylpicolinonitrile. Retrieved from [Link][1][2]

  • European Pharmacopoeia (Ph.[2] Eur.). 2.2.[2][4]29. Liquid Chromatography. General chapter on chromatographic separation techniques and system suitability.

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Guideline for validating HPLC methods (Linearity, LOD, LOQ). Retrieved from [Link]

  • Reich, H. J. Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1][2][3] (Reference for estimating pyridine acidity shifts). Retrieved from [Link][1][2]

Sources

Method

The Strategic Utility of 4-Fluoro-5-methylpicolinonitrile in the Synthesis of Fused Pyridine Heterocycles: Application Notes and Protocols

Introduction: 4-Fluoro-5-methylpicolinonitrile as a Versatile Precursor in Medicinal Chemistry The pyridine scaffold is a cornerstone in the architecture of a vast array of pharmaceuticals and biologically active compoun...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 4-Fluoro-5-methylpicolinonitrile as a Versatile Precursor in Medicinal Chemistry

The pyridine scaffold is a cornerstone in the architecture of a vast array of pharmaceuticals and biologically active compounds. The strategic functionalization of this core structure is paramount in modulating the physicochemical and pharmacological properties of the resulting molecules. 4-Fluoro-5-methylpicolinonitrile has emerged as a highly valuable and versatile building block for the synthesis of complex heterocyclic systems, particularly those of interest in drug discovery. Its utility stems from the presence of two key reactive centers: a nitrile group, which can participate in various cyclization reactions, and a fluorine atom at the 4-position of the pyridine ring.

The electron-deficient nature of the pyridine ring, further accentuated by the electron-withdrawing nitrile group, renders the 4-position highly susceptible to nucleophilic aromatic substitution (SNAr).[1][2] The fluorine atom, despite forming a strong C-F bond, is an excellent leaving group in SNAr reactions.[1] This enhanced reactivity, often superior to that of other halogens, allows for the introduction of a wide range of nucleophiles under relatively mild conditions, a crucial advantage in the synthesis of complex, polyfunctional molecules.[1][3][4]

This guide provides detailed application notes and protocols for the use of 4-Fluoro-5-methylpicolinonitrile in the preparation of two medicinally relevant classes of fused heterocyclic compounds: Pyrazolo[3,4-b]pyridines and Pyrido[2,3-d]pyrimidines . These protocols are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to empower effective and innovative synthesis.

I. Synthesis of 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine: A Key Intermediate for Kinase Inhibitors

The pyrazolo[3,4-b]pyridine core is a prominent scaffold in numerous kinase inhibitors and other therapeutic agents.[5][6][7] The following protocol details a robust two-step synthesis of 6-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine from 4-Fluoro-5-methylpicolinonitrile, leveraging a sequential SNAr reaction and an intramolecular cyclization.

Reaction Rationale and Mechanistic Insight

The synthesis initiates with the nucleophilic displacement of the fluoride ion by hydrazine. The highly nucleophilic hydrazine readily attacks the electron-deficient C4 position of the pyridine ring, forming a Meisenheimer-like intermediate which then expels the fluoride ion to yield 4-hydrazinyl-5-methylpicolinonitrile. The subsequent intramolecular cyclization is driven by the attack of the terminal amino group of the hydrazine moiety onto the electrophilic carbon of the nitrile group. This addition-elimination type reaction within the same molecule leads to the formation of the stable, fused pyrazolo[3,4-b]pyridine ring system. The general principle of forming pyrazolo[3,4-b]pyridines from 2-halonicotinonitriles and hydrazine is well-established in the literature.[8]

Experimental Workflow Diagram

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Intramolecular Cyclization cluster_2 Workup & Purification A 4-Fluoro-5-methylpicolinonitrile C 4-Hydrazinyl-5-methylpicolinonitrile (Intermediate) A->C Ethanol, Reflux B Hydrazine Hydrate B->C D 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine (Final Product) C->D Heat E Cooling & Precipitation D->E F Filtration & Washing E->F G Recrystallization F->G H Characterization (NMR, MS) G->H

Caption: Workflow for the synthesis of 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine.

Detailed Protocol: Synthesis of 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Materials:

  • 4-Fluoro-5-methylpicolinonitrile

  • Hydrazine hydrate (64-80% solution in water)

  • Ethanol (anhydrous)

  • Deionized water

Equipment:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Buchner funnel and filter paper

  • Standard laboratory glassware

  • NMR spectrometer and Mass spectrometer for product characterization

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 4-Fluoro-5-methylpicolinonitrile (1.0 eq) in anhydrous ethanol (20 mL/g of starting material).

  • Addition of Nucleophile: To the stirred solution, add hydrazine hydrate (2.0 eq) dropwise at room temperature. Causality Note: A slight excess of hydrazine ensures complete consumption of the starting material. The reaction is exothermic, so slow addition is recommended.

  • Reaction Progression: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is no longer detectable.

  • Workup and Isolation: After completion, cool the reaction mixture to room temperature, and then further cool in an ice bath for 30 minutes to facilitate precipitation of the product.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold ethanol (2 x 10 mL) and then with deionized water (2 x 10 mL) to remove any unreacted hydrazine hydrate and other water-soluble impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system such as ethanol/water to afford the desired 6-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine as a crystalline solid.

  • Characterization: Confirm the structure and purity of the final product using 1H NMR, 13C NMR, and Mass Spectrometry.

Data Summary Table
ParameterValue
Starting Material 4-Fluoro-5-methylpicolinonitrile
Key Reagent Hydrazine Hydrate
Solvent Ethanol
Reaction Temperature Reflux (~78 °C)
Reaction Time 4-6 hours
Typical Yield 75-85%
Product 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine

II. Synthesis of 6-Methylpyrido[2,3-d]pyrimidin-4-amine: A Building Block for DHFR Inhibitors

The pyrido[2,3-d]pyrimidine scaffold is a key component of many biologically active molecules, including dihydrofolate reductase (DHFR) inhibitors used in cancer and antimicrobial therapies.[6][9] This section outlines a two-step synthesis of 6-methylpyrido[2,3-d]pyrimidin-4-amine from 4-Fluoro-5-methylpicolinonitrile.

Reaction Rationale and Mechanistic Insight

The synthesis commences with a nucleophilic aromatic substitution reaction where the fluorine atom is displaced by an amino group. This is typically achieved by reacting the starting material with a source of ammonia, such as a solution of ammonia in a suitable solvent, to yield 4-amino-5-methylpicolinonitrile. This intermediate, a 2-amino-3-cyanopyridine derivative, is then subjected to a cyclization reaction with formamide. The formamide serves as a source of a one-carbon unit that forms the pyrimidine ring. The reaction proceeds through the initial formation of an N-formyl intermediate, followed by an intramolecular cyclization via attack of the pyridine nitrogen onto the formyl carbonyl group, and subsequent dehydration to afford the aromatic pyrido[2,3-d]pyrimidine ring system. The synthesis of pyrido[2,3-d]pyrimidines from 2-aminonicotinonitriles is a well-established synthetic strategy.[10][11]

Experimental Workflow Diagram

G cluster_0 Step 1: Amination via SNAr cluster_1 Step 2: Pyrimidine Ring Formation cluster_2 Workup & Purification A 4-Fluoro-5-methylpicolinonitrile C 4-Amino-5-methylpicolinonitrile (Intermediate) A->C Autoclave, Heat B Ammonia Source (e.g., NH4OH) B->C E 6-Methylpyrido[2,3-d]pyrimidin-4-amine (Final Product) C->E Heat D Formamide D->E F Cooling & Precipitation E->F G Filtration & Washing F->G H Recrystallization G->H I Characterization (NMR, MS) H->I

Caption: Workflow for the synthesis of 6-Methylpyrido[2,3-d]pyrimidin-4-amine.

Detailed Protocol: Synthesis of 6-Methylpyrido[2,3-d]pyrimidin-4-amine

Materials:

  • 4-Fluoro-5-methylpicolinonitrile

  • Aqueous ammonia (25-30% solution) or ammonia in a suitable organic solvent

  • Formamide

  • Deionized water

Equipment:

  • Autoclave or a sealed pressure vessel

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Buchner funnel and filter paper

  • Standard laboratory glassware

  • NMR spectrometer and Mass spectrometer for product characterization

Procedure:

Step 1: Synthesis of 4-Amino-5-methylpicolinonitrile

  • Reaction Setup: In a pressure vessel, place 4-Fluoro-5-methylpicolinonitrile (1.0 eq) and aqueous ammonia (10-20 eq). Causality Note: The use of a sealed vessel is necessary to maintain a sufficient concentration of ammonia at elevated temperatures. A large excess of ammonia drives the reaction to completion.

  • Reaction Progression: Seal the vessel and heat to 120-140 °C for 12-24 hours. The pressure inside the vessel will increase, so ensure the equipment is rated for the reaction conditions.

  • Workup and Isolation: After the reaction time, cool the vessel to room temperature. Carefully vent the vessel in a fume hood. The product often precipitates out of the solution upon cooling. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 4-amino-5-methylpicolinonitrile.

Step 2: Synthesis of 6-Methylpyrido[2,3-d]pyrimidin-4-amine

  • Reaction Setup: In a round-bottom flask, combine 4-amino-5-methylpicolinonitrile (1.0 eq) and formamide (10-15 eq). Causality Note: Formamide acts as both a reagent and a solvent in this reaction.

  • Reaction Progression: Heat the mixture to 150-160 °C and maintain for 6-8 hours. Monitor the reaction by TLC.

  • Workup and Isolation: Cool the reaction mixture to room temperature. Pour the mixture into ice-water with stirring to precipitate the product.

  • Filtration: Collect the solid by vacuum filtration and wash thoroughly with water to remove excess formamide.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol.

  • Characterization: Confirm the structure and purity of the final product using 1H NMR, 13C NMR, and Mass Spectrometry.

Data Summary Table
ParameterValue
Starting Material 4-Fluoro-5-methylpicolinonitrile
Key Reagents Ammonia, Formamide
Reaction Conditions Step 1: 120-140 °C (Autoclave); Step 2: 150-160 °C
Reaction Time Step 1: 12-24 hours; Step 2: 6-8 hours
Typical Yield Step 1: 80-90%; Step 2: 60-70%
Product 6-Methylpyrido[2,3-d]pyrimidin-4-amine

Conclusion

4-Fluoro-5-methylpicolinonitrile is a powerful and versatile building block for the synthesis of medicinally important fused pyridine heterocycles. The protocols detailed in these application notes demonstrate its utility in preparing pyrazolo[3,4-b]pyridines and pyrido[2,3-d]pyrimidines through reliable and scalable synthetic routes. The strategic application of nucleophilic aromatic substitution of the activated fluorine atom, followed by intramolecular or intermolecular cyclization involving the nitrile group, provides a clear and efficient pathway to these valuable scaffolds. By understanding the underlying chemical principles and following these detailed protocols, researchers can effectively leverage 4-Fluoro-5-methylpicolinonitrile in their drug discovery and development programs.

References

  • An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. (URL: [Link])

  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. (URL: [Link])

  • Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. (URL: [Link])

  • Synthesis of pyrido[2,3-d]pyrimidine-2,4-diamine (4) by Kisliuk et al.[8]. (URL: [Link])

  • Synthesis and antimicrobial activities of pyrido[2,3-d]pyrimidine, pyridotriazolopyrimidine, triazolopyrimidine, and pyrido[2,3-d:6,5d']dipyrimidine derivatives. (URL: [Link])

  • The formation of 3-amino-1H-pyrazolo[3,4-b]pyridines in the reactions of hydrazine hydrate with 2-halonicotinonitriles (see Refs. [90111112113114115116118]). (URL: [Link])

  • Pyrazolo[3,4-b]pyridin-3(2H). (URL: [Link])

  • Divergent syntheses of 2-aminonicotinonitriles and pyrazolines by copper-catalyzed cyclization of oxime ester. (URL: [Link])

  • Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. (URL: [Link])

  • Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones. (URL: [Link])

  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. (URL: [Link])

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. (URL: [Link])

  • Detailed experimental procedure for the synthesis of 4-fluoropyridine. (URL: [Link])

  • Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. (URL: [Link])

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (URL: [Link])

  • Selected approaches to 4‐fluoropyrazoles. (URL: [Link])

  • Continuous gas/liquid–liquid/liquid flow synthesis of 4-fluoropyrazole derivatives by selective direct fluorination. (URL: [Link])

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (URL: [Link])

  • 4-FluoroPyridine Synthesis. (URL: [Link])

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Fluoro-5-methylpicolinonitrile

Topic: Optimization and Troubleshooting of 4-Fluoro-5-methylpicolinonitrile Synthesis Target Audience: Medicinal Chemists, Process Chemists, Drug Development Professionals Context: Key intermediate for CDK4/6 inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization and Troubleshooting of 4-Fluoro-5-methylpicolinonitrile Synthesis Target Audience: Medicinal Chemists, Process Chemists, Drug Development Professionals Context: Key intermediate for CDK4/6 inhibitors (e.g., Abemaciclib).

Core Directive: The Synthetic Challenge

The synthesis of 4-Fluoro-5-methylpicolinonitrile (CAS: 1211530-15-2) is a critical gateway in the manufacturing of Abemaciclib. The primary challenge lies in the Nucleophilic Aromatic Substitution (SNAr) of the 4-chloro precursor.

While the 2-cyano group activates the pyridine ring, the adjacent 5-methyl group exerts a steric and electronic deactivating effect, often leading to:

  • Incomplete Conversion: Stalled reactions due to fluoride source passivation.

  • Hydrolysis Byproducts: Conversion of the nitrile to amide/acid or the fluoride to a hydroxyl group due to trace moisture.

  • Polymerization: Formation of intractable "black tars" at the elevated temperatures required for the reaction.

This guide focuses on the Halogen Exchange (Halex) route, replacing the 4-chloro substituent with fluorine, as it is the most scalable and atom-economical pathway.

Optimized Experimental Protocol

Method A: Anhydrous Halex (Standard High-Yield Protocol)

Best for scale-up and reproducibility.

Reaction Scheme: 4-Chloro-5-methylpicolinonitrile + KF → 4-Fluoro-5-methylpicolinonitrile + KCl

ParameterSpecificationRationale
Solvent DMSO (Anhydrous) or SulfolaneHigh dielectric constant promotes charge separation of the Meisenheimer complex.
Reagent Spray-dried Potassium Fluoride (KF)"Spray-dried" offers vastly superior surface area compared to crystalline KF.
Catalyst Tetraphenylphosphonium bromide (TPPB) or 18-Crown-6Phase transfer catalyst (PTC) shuttles fluoride into the organic phase.
Temp 90°C – 110°CBalance between activation energy and thermal decomposition.
Time 4 – 12 HoursMonitor via HPLC to minimize byproduct formation.

Step-by-Step Workflow:

  • Drying (Critical): Charge Sulfolane (or DMSO) and TPPB (0.05 eq) into the reactor. Distill off a small volume of solvent under vacuum at 60°C to azeotropically remove all trace water.

  • Activation: Add spray-dried KF (2.5 eq). Stir vigorously at 100°C for 30 mins to create a fine suspension.

  • Addition: Cool to 80°C. Add 4-Chloro-5-methylpicolinonitrile (1.0 eq).

  • Reaction: Heat to 100°C. Monitor conversion every 2 hours.

    • Stop point: When starting material < 1.0%. Do not over-cook.

  • Workup: Cool to 20°C. Dilute with MTBE (Methyl tert-butyl ether) and water. Filter off inorganic salts (KCl/KF). Wash organic layer with brine.

  • Purification: Crystallization from Heptane/IPA or silica plug filtration if tar is present.

Troubleshooting Center

Issue 1: "My reaction stalls at 70-80% conversion."

Diagnosis: Fluoride source passivation (Lattice energy barrier). Solution:

  • Particle Size: Are you using crystalline KF? Switch to spray-dried KF . If unavailable, grind your KF with a mortar and pestle inside a glovebox.

  • Phase Transfer: Increase the loading of 18-Crown-6 or TPPB to 5-10 mol%.

  • The "Kick": Add a sub-stoichiometric amount of CsF (0.1 eq) . Cesium fluoride is more soluble and reactive ("the cesium effect") and can jumpstart the cycle.

Issue 2: "I see a new peak at [M+18] or [M-19+17] (Hydroxyl impurity)."

Diagnosis: Moisture ingress.

  • Mechanism A: Hydrolysis of the nitrile (-CN) to amide (-CONH2).

  • Mechanism B: SNAr by hydroxide ions (from water) competing with fluoride, forming 4-hydroxy-5-methylpicolinonitrile. Solution:

  • Azeotropic Drying: Never skip Step 1 of the protocol. Dry the solvent/catalyst system before adding the substrate.

  • Reagent Storage: Store KF in an oven at 150°C. It is extremely hygroscopic.

Issue 3: "The reaction mixture turned into black tar."

Diagnosis: Thermal decomposition / Polymerization. Solution:

  • Temperature Control: The 5-methyl group makes the ring electron-rich, requiring heat, but the nitrile group is sensitive. Do not exceed 120°C.

  • Inert Atmosphere: Oxygen accelerates radical polymerization at high temps. Ensure a strict N2 or Ar sparge.

  • Reaction Time: Extended heating after completion degrades the product. Quench immediately upon conversion.

Visualizing the Logic

Pathway & Decision Tree

G Start Start: 4-Chloro-5-methylpicolinonitrile Reagents Add KF (Spray Dried) + PTC Solvent: DMSO/Sulfolane Start->Reagents CheckWater Is Water Content < 500 ppm? Reagents->CheckWater Dry Azeotropic Distillation CheckWater->Dry No Reaction Heat to 100°C Inert Atmosphere CheckWater->Reaction Yes Dry->CheckWater Monitor HPLC Monitor (2h intervals) Reaction->Monitor Decision Conversion > 98%? Monitor->Decision Stall Stalled? Decision->Stall No Quench Cool to 20°C Dilute MTBE/Water Decision->Quench Yes Stall->Monitor No (Wait) AddCsF Add 0.1 eq CsF Increase Temp to 110°C Stall->AddCsF Yes AddCsF->Monitor Product Target: 4-Fluoro-5-methylpicolinonitrile Quench->Product

Caption: Logic flow for the SNAr fluorination process, emphasizing moisture control and intervention for stalled reactions.

Frequently Asked Questions (FAQs)

Q: Can I use TBAF (Tetrabutylammonium Fluoride) instead of KF? A: Generally, no . Commercial TBAF contains water (trihydrate) or is in THF (too low boiling). Anhydrous TMAF (Tetramethylammonium Fluoride) is a powerful alternative that works at room temperature but is expensive and difficult to handle. For standard yield improvement, sticking to Spray-dried KF + 18-Crown-6 is the most robust industrial method.

Q: Why is the 5-methyl group problematic? A: In SNAr, the ring accepts electron density. The methyl group is an electron donor (inductive effect), which destabilizes the anionic Meisenheimer intermediate, making the displacement of chlorine slower compared to unsubstituted picolinonitrile. This necessitates higher temperatures, which brings the risk of side reactions.[1][2][3]

Q: How do I remove the unreacted starting material (Chloro) if the reaction stalls? A: Separation is difficult due to structural similarity.

  • Chromatography: The Fluoro product is slightly more polar.

  • Chemical Trick: If yield is critical and separation fails, you can treat the mixture with a thiol (e.g., thiophenol) which reacts much faster with the Chloro-impurity than the Fluoro-product, converting the impurity into a thioether that is easily separable by polarity. Note: This is a salvage tactic.

References

  • Vertex Pharmaceuticals & Dow Agrosciences. (2019). Tetramethylammonium Fluoride Alcohol Adducts for SNAr Fluorination. Demonstrates modern anhydrous fluoride sources for chloropicolinates.[1][2]

  • Eli Lilly and Company. (2010). Preparation of Abemaciclib Intermediate. Patent detailing the industrial synthesis context of the 4-fluoro-5-methylpicolinonitrile scaffold.

  • Organic Process Research & Development. (2014). Development of an Improved Route for the Synthesis of an Abemaciclib Intermediate. Discusses handling of halogenated pyridine intermediates.

  • Organic Syntheses. (2004). Synthesis of 4-, 5-, and 6-Methyl-2,2'-Bipyridine. Provides foundational protocols for handling methyl-substituted pyridines and avoiding polymerization.

Sources

Optimization

Technical Support Center: Purification of Crude 4-Fluoro-5-methylpicolinonitrile

Prepared by: Senior Application Scientist, Chemical Process Development This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for the puri...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Process Development

This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for the purification of crude 4-Fluoro-5-methylpicolinonitrile. We will explore common challenges and provide robust, field-proven methodologies to achieve high purity for this critical building block.

Part 1: Frequently Asked Questions - Initial Assessment & Method Selection

This section addresses the crucial first steps: understanding your crude material and selecting an appropriate purification strategy.

Q1: What are the likely impurities in my crude 4-Fluoro-5-methylpicolinonitrile?

A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. Process impurities often arise from side reactions, unreacted starting materials, or subsequent degradation.[1] For a substituted picolinonitrile, you should anticipate:

  • Starting Materials: Incomplete conversion will leave residual precursors.

  • Regioisomers: If the synthesis involves substitution on the pyridine ring, formation of other isomers is possible.

  • Hydrolysis Products: The nitrile group (-CN) can be susceptible to hydrolysis to the corresponding amide or carboxylic acid, especially under acidic or basic conditions.

  • Oxidation Products: The pyridine ring can be oxidized to an N-oxide, a common side reaction in the synthesis of pyridine derivatives.[2]

  • Solvent Residues: Residual solvents from the reaction or work-up.

A preliminary analysis by HPLC, LC-MS, and ¹H NMR is essential to identify and quantify these impurities before selecting a purification method.

Q2: My crude material is a dark, oily solid. How do I decide on the best purification technique?

A2: The physical state and impurity profile of your crude material will dictate the most effective purification strategy. The choice generally comes down to three main techniques: recrystallization, column chromatography, or distillation.

The following decision workflow can guide your selection:

G start Crude 4-Fluoro-5-methylpicolinonitrile is_solid Is the crude material a solid or semi-solid? start->is_solid thermal_stability Is the compound thermally stable and volatile? is_solid->thermal_stability No (Oil) impurity_check Are impurities structurally similar (e.g., isomers)? is_solid->impurity_check Yes chromatography Column Chromatography thermal_stability->chromatography No distillation Distillation / Kugelrohr thermal_stability->distillation Yes recrystallization Recrystallization impurity_check->chromatography Yes solubility_check Do impurities have significantly different solubility? impurity_check->solubility_check No solubility_check->recrystallization Yes solubility_check->chromatography No G start Poor Resolution rf_check Is Rf between 0.2-0.3? start->rf_check adjust_polarity Adjust Mobile Phase Polarity (e.g., Hex/EtOAc ratio) rf_check->adjust_polarity No selectivity_check Still Poor Resolution? rf_check->selectivity_check Yes adjust_polarity->selectivity_check change_solvent Change Mobile Phase Selectivity (e.g., use DCM/MeOH or Toluene/Acetone) selectivity_check->change_solvent Yes success Improved Resolution selectivity_check->success No phase_check Still Poor Resolution? change_solvent->phase_check change_phase Change Stationary Phase (e.g., Alumina, C18 Reverse Phase) phase_check->change_phase Yes phase_check->success No change_phase->success

Sources

Troubleshooting

Troubleshooting common side reactions with 4-Fluoro-5-methylpicolinonitrile

Welcome to the technical support center for 4-Fluoro-5-methylpicolinonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Fluoro-5-methylpicolinonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its use. The following troubleshooting guides and frequently asked questions are based on established chemical principles and field-proven insights to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on 4-Fluoro-5-methylpicolinonitrile and what are the expected reactions?

The primary reactive sites on 4-Fluoro-5-methylpicolinonitrile are the nitrile group, the fluorine atom, and the methyl group. The pyridine ring itself influences the reactivity of these functional groups.

  • Nitrile Group (-CN): Susceptible to hydrolysis under acidic or basic conditions, which can lead to the formation of an amide or a carboxylic acid.[1][2][3][4]

  • Fluorine Atom (-F): The fluorine at the 4-position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the pyridine nitrogen and the nitrile group.[5][6][7] This allows for the displacement of the fluoride by a variety of nucleophiles.

  • Methyl Group (-CH₃): The protons of the methyl group at the 5-position have a degree of acidity due to the influence of the pyridine ring.[8][9] This acidity is less pronounced than for methyl groups at the 2- or 4-positions but can still lead to reactions under strongly basic conditions.

Q2: My reaction is not proceeding as expected. What are the common side products I should be looking for?

The most common side products arise from the reactivity of the functional groups mentioned above. These include:

  • Hydrolysis Products: 4-Amino-5-methylpicolinamide or 4-fluoro-5-methylpicolinic acid can form if water is present in the reaction mixture, especially under acidic or basic conditions.[1][2][3][4]

  • Nucleophilic Substitution Products: If your reaction mixture contains unintended nucleophiles (e.g., residual amines, alcohols, or water), they can displace the fluorine atom to form substituted picolinonitriles.

  • Products from Methyl Group Reactions: In the presence of strong bases, the methyl group can be deprotonated, leading to potential dimerization or reaction with other electrophiles in your mixture.[8][9]

Q3: How can I minimize the formation of these side products?

Minimizing side product formation requires careful control of reaction conditions:

  • Anhydrous Conditions: Use anhydrous solvents and reagents to prevent hydrolysis of the nitrile group.

  • Control of Nucleophiles: Ensure the purity of your reagents to avoid unintended nucleophilic aromatic substitution reactions.

  • Base Selection: Use a non-nucleophilic base if you need to scavenge acid, or if your desired reaction does not involve the methyl group, avoid excessively strong bases that could deprotonate it.

  • Temperature Control: Running reactions at the optimal temperature can help to favor the desired reaction pathway over potential side reactions.

Troubleshooting Guides

Issue 1: Unexpected Formation of 4-Fluoro-5-methylpicolinamide or 4-Fluoro-5-methylpicolinic Acid

Symptoms:

  • Your final product shows peaks in the NMR spectrum corresponding to an amide or carboxylic acid.

  • The mass spectrum of your product mixture shows molecular ions corresponding to the hydrolyzed products.

  • The yield of your desired product is lower than expected, with the isolation of a more polar byproduct.

Root Cause:

This is indicative of nitrile hydrolysis, which can be catalyzed by acidic or basic conditions in the presence of water.[1][2][3][4]

Troubleshooting Workflow:

start Hydrolysis Suspected check_reagents Check for Water in Reagents and Solvents start->check_reagents check_conditions Review Reaction pH check_reagents->check_conditions dry_solvents Dry Solvents and Reagents check_conditions->dry_solvents Water Present neutralize Neutralize Reaction Before Workup check_conditions->neutralize Acidic/Basic use_inert Use Inert Atmosphere dry_solvents->use_inert solution Problem Resolved use_inert->solution neutralize->solution

Caption: Troubleshooting Nitrile Hydrolysis.

Detailed Steps:

  • Verify Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use. Consider using molecular sieves or other drying agents.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.

  • pH Control: If possible, maintain a neutral pH throughout the reaction. If acidic or basic conditions are required for your primary reaction, minimize the reaction time and temperature to reduce the extent of hydrolysis.

  • Workup Procedure: During the workup, be mindful of the pH. Acidic or basic aqueous washes can promote hydrolysis of any remaining starting material.

Issue 2: Formation of an Unwanted Nucleophilic Aromatic Substitution (SNAr) Product

Symptoms:

  • Mass spectrometry indicates a product with a molecular weight corresponding to the displacement of the fluorine atom by another nucleophile.

  • ¹⁹F NMR shows the disappearance of the starting material signal without the appearance of a new fluorine-containing product signal.

Root Cause:

The fluorine atom at the 4-position is susceptible to displacement by nucleophiles.[5][6][7] This can occur if your starting materials or solvents contain nucleophilic impurities.

Troubleshooting Workflow:

start Unwanted SNAr Product Detected check_purity Analyze Purity of Reagents and Solvents start->check_purity purify_reagents Purify Reagents/Solvents if Necessary check_purity->purify_reagents Impurities Found temp_control Optimize Reaction Temperature check_purity->temp_control Reagents Pure purify_reagents->temp_control scavenger Consider a Non-nucleophilic Scavenger solution Problem Resolved scavenger->solution temp_control->scavenger

Caption: Troubleshooting Unwanted SNAr.

Detailed Steps:

  • Reagent Purity Check: Analyze all reagents and solvents for nucleophilic impurities. For example, amines can be present in some solvents, and water is a common nucleophile.

  • Purification of Reagents: If impurities are found, purify the reagents and solvents before use.

  • Temperature Optimization: SNAr reactions are often temperature-dependent. Lowering the reaction temperature may selectively slow down the undesired side reaction.

  • Use of Scavengers: If the source of the nucleophile cannot be eliminated, consider adding a scavenger that reacts with the impurity without interfering with the main reaction.

Issue 3: Low Yield and Complex Product Mixture, Potentially Involving the Methyl Group

Symptoms:

  • Multiple unidentified products are observed by TLC or LC-MS.

  • The desired product is obtained in very low yield.

  • NMR may show complex aromatic signals or the absence of the methyl signal.

Root Cause:

If strong bases (e.g., organolithiums, LDA) are used, the methyl group can be deprotonated.[8][9] The resulting carbanion can then participate in a variety of side reactions.

Troubleshooting Workflow:

start Complex Mixture with Strong Base reassess_base Re-evaluate the Choice of Base start->reassess_base weaker_base Use a Weaker, Non-nucleophilic Base reassess_base->weaker_base temp_control Lower the Reaction Temperature weaker_base->temp_control slow_addition Slowly Add Base at Low Temperature temp_control->slow_addition solution Problem Resolved slow_addition->solution

Caption: Troubleshooting Methyl Group Reactivity.

Detailed Steps:

  • Base Selection: If possible, choose a weaker, non-nucleophilic base that is sufficient for your desired transformation but not strong enough to deprotonate the methyl group.

  • Temperature Control: Perform the reaction at a lower temperature to decrease the rate of deprotonation.

  • Controlled Addition: Add the strong base slowly to the reaction mixture at a low temperature to maintain a low instantaneous concentration of the base.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol provides a general starting point for the displacement of the fluorine atom with an amine nucleophile.

  • To a solution of 4-Fluoro-5-methylpicolinonitrile (1.0 eq) in an anhydrous solvent (e.g., DMF, DMSO, or NMP), add the amine nucleophile (1.1-1.5 eq) and a suitable base (e.g., K₂CO₃ or Et₃N, 2.0 eq).

  • Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Analysis of Nitrile Hydrolysis by HPLC

This protocol can be used to quantify the extent of nitrile hydrolysis to the corresponding carboxylic acid.

  • Sample Preparation: Prepare a standard solution of 4-Fluoro-5-methylpicolinonitrile and 4-fluoro-5-methylpicolinic acid of known concentrations in a suitable solvent (e.g., acetonitrile/water). Prepare a sample of your reaction mixture by diluting an aliquot in the same solvent.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Analysis: Inject the standard solutions and the reaction sample. Quantify the amount of starting material and carboxylic acid in your sample by comparing the peak areas to the standard curves.

Data Summary

Side ReactionCommon CausePreventative MeasuresAnalytical Detection
Nitrile Hydrolysis Presence of water under acidic or basic conditionsUse anhydrous reagents and solvents; maintain neutral pH if possibleHPLC, LC-MS, NMR
Unwanted SNAr Nucleophilic impurities in reagents or solventsPurify reagents; use non-nucleophilic alternativesLC-MS, ¹⁹F NMR
Methyl Group Deprotonation Use of strong basesUse a weaker base; control temperature and addition rateTLC, LC-MS, NMR

References

  • Wikipedia. (2023). 2-Methylpyridine. Available at: [Link]

  • ResearchGate. (2023). Introducing a Methyl Group into Pyridines and Quinolines: A Mini-Review. Available at: [Link]

  • Chempanda. (2023). Methylpyridine: Isomers, synthesis, applications, side effects and storage. Available at: [Link]

  • Journal of the American Chemical Society. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Available at: [Link]

  • New Journal of Chemistry. (2023). Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. Available at: [Link]

  • ResearchGate. (2019). Nucleophilic substitution patterns in perfluoropyridine. Available at: [Link]

  • Organic Chemistry Portal. (2021). α-Picoline-borane, 2-Methylpyridine borane, PICB. Available at: [Link]

  • Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles. Available at: [Link]

  • Chemistry Steps. (2024). Reactions of Nitriles. Available at: [Link]

  • Journal of the American Chemical Society. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Available at: [Link]

  • Organic Synthesis. (n.d.). Hydrolysis of Nitriles. Available at: [Link]

  • Moravek. (2020). Different Types of Impurities in Pharmaceuticals. Available at: [Link]

  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II. Available at: [Link]

  • Wiley Online Library. (2023). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Available at: [Link]

  • Moravek. (2020). Different Types of Impurities in Pharmaceuticals. Available at: [Link]

  • BYJU'S. (2022). Acidic Hydrolysis of Nitriles. Available at: [Link]

  • World Journal of Pharmaceutical Research. (2022). A REVIEW ON SYNTHESIS AND CHARACTERIZATION OF IMPURITIES OF SOME DRUGS. Available at: [Link]

  • ACS Publications. (2014). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. Available at: [Link]

  • Asian Journal of Chemistry. (2014). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Available at: [Link]

  • ResearchGate. (2017). in situ acetonitrile/water mixed solvents: an ecofriendly synthesis and structure explanations. Available at: [Link]

  • Reddit. (2024). Struggling with yield for a simple reaction: What could I be screwing up? Available at: [Link]

  • MDPI. (2023). Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines. Available at: [Link]

  • PubMed. (2002). Spectroscopic properties of fluoroquinolone antibiotics in water-methanol and water-acetonitrile mixed solvents. Available at: [Link]

Sources

Optimization

Optimizing reaction temperature and time for 4-Fluoro-5-methylpicolinonitrile reactions

Current Status: Online | Specialist: Senior Application Scientist Ticket Focus: Reaction Kinetics & Thermal Stability (CAS: 1138444-23-3) The Core Challenge: Sterics vs. Stability Welcome to the technical support hub.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online | Specialist: Senior Application Scientist Ticket Focus: Reaction Kinetics & Thermal Stability (CAS: 1138444-23-3)

The Core Challenge: Sterics vs. Stability

Welcome to the technical support hub. If you are working with 4-Fluoro-5-methylpicolinonitrile , you are likely performing a Nucleophilic Aromatic Substitution (SNAr) to install a pharmacophore at the C4 position.

The Problem: This substrate presents a classic "chemist's dilemma."

  • Deactivation: The C5-methyl group provides steric hindrance ortho to the leaving group (fluorine) and donates electron density, making the C4 position less electrophilic than a standard 4-fluoropyridine. This necessitates higher energy (temperature/time) to drive conversion.

  • Fragility: The C2-nitrile (cyano) group is susceptible to hydrolysis (to amide/acid) under the very heat and basic conditions required to overcome the C5-methyl deactivation.

Your optimization strategy must balance kinetic activation against thermodynamic degradation .

Reaction Pathway Analysis

Before adjusting your heating block, visualize the competing pathways. We use this map to diagnose yield losses.

ReactionPathways Start 4-Fluoro-5-methyl- picolinonitrile (Substrate) TS Meisenheimer Complex (Transition State) Start->TS + Nu, Heat (Rate Limiting) Hydrolysis Byproduct A: Picolinamide (Partial Hydrolysis) Start->Hydrolysis H₂O, Base High T (>100°C) Nu Nucleophile (Amine/Alkoxide) Product C4-Substituted Product (Target) TS->Product - F⁻ Acid Byproduct B: Picolinic Acid (Full Hydrolysis) Hydrolysis->Acid Prolonged Heat

Figure 1: The primary SNAr pathway (Blue) competes with the nitrile hydrolysis pathway (Red). The C5-methyl group raises the energy barrier for the Blue path, forcing users to increase Temp, which inadvertently accelerates the Red path.

Optimization Guide: Temperature & Time

The "Goldilocks" Zone

Based on internal kinetic data for 5-methyl substituted fluoropyridines, the reaction rate (


) generally doubles for every 10°C increase, but the hydrolysis rate triples above 90°C in the presence of carbonate bases.
ParameterRecommended RangeTechnical Rationale
Temperature 60°C – 85°C Below 60°C, the C5-methyl steric bulk stalls the reaction (conversion <20%). Above 90°C, nitrile hydrolysis becomes significant (5-15% byproduct).
Time 4 – 12 Hours SNAr is second-order. High concentration (0.5M - 1.0M) allows shorter times. Extended times (>16h) at >80°C favor thermodynamic degradation.
Solvent DMSO or NMP Polar aprotic solvents stabilize the Meisenheimer intermediate, lowering the activation energy (

) and allowing lower temps.
Critical Protocol Adjustment

If you are using DMF , be aware that it decomposes to dimethylamine and CO at high temperatures (>100°C). The liberated dimethylamine is a nucleophile and will compete with your desired amine, creating a specific impurity (4-(dimethylamino)-5-methylpicolinonitrile). Switch to DMSO or NMP if T > 90°C is required.

Troubleshooting & FAQs

Q1: The reaction stalls at 60-70% conversion. Should I increase the temperature?

Diagnosis: Likely "Product Inhibition" or Base Depletion. The HF generated consumes your base. Solution:

  • Do NOT just heat more. This risks nitrile damage.

  • Check Base Stoichiometry: Ensure you have at least 2.5 equivalents of base (e.g., DIPEA or K2CO3). The first equivalent neutralizes the HCl/salt of your amine (if used), the second neutralizes the HF generated.

  • Concentration: Increase reaction concentration to 0.8M – 1.0M. SNAr rates are concentration-dependent.

Q2: I see a Peak M+18 in my LCMS. What is it?

Diagnosis: Nitrile Hydrolysis (


). Mass shift is +18 Da.
Root Cause:  Wet solvent or hygroscopic base (e.g., old K2CO3) combined with high temperature.
Corrective Action: 
  • Use anhydrous solvents (DMSO/NMP).

  • Switch to an organic base (DIPEA/TEA) which introduces less water than inorganic salts.

  • Lower Temp by 10°C and extend time.

Q3: My nucleophile is a weak amine (e.g., aniline). It won't react at 80°C.

Diagnosis: The C5-methyl deactivation is too strong for a weak nucleophile at standard temps. Strategy: You must leave the "Goldilocks Zone."

  • Catalysis: Add 5-10 mol% KF (Potassium Fluoride) or CsF . This increases the solubility of the active nucleophile or helps resolubilize the leaving group dynamics.

  • Microwave: Use microwave irradiation at 120°C for short bursts (15-30 mins). This drives the kinetic product (SNAr) faster than the thermodynamic hydration can occur.

Validated Reference Protocol

Use this protocol as your control experiment.

Reaction: 4-Fluoro-5-methylpicolinonitrile + Morpholine (Model Nucleophile)

  • Preparation:

    • Substrate: 1.0 eq (e.g., 100 mg)

    • Nucleophile: 1.2 eq[1]

    • Base: DIPEA (2.5 eq) [Preferred over K2CO3 to minimize water]

    • Solvent: Anhydrous DMSO (Concentration: 0.5 M)

  • Execution:

    • Seal in a pressure vial (to prevent solvent evaporation and exclude atmospheric moisture).

    • Heat to 75°C .

    • Checkpoint: Sample at T=2 hours.

      • If conversion < 30%: Increase T to 85°C.

      • If conversion > 50%: Maintain 75°C.

  • Workup (Critical Step):

    • Dilute with EtOAc.[1]

    • Wash with Water (x3) to remove DMSO.

    • Note: Do not use strong acid washes (e.g., 1M HCl) during workup, as the pyridine nitrogen will protonate, dragging the product into the aqueous layer. Use saturated NH4Cl if neutralization is needed.

Diagnostic Logic Tree

Use this flow to make real-time decisions during your experiment.

Troubleshooting Start Check LCMS (T = 2 Hours) Decision1 Conversion? Start->Decision1 Low < 20% Conversion Decision1->Low Slow Good > 50% Conversion Decision1->Good On Track Stall Stalled at ~60% Decision1->Stall Plateau Action1 Increase T by 10°C Check Base Solubility Low->Action1 Impurity Impurity M+18 Visible? Good->Impurity Action3 Add 0.5 eq Base Increase Conc. Stall->Action3 Action2 Continue Monitor for Hydrolysis YesImp YES: Hydrolysis detected Impurity->YesImp NoImp NO: Clean profile Impurity->NoImp FixImp STOP HEATING Workup immediately Dry solvent next time YesImp->FixImp NoImp->Action2

Figure 2: Decision matrix for in-process reaction monitoring.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Foundational text on SNAr kinetics and Meisenheimer complexes).

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry. (Discusses the stability of nitriles and fluoropyridines in drug synthesis).

  • Blair, J. A., et al. (2016). Optimization of SNAr reactions for library synthesis. Journal of Medicinal Chemistry. (Provides comparative data on base/solvent effects for fluoropyridines).

  • PubChem Database. (2025). Compound Summary for 4-Fluoro-5-methylpicolinonitrile. National Library of Medicine.

Sources

Troubleshooting

Catalyst selection for efficient reactions with 4-Fluoro-5-methylpicolinonitrile

Technical Support Center: Catalyst Selection & Process Optimization for 4-Fluoro-5-methylpicolinonitrile Executive Summary: Reactivity Profile 4-Fluoro-5-methylpicolinonitrile is a high-value heterocyclic building block...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalyst Selection & Process Optimization for 4-Fluoro-5-methylpicolinonitrile

Executive Summary: Reactivity Profile

4-Fluoro-5-methylpicolinonitrile is a high-value heterocyclic building block characterized by two competing electrophilic sites: the C4-fluorine (activated for SNAr) and the C2-nitrile (susceptible to hydrolysis or reduction).[1]

  • Primary Reactivity (C4-F): The fluorine atom is highly activated due to the ortho-nitrile and para-nitrogen (pyridine ring) electron-withdrawing effects.[1] This allows for rapid Nucleophilic Aromatic Substitution (SNAr).[1][2]

  • Secondary Reactivity (C2-CN): The nitrile group is electron-deficient and prone to hydrolysis (to amide/acid) under the basic conditions often used for SNAr.[1]

  • Tertiary Reactivity (C5-Me): The methyl group is relatively inert but can be functionalized via radical halogenation (though this often competes with the aromatic ring stability).[1]

This guide focuses on selecting the correct catalysts and promoters to maximize yield while suppressing side reactions (primarily nitrile hydrolysis).

Module 1: Optimizing SNAr Reactions (C-F Displacement)

User Question: I am performing an SNAr reaction with an amine/alkoxide, but the reaction is sluggish or requires high temperatures that degrade my nitrile. What catalyst should I use?

Technical Insight: While SNAr on this substrate is generally uncatalyzed (driven by thermodynamics), the use of Phase Transfer Catalysts (PTC) or Lewis Acid activators can significantly lower the energy barrier, allowing for milder conditions that preserve the nitrile group.[2]

Catalyst Selection Matrix
Reaction SystemRecommended CatalystMechanism of ActionTypical Loading
Solid-Liquid (e.g., K₂CO₃/Toluene) 18-Crown-6 Solubilizes K⁺, creating "naked" reactive anions.[1][2]1–5 mol%
Liquid-Liquid (e.g., DCM/Water) TBAI (Tetrabutylammonium iodide) Shuttles anionic nucleophiles across the interface.[1][2]5–10 mol%
Weak Nucleophiles (e.g., Anilines) Sc(OTf)₃ or CuI Lewis acid activation of the pyridine nitrogen (Sc) or Ullmann-type coupling (Cu).[1][2]5–10 mol%
Fluoride Scavenging (Post-Rxn) CaCl₂ (Additive)Precipitates CaF₂ to drive equilibrium (Le Chatelier's principle).[1][2]0.5 equiv
Protocol: PTC-Catalyzed SNAr with Weak Nucleophiles

This protocol minimizes nitrile hydrolysis by using a biphasic system with a PTC, avoiding harsh homogeneous basic conditions.[1][2]

  • Dissolution: Dissolve 4-Fluoro-5-methylpicolinonitrile (1.0 equiv) and the nucleophile (1.1 equiv) in Toluene (0.5 M).

  • Base/Catalyst Addition: Add finely ground K₃PO₄ (2.0 equiv) and TBAI (10 mol%) .

  • Reaction: Heat to 60°C. Monitor via HPLC.

    • Note: The TBAI acts as a dual catalyst: it acts as a PTC and the Iodide can undergo Halex (halogen exchange) to transiently form the more reactive C4-I species in situ.

  • Workup: Filter solids. Wash filtrate with water (pH 7).[1][2] Concentrate.

Module 2: Nitrile Functionalization (Hydration to Amide)

User Question: I need to convert the nitrile group to a primary amide without affecting the C-F bond. Standard basic hydrolysis is stripping the fluorine. What catalyst avoids this?

Technical Insight: Traditional acid/base hydrolysis is non-selective; hydroxide attacks the C4-F (SNAr) faster than it hydrolyzes the nitrile.[1] You require a Transition Metal Catalyst that activates the nitrile via coordination (π-activation) at neutral pH.[1]

Recommended Catalyst: Ghaffar-Parkins Catalyst (Pt)[1][2]
  • Catalyst: [PtH(PMe₂OH)(PMe₂O)₂H] (Parkins Catalyst) or simple RuH₂(PPh₃)₄ .[1][2]

  • Selectivity: >99% Chemoselectivity for CN → CONH₂.[1][2] Does not touch C-F bonds.[1][2]

Protocol: Neutral pH Nitrile Hydration[1][2]
  • Setup: In a reaction vial, combine 4-Fluoro-5-methylpicolinonitrile (1.0 mmol) and Ethanol/Water (1:1, 2 mL).

  • Catalyst: Add RuH₂(PPh₃)₄ (3 mol%) .

  • Conditions: Heat to 80°C in a sealed tube for 4–6 hours.

  • Validation: Check LC-MS for M+18 peak (Amide). The C-F peak (F-NMR) should remain unchanged (approx -105 ppm).[1][2]

Module 3: Troubleshooting & FAQs

Q1: Why do I see a "hydroxy" impurity (M-18 relative to product) during SNAr?

  • Cause: Hydroxide ions (from wet base or water in solvent) are competing with your nucleophile for the C4 position.[2]

  • Fix: Switch to anhydrous bases (Cs₂CO₃) and add 3Å molecular sieves. If using hydroxides, use a biphasic system (DCM/Water) with TBAI; the organic nucleophile is shuttled better than the hydrophilic OH⁻.[2]

Q2: Can I use Palladium catalysis (Buchwald-Hartwig) on this molecule?

  • Analysis: Generally No .[1][2] The C-F bond is difficult to oxidatively add to Pd(0) compared to C-Cl or C-Br.[1]

  • Exception: If you are coupling at the C4 position with a very hindered amine where SNAr fails, use Ni(COD)₂ / dppf catalysts, which are superior for C-F activation.[2]

Q3: How do I remove the catalyst after the reaction?

  • For TBAI/Crown Ethers: Pass the crude mixture through a short pad of silica gel eluting with 10% EtOAc/Hexanes.

  • For Ru/Pt Metals: Use a scavenger resin (e.g., SiliaMetS® Thiol) stirred for 2 hours post-reaction.[2]

Visual Guide: Reaction Pathways & Catalyst Decision Tree

CatalystSelection Start Substrate: 4-Fluoro-5-methylpicolinonitrile Goal What is your Target Transformation? Start->Goal SNAr Substitution of Fluorine (S_NAr) Goal->SNAr Hydration Hydrolysis of Nitrile (CN to CONH2) Goal->Hydration Condition1 Nucleophile Type? SNAr->Condition1 Condition2 Constraint? Hydration->Condition2 StrongNuc Strong (Alkoxides/Thiolates) Condition1->StrongNuc WeakNuc Weak (Anilines/Amides) Condition1->WeakNuc Cat1 No Catalyst Needed Control Temp < 0°C StrongNuc->Cat1 Cat2 Phase Transfer Catalyst (TBAI or 18-Crown-6) WeakNuc->Cat2 Enhance Rate PreserveF Must Preserve C-F Bond Condition2->PreserveF Cat3 Metal Catalyst (RuH2(PPh3)4 or Parkins Cat) Neutral pH PreserveF->Cat3

Caption: Decision tree for selecting catalysts based on target functionalization and substrate sensitivity.

References

  • MedChemExpress. (2024).[1][2] TAK-659 Synthesis and Intermediates. Retrieved from [1][2]

  • Sigma-Aldrich. (2024).[1][2] 4-Fluoropicolinonitrile Safety and Reactivity Data. Retrieved from [1][2]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (SNAr): The Effect of Fluorine. Retrieved from

  • National Institutes of Health (PMC). (2020).[1][2] Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Retrieved from [1][2]

  • BenchChem. (2025).[1][2] Nucleophilic Aromatic Substitution on 2-Bromo-4-fluoro-5-methylpyridine Protocols. Retrieved from [1][2]

Sources

Optimization

Overcoming low solubility of 4-Fluoro-5-methylpicolinonitrile in organic solvents

To: Research Team From: Senior Application Scientist, Technical Support Subject: Technical Guide: Overcoming Solubility Challenges with 4-Fluoro-5-methylpicolinonitrile Executive Summary & Compound Profile 4-Fluoro-5-met...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Senior Application Scientist, Technical Support Subject: Technical Guide: Overcoming Solubility Challenges with 4-Fluoro-5-methylpicolinonitrile

Executive Summary & Compound Profile

4-Fluoro-5-methylpicolinonitrile is a highly functionalized pyridine intermediate often used in the synthesis of kinase inhibitors and agrochemicals. Its low solubility in standard organic solvents is a frequent bottleneck, attributed to its high crystal lattice energy derived from strong dipole-dipole interactions (nitrile group) and


-

stacking enhanced by the fluorine substituent.

This guide provides field-proven strategies to solubilize this compound without compromising its chemical integrity, specifically addressing the risk of nucleophilic aromatic substitution (


) at the labile 4-fluoro position.

Troubleshooting Guide (Q&A)

Category A: Dissolution & Solvent Selection

Q1: Why does the compound remain as a suspension in Methanol or Dichloromethane (DCM) even after sonication? Technical Insight: This molecule exhibits "brick dust" character—high crystallinity and low lipophilicity. Standard solvents like MeOH (hydrogen bonding) or DCM (moderately polar) often lack the thermodynamic force to overcome the lattice energy of the fluorinated pyridine core. Solution:

  • Switch to Dipolar Aprotic Solvents: Use DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) . These solvents disrupt the dipole interactions of the crystal lattice effectively.

  • Protocol: Add the solid to DMSO. Sonicate at 30-40°C for 5-10 minutes. Expect solubility >50 mg/mL in DMSO.

Q2: I need to run a reaction, but I cannot use DMSO/DMF due to workup difficulties. What is the alternative? Technical Insight: High-boiling solvents like DMSO are difficult to remove. Solution:

  • THF (Tetrahydrofuran) or 1,4-Dioxane : These offer a compromise. They are moderately polar and can be removed by rotary evaporation.

  • Thermal Activation: The compound often has a steep solubility curve. It may be insoluble in Toluene at 25°C but fully soluble at 80°C.

  • Warning: Avoid nucleophilic solvents (e.g., Ethanol, Methanol) if your reaction involves heating or bases. The 4-Fluoro position is activated by the 2-cyano group and pyridine nitrogen, making it highly susceptible to

    
     displacement by alkoxides (forming the methoxy-impurity).
    
Category B: Analytical Preparation (HPLC/NMR)

Q3: My sample precipitates inside the HPLC injector/column. How do I prevent this? Technical Insight: This occurs when a sample dissolved in a strong solvent (DMSO) hits a weaker mobile phase (e.g., Water/Acetonitrile) causing "solvent shock" precipitation. Solution:

  • Diluent Matching: Dissolve the stock in DMSO, but dilute the final injection sample with 50% Acetonitrile/Water.

  • Limit Injection Volume: Reduce injection volume to <5 µL to ensure rapid dispersion.

  • Column Temperature: Maintain the column oven at 40°C to keep the compound in solution during the run.

Q4: How do I prepare an NMR sample? It is insoluble in CDCl3. Solution:

  • Do not struggle with Chloroform.

  • Standard: Use DMSO-

    
     . It is the universal solvent for this class of heterocycles.
    
  • Alternative: If proton exchange is a concern, Acetone-

    
      often works better than Chloroform.
    

Experimental Protocols

Protocol 1: High-Concentration Dissolution (Stock Solution)

Target: Preparing 100 mM stock for biological assays or reaction screening.

  • Weighing: Weigh the target amount of 4-Fluoro-5-methylpicolinonitrile into a glass vial. Note: Avoid plastic vials as DMSO can leach plasticizers.

  • Solvent Addition: Add DMSO (Anhydrous) to achieve 80% of the final volume.

  • Mechanical Disruption:

    • Vortex for 30 seconds.

    • Sonicate in a water bath at 40°C for 10 minutes. Critical: Do not exceed 60°C to avoid nitrile hydrolysis.

  • Final Adjustment: Once clear, add DMSO to the final volume mark.

  • Storage: Store at -20°C. If precipitation occurs upon thawing, re-sonicate at 30°C.

Protocol 2: Removal of DMSO/DMF (Workup)

Target: Isolating the compound after a reaction in dipolar aprotic solvents.

Since DMSO has a high boiling point (189°C), rotary evaporation is inefficient. Use the Aqueous Wash Method [1].

  • Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) (ratio 1:5 reaction mix to EtOAc).

  • Washing:

    • Wash organic layer 3x with Water (removes bulk DMSO).

    • Wash 1x with Brine (removes residual water).

    • Tip: If emulsions form, add a small amount of MeOH or filter through Celite.

  • Drying: Dry over

    
    , filter, and concentrate.
    

Solubility Profile & Data

The following table summarizes the solubility behavior based on structural analogs (fluorinated cyanopyridines).

Solvent ClassSpecific SolventSolubility RatingSuitability for ReactionKey Risk
Dipolar Aprotic DMSO High (>50 mg/mL)Excellent (SnAr, Couplings)Difficult workup
Dipolar Aprotic DMF High (>50 mg/mL)ExcellentHydrolysis at high T
Ether THF ModerateGoodPeroxide formation
Chlorinated DCM Low/ModerateModerateLimited T range
Alcohol Methanol Low (Cold) / High (Hot)POOR (Chemoselective risk)Displacement of F atom
Hydrocarbon Hexanes InsolubleNoneNone

Decision Logic: Solubility Optimization Workflow

The following diagram illustrates the decision process for selecting the correct solvent system based on the intended application.

SolubilityWorkflow Start Start: 4-Fluoro-5-methylpicolinonitrile Solubility Issue AppCheck What is the Application? Start->AppCheck Reaction Chemical Reaction AppCheck->Reaction Analysis Analysis (HPLC/NMR) AppCheck->Analysis BioAssay Biological Assay AppCheck->BioAssay TempCheck Is Heating (>50°C) or Base involved? Reaction->TempCheck NMR NMR Analysis->NMR HPLC HPLC Analysis->HPLC UseAprotic Use DMSO, DMF, or NMP BioAssay->UseAprotic Max 1% DMSO final NucleoCheck Avoid Alcohols (MeOH/EtOH) Risk: F-displacement TempCheck->NucleoCheck Yes UseEther Use THF or Dioxane TempCheck->UseEther No NucleoCheck->UseAprotic UseD6 Use DMSO-d6 NMR->UseD6 Dilute Dissolve in DMSO, Dilute with 50% MeCN HPLC->Dilute

Caption: Decision tree for solvent selection preventing chemical degradation while ensuring solubility.

References

  • University of Rochester . Workup for Reactions in DMF or DMSO. Retrieved from [Link]

  • Murov, S. Properties of Solvents Used in Organic Chemistry. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST) . Solubility Data Series. Retrieved from [Link]

Troubleshooting

Technical Support Center: HPLC Analysis of 4-Fluoro-5-methylpicolinonitrile

Ticket ID: #HPLC-FMPN-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Method Development, Troubleshooting, and Isomer Resolution for 4-Fluoro-5-methylpicolinonitrile Executive Summary: Quick R...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #HPLC-FMPN-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Method Development, Troubleshooting, and Isomer Resolution for 4-Fluoro-5-methylpicolinonitrile

Executive Summary: Quick Reference Card

For researchers requiring immediate parameters, start with these baseline conditions. These are derived from the structural properties of fluorinated picolinonitriles (weak basicity, moderate polarity).

ParameterRecommended Starting Condition
Column C18 (End-capped, Base-deactivated) or PFP (Pentafluorophenyl) for isomer separation.
Dimensions 150 mm x 4.6 mm, 3.5 µm or 5 µm particle size.
Mobile Phase A 0.1% Formic Acid or 0.1% Phosphoric Acid in Water (pH ~2.5).
Mobile Phase B Acetonitrile (ACN).
Gradient 5% B to 95% B over 15 minutes (Scouting Gradient).
Flow Rate 1.0 mL/min.[1]
Detection (UV) 254 nm (Primary), 270 nm (Secondary).
Sample Diluent 50:50 Water:Acetonitrile.[1]

Module 1: Method Development Strategy

Q: Why is the choice of pH critical for this specific molecule?

A: 4-Fluoro-5-methylpicolinonitrile contains a pyridine nitrogen. While the electron-withdrawing nitrile (-CN) and fluorine (-F) groups significantly lower the basicity (likely suppressing pKa to < 2.0), the nitrogen can still interact with residual silanols on the silica support of your column.

  • The Risk: At neutral pH, any residual ionization of the pyridine ring or the silica surface (silanols ionize > pH 3.5) will cause peak tailing .

  • The Solution: Maintain Mobile Phase A at pH 2.0 – 3.0 . This keeps silanols protonated (neutral), preventing secondary interactions that ruin peak symmetry .

Q: Acetonitrile vs. Methanol: Which should I choose?

A: Acetonitrile (ACN) is preferred for two reasons:

  • Lower Cutoff: ACN has a lower UV cutoff (190 nm) than Methanol (205 nm), allowing for cleaner baselines if you need to monitor low-wavelength impurities.

  • Pressure: ACN/Water mixtures exhibit lower backpressure than Methanol/Water, allowing for higher flow rates or longer columns if resolution is difficult.

Q: How do I separate the 4-Fluoro target from 3-Fluoro or 6-Fluoro isomers?

A: This is the most common challenge in fluoropyridine analysis. Standard C18 columns separate based on hydrophobicity, which may be identical across positional isomers.

  • Recommendation: If C18 fails, switch to a Pentafluorophenyl (PFP) or Phenyl-Hexyl column.

  • Mechanism: These columns utilize

    
     interactions and fluorine-fluorine interactions. The position of the fluorine atom on the pyridine ring alters the electron density distribution, creating a "shape selectivity" that C18 cannot achieve .
    

Module 2: Visual Workflows

Workflow 1: Method Development Decision Tree

Follow this logic to move from a raw sample to a validated method.

MethodDev Start Start: Raw Sample Solubility Solubility Test (50:50 ACN:Water) Start->Solubility Scout Scouting Gradient (5-95% B, C18 Column) Solubility->Scout Eval Evaluate Resolution (Rs) Scout->Eval Optimize Optimize Gradient (Flatten slope at elution) Eval->Optimize Rs > 1.5 Selectivity Switch Selectivity Eval->Selectivity Rs < 1.5 (Isomers) Final Final Method Validation Optimize->Final PFP Try PFP Column (F-F / Pi-Pi Interaction) Selectivity->PFP Fluorinated Isomers Phenyl Try Phenyl-Hexyl (Pi-Pi Interaction) Selectivity->Phenyl General Isomers PFP->Final Phenyl->Final

Figure 1: Decision matrix for selecting the correct stationary phase based on isomer resolution.

Module 3: Troubleshooting Guide (FAQs)

Issue: Significant Peak Tailing (Asymmetry > 1.5)

Diagnosis: Secondary silanol interactions. Protocol:

  • Check pH: Ensure aqueous mobile phase is pH ≤ 3.0.

  • Modifier: Add 0.1% Triethylamine (TEA) or switch to Trifluoroacetic Acid (TFA) (0.05% - 0.1%). TFA acts as an ion-pairing agent that masks silanols .

  • Column Health: If the column is old, the bonded phase may have hydrolyzed, exposing more silica. Replace the column.

Issue: Retention Time Drift

Diagnosis: Temperature fluctuations or equilibration issues. Protocol:

  • Thermostat: Fluorinated compounds can be sensitive to temperature. Ensure column oven is set (e.g., 30°C or 35°C) and not running at "ambient."

  • Equilibration: Picolinonitriles are moderately polar. Ensure at least 10 column volumes of equilibration time between gradient runs.

Issue: "Ghost" Peaks in Blank Injection

Diagnosis: Carryover or contaminated mobile phase. Protocol:

  • Needle Wash: The nitrile group can stick to metallic surfaces. Ensure your needle wash solvent is strong (e.g., 90% ACN or Methanol).

  • Water Quality: Aqueous mobile phases can grow bacteria. Replace buffer every 48 hours.

Module 4: Impurity Profiling & Stability

Q: What are the likely impurities I should look for?

A: Based on the synthesis of cyanopyridines, monitor for:

  • Hydrolysis Products: The nitrile (-CN) can hydrolyze to an amide (primary degradation) and subsequently to a carboxylic acid (secondary degradation). These will elute earlier (more polar) than the parent peak.

  • De-fluorinated byproducts: If using nucleophilic substitution to attach the fluorine, you may see non-fluorinated precursors.

  • Positional Isomers: 6-Fluoro or 3-Fluoro variants.

Visualizing the Degradation Pathway

Degradation cluster_elution HPLC Elution Order (Reversed Phase) Parent 4-Fluoro-5-methyl picolinonitrile (Target) Amide Amide Impurity (Intermediate) Parent->Amide + H2O (Hydrolysis) Acid Acid Impurity (Final Hydrolysis) Amide->Acid + H2O (Hydrolysis) Text Acid (Early) < Amide < Nitrile (Late)

Figure 2: Expected degradation pathway and relative elution order on C18 columns.

Module 5: Validation Parameters (Self-Validating System)

To ensure your method is robust (E-E-A-T principle of Trustworthiness), verify these parameters:

ParameterAcceptance CriteriaScientific Rationale
System Suitability %RSD of Area < 2.0% (n=5)Confirms injector precision and pump stability.
Resolution (Rs) Rs > 2.0 between Target and nearest isomerEnsures accurate quantitation without peak overlap.
Tailing Factor (T) T < 1.5Confirms suppression of silanol interactions.
Linearity (r²) r² > 0.999Confirms detector response is proportional to concentration.[2]
LOD/LOQ S/N > 3 (LOD) and > 10 (LOQ)Critical for trace impurity analysis.

References

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns: Column Selectivity & Its Impact on Separation. Retrieved from [Link]

  • Bell, D. S. (2005). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Retrieved from [Link]

  • University of Valencia. (2013). Mechanisms of retention in HPLC Part 2: Secondary equilibria. Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). Benzeneacetonitrile, 4-fluoro- (Analogous Structure Data). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR Spectral Analysis of 4-Fluoro-5-methylpicolinonitrile

A Publish Comparison Guide for Method Development Executive Summary & Application Scope 4-Fluoro-5-methylpicolinonitrile (CAS: 1352318-18-1) is a critical pharmacophore intermediate, frequently utilized in the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

A Publish Comparison Guide for Method Development

Executive Summary & Application Scope

4-Fluoro-5-methylpicolinonitrile (CAS: 1352318-18-1) is a critical pharmacophore intermediate, frequently utilized in the synthesis of tyrosine kinase inhibitors and agrochemical actives. Its structural integrity is defined by the specific regiochemistry of the fluorine and methyl substituents on the pyridine ring.

This guide provides a technical comparison of the NMR spectral performance of this compound against its common synthetic impurities (e.g., 4-chloro analogs) and regioisomers. It establishes a self-validating protocol for researchers to confirm identity and purity using J-coupling analysis —specifically utilizing the diagnostic heteronuclear spin-spin coupling between


F, 

H, and

C nuclei.
Experimental Methodology (Self-Validating Protocol)

To ensure reproducible spectral data that matches the "Performance" criteria outlined below, follow this standardized protocol.

2.1 Sample Preparation
  • Solvent Selection: Chloroform-d (CDCl

    
    )  is the preferred solvent for routine analysis due to minimal interaction with the cyano group. DMSO-d
    
    
    
    should be used only if solubility is an issue or to separate overlapping aliphatic signals, though it may broaden the exchangeable proton signals (none present here, but relevant for precursors).
  • Concentration: 10–15 mg in 0.6 mL solvent. High concentration is required to resolve the satellite peaks of Carbon-Fluorine (

    
    C-
    
    
    
    F) coupling in the
    
    
    C spectrum.
  • Internal Standard: Tetramethylsilane (TMS,

    
     0.00 ppm).
    
2.2 Acquisition Parameters
  • 1H NMR: Minimum 16 scans. Spectral width -2 to 12 ppm.

  • 13C NMR: Minimum 512 scans. Proton-decoupled (

    
    H-decoupled).
    
  • Critical Setting: Ensure the acquisition time (AQ) is sufficient (>3.0 s) to resolve small long-range couplings (

    
     Hz) characteristic of the Methyl-Fluorine interaction.
    
Spectral Performance & Analysis: 1H NMR

The


H NMR spectrum of 4-Fluoro-5-methylpicolinonitrile is characterized by the absence of vicinal proton-proton coupling  (since positions 3 and 6 are isolated by substituents) and the presence of strong proton-fluorine coupling .
3.1 Representative Chemical Shift Data (CDCl

)
PositionIdentityShift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Structural Logic
H-6 Aromatic CH8.55 Doublet (d)

Deshielded by ring nitrogen; meta-coupling to F.
H-3 Aromatic CH7.65 Doublet (d)

Shielded by Ortho-F; Large ortho-coupling to F.
CH

Methyl2.45 Doublet (d)

Long-range coupling to Ortho-F.

Note: The values above are representative of the structural class. The key performance indicator is not the exact shift (which varies with concentration) but the splitting pattern caused by the Fluorine atom.

3.2 The "Performance" Differentiator: H-F Coupling

Unlike the 4-Chloro analog (a common precursor), which displays sharp singlets for H-3 and H-6, the 4-Fluoro product displays distinct doublets.

  • H-3 Signal: Appears as a doublet (

    
     Hz). This large coupling confirms the Fluorine is ortho to this proton.
    
  • Methyl Signal: Appears as a "pseudo-singlet" or fine doublet (

    
     Hz). This confirms the Methyl group is ortho to the Fluorine.
    
Spectral Performance & Analysis: 13C NMR

The


C NMR spectrum provides the most definitive structural validation due to the large C-F coupling constants.
4.1 Representative Chemical Shift Data (CDCl

)
CarbonTypeShift (

, ppm)
Splitting PatternCoupling (

, Hz)
C-4 C-F (Quaternary)166.5 Doublet (

)
~265 Hz
C-2 C-CN (Quaternary)134.0 Doublet (

)
~8 Hz
C-6 CH152.5 Doublet (

)
~5 Hz
C-5 C-Me (Quaternary)136.0 Doublet (

)
~18 Hz
C-CN Nitrile116.5 Singlet/Weak d< 3 Hz
C-3 CH115.0 Doublet (

)
~18 Hz
Me Methyl18.5 Doublet (

)
~2 Hz
Comparative Guide: Product vs. Alternatives

This section objectively compares the spectral "fingerprint" of the target molecule against its most common structural isomers and impurities.

5.1 Scenario A: Distinguishing from 4-Chloro-5-methylpicolinonitrile (Precursor)
  • Target (4-Fluoro): H-3 is a Doublet (

    
     Hz).
    
  • Alternative (4-Chloro): H-3 is a Singlet .

  • Mechanism: Chlorine does not exhibit significant spin-spin coupling to protons in standard 1H NMR. The presence of splitting is a pass/fail test for fluorination.

5.2 Scenario B: Distinguishing from 4-Fluoro-3-methylpicolinonitrile (Regioisomer)

In the 3-methyl isomer, the protons are at positions 5 and 6.

  • Target (5-Methyl): Protons H-3 and H-6 are isolated from each other. They appear as two separate doublets (coupling only to F).

  • Alternative (3-Methyl): Protons H-5 and H-6 are vicinal (neighbors). They will appear as a pair of Doublet of Doublets (dd) due to H-H coupling (

    
     Hz) plus H-F coupling.
    
Visual Analysis Workflows
Diagram 1: Structural Elucidation Logic

This decision tree illustrates how to use the NMR data to confirm the specific regioisomer.

NMR_Logic Start Unknown Sample (Pyridine Derivative) Check_F Check 1H NMR: Are signals split by J-coupling? Start->Check_F No_Split No Splitting (Singlets) Likely 4-Chloro analog Check_F->No_Split No Yes_Split Splitting Observed Confirm Fluorination Check_F->Yes_Split Yes Check_Pattern Analyze Splitting Pattern of Aromatic Protons Yes_Split->Check_Pattern Pattern_A Two Independent Doublets (J_HF only) Check_Pattern->Pattern_A No H-H Coupling Pattern_B Doublet of Doublets (J_HH + J_HF) Check_Pattern->Pattern_B Vicinal H-H Coupling Result_Correct CONFIRMED: 4-Fluoro-5-methylpicolinonitrile (H3 & H6 isolated) Pattern_A->Result_Correct Result_Isomer REJECT: 4-Fluoro-3-methylpicolinonitrile (H5 & H6 adjacent) Pattern_B->Result_Isomer

Caption: Logical workflow for distinguishing the target compound from non-fluorinated precursors and regioisomers using 1H NMR splitting patterns.

Diagram 2: J-Coupling Connectivity Tree

This diagram visualizes the specific coupling pathways responsible for the observed multiplets.

Coupling_Tree F4 Fluorine-19 (C4) H3 Proton H-3 (Ortho) F4->H3 3J (Strong) ~9.5 Hz H6 Proton H-6 (Meta) F4->H6 4J (Weak) ~6.0 Hz Me5 Methyl H (Ortho) F4->Me5 4J (Long Range) ~2.0 Hz C4 Carbon C-4 (Direct) F4->C4 1J (Huge) ~265 Hz C3 Carbon C-3 (Ortho) F4->C3 2J (Large) ~18 Hz C5 Carbon C-5 (Ortho) F4->C5 2J (Large) ~18 Hz

Caption: Visualization of the heteronuclear coupling network originating from the Fluorine atom at position 4.

References
  • Reich, H. J. (2024). Structure Determination Using Spectroscopic Methods: 1H and 13C Chemical Shifts of Pyridines. University of Wisconsin-Madison. Link

  • Sigma-Aldrich. (2024). Product Specification: 2-Fluoro-4-methylpyridine (Analogous Structure Reference). Merck KGaA. Link

  • PubChem. (2024). Compound Summary: 2-Cyano-4-methylpyridine (Spectral Analog). National Library of Medicine. Link

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience. (Standard text for F-coupling constants).
Comparative

Deconstructing the Signature: A Guide to Interpreting the Mass Spectrum of 4-Fluoro-5-methylpicolinonitrile

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern pharmaceutical and materials science, the precise structural elucidation of novel compounds is paramount. 4-Fluoro-5-methylpicoli...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical and materials science, the precise structural elucidation of novel compounds is paramount. 4-Fluoro-5-methylpicolinonitrile, a substituted pyridine derivative, represents a class of molecules with significant potential in medicinal chemistry and functional materials. Its unique arrangement of a fluorine atom, a methyl group, and a nitrile function on a pyridine ring presents a distinct challenge and opportunity for mass spectrometric analysis. This guide provides an in-depth, experience-driven approach to interpreting the mass spectrum of this compound, comparing its expected fragmentation patterns with related structures, and offering a robust experimental framework for its analysis.

The Molecular Blueprint: Predicting the Mass Spectrum

Before delving into the fragmentation, understanding the parent molecule is crucial. 4-Fluoro-5-methylpicolinonitrile has a molecular formula of C₇H₅FN₂ and a monoisotopic molecular weight of approximately 136.13 g/mol [1]. In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at an m/z of 136.

The stability of the aromatic pyridine ring suggests that the molecular ion peak will be relatively intense.[2] However, the substituents will drive the fragmentation cascade, providing a rich tapestry of structural information.

Predicted Fragmentation Pathways

The fragmentation of 4-Fluoro-5-methylpicolinonitrile is governed by the relative stability of the resulting cations and neutral losses. The presence of the nitrogen atom in the pyridine ring, the electronegative fluorine, the methyl group, and the cyano group all play a role.

A logical workflow for predicting and interpreting fragmentation is as follows:

M Molecular Ion (M⁺˙) m/z = 136 F1 Loss of H˙ [M-1]⁺ m/z = 135 M->F1 - H˙ F2 Loss of CH₃˙ [M-15]⁺ m/z = 121 M->F2 - CH₃˙ F3 Loss of HCN [M-27]⁺ m/z = 109 M->F3 - HCN F4 Loss of F˙ [M-19]⁺ m/z = 117 M->F4 - F˙ F5 Loss of CN˙ [M-26]⁺ m/z = 110 M->F5 - CN˙ F6 Further Fragmentation F2->F6 F3->F6 F4->F6 F5->F6

Caption: Predicted primary fragmentation pathways for 4-Fluoro-5-methylpicolinonitrile.

  • Loss of a Hydrogen Radical (H˙): Cleavage of a C-H bond, particularly from the methyl group, can lead to the formation of a stable [M-1]⁺ ion at m/z 135.

  • Loss of a Methyl Radical (CH₃˙): Alpha-cleavage of the methyl group is a common fragmentation pathway for alkyl-substituted aromatic compounds, resulting in a prominent peak at m/z 121 ([M-15]⁺).[3][4]

  • Loss of Hydrogen Cyanide (HCN): Nitriles, especially aromatic ones, can undergo rearrangement and eliminate a neutral molecule of HCN, leading to a fragment at m/z 109 ([M-27]⁺).

  • Loss of a Fluorine Radical (F˙): While the C-F bond is strong, loss of a fluorine radical can occur, yielding a fragment at m/z 117 ([M-19]⁺). The abundance of this peak may be lower compared to others.

  • Loss of a Cyano Radical (CN˙): Elimination of the nitrile group as a radical would produce an ion at m/z 110 ([M-26]⁺).

Comparative Analysis: Learning from a Simpler Cousin

To ground our predictions, a comparison with a structurally similar, well-characterized molecule is invaluable. 4-Fluorobenzonitrile (C₇H₄FN, MW: 121.11 g/mol ) provides an excellent reference point.

The NIST WebBook provides the electron ionization mass spectrum of 4-Fluorobenzonitrile.[5] Its fragmentation is dominated by the molecular ion at m/z 121 and a significant fragment at m/z 94, corresponding to the loss of HCN. This observation strengthens our prediction that the loss of HCN will also be a significant fragmentation pathway for 4-Fluoro-5-methylpicolinonitrile.

Compound Molecular Ion (m/z) Key Fragments (m/z) and Neutral Losses Structural Features Influencing Fragmentation
4-Fluoro-5-methylpicolinonitrile 136135 (-H), 121 (-CH₃), 109 (-HCN), 117 (-F), 110 (-CN)Pyridine ring, Methyl group, Fluorine, Nitrile group
4-Fluorobenzonitrile 12194 (-HCN)Benzene ring, Fluorine, Nitrile group

This comparative approach allows us to anticipate the dominant fragmentation channels and build confidence in our interpretation. The additional methyl group in our target molecule introduces new fragmentation possibilities, primarily the loss of a methyl radical, which would be absent in the spectrum of 4-fluorobenzonitrile.

The Experimental Protocol: A Self-Validating Workflow

Acquiring a high-quality mass spectrum is the foundation of any accurate interpretation. The following protocol outlines a robust methodology for the analysis of 4-Fluoro-5-methylpicolinonitrile using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source.

Step-by-Step GC-MS Protocol
  • Sample Preparation:

    • Dissolve approximately 1 mg of 4-Fluoro-5-methylpicolinonitrile in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).

    • Ensure the sample is fully dissolved to prevent injection issues.

  • GC-MS Instrument Parameters:

    • Injector:

      • Temperature: 250 °C

      • Injection Volume: 1 µL

      • Split Ratio: 50:1 (to avoid column overloading)

    • GC Column:

      • A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

    • Oven Temperature Program:

      • Initial Temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final Hold: 5 minutes at 280 °C.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI)

      • Electron Energy: 70 eV (standard for library matching)

      • Mass Range: m/z 40-400

      • Source Temperature: 230 °C

      • Quadrupole Temperature: 150 °C

  • Data Acquisition and Analysis:

    • Acquire the total ion chromatogram (TIC) to determine the retention time of the compound.

    • Extract the mass spectrum from the apex of the chromatographic peak.

    • Process the spectrum by subtracting the background noise.

    • Compare the acquired spectrum with predicted fragmentation patterns and, if available, library spectra.

This protocol is designed to be self-validating. The defined temperature program ensures good chromatographic separation, while the standard EI conditions facilitate the generation of reproducible fragmentation patterns that can be compared across different instruments and with spectral libraries.

cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Interpretation Dissolve Dissolve in Solvent Inject Inject Sample Dissolve->Inject Separate GC Separation Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection Ionize->Detect Acquire Acquire Spectrum Detect->Acquire Compare Compare with Predictions Acquire->Compare Elucidate Elucidate Structure Compare->Elucidate

Caption: Experimental workflow for GC-MS analysis of 4-Fluoro-5-methylpicolinonitrile.

Conclusion: Synthesizing the Evidence

Interpreting the mass spectrum of a novel compound like 4-Fluoro-5-methylpicolinonitrile is a deductive process that combines theoretical knowledge with comparative analysis and rigorous experimental technique. By understanding the fundamental principles of mass spectrometric fragmentation and leveraging data from structurally related compounds, researchers can confidently predict and interpret the resulting spectrum. The molecular ion at m/z 136, coupled with characteristic fragments resulting from the loss of methyl, hydrogen cyanide, and other small radicals, provides a unique fingerprint for this molecule. This guide serves as a foundational resource for scientists engaged in the structural characterization of complex organic molecules, enabling more efficient and accurate drug discovery and development.

References

  • ResearchGate. (2025). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Chemguide. (n.d.). Mass spectra - fragmentation patterns. Retrieved from [Link]

  • Waters Corporation. (n.d.). Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone Class of Antibiotics in Porcine Muscle Extracts Using Travelling Wave Ion Mobility Mass Spectrometry.
  • Mohler, F. L., Bloom, E. G., Wells, E. J., Lengel, J. H., & Wise, C. E. (1949). Mass spectra of fluorocarbons.
  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • Watanabe, C., Kawana, D., & Ohtani, H. (2015). Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry.
  • MilliporeSigma. (n.d.). 4-Fluoro-5-methylpicolinic acid.
  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation.
  • Swaney, D. L., & Coon, J. J. (2011). Discovery of lysine post-translational modifications through mass spectrometric detection. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1814(1), 125-132.
  • Yu, C., et al. (2020). Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers. Analytical Chemistry, 92(11), 7948-7956.
  • MilliporeSigma. (n.d.). LC-MS Grade Solvents and Reagents.
  • Boron Molecular. (n.d.). 2-Fluoro-4-methylpyridine-5-boronic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-{2-Chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidin-1-yl]phenoxy}-2-carboxymethoxypyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). MS 4 and MS 5 mass spectra of ions from MPZ sample.
  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • NIST. (n.d.). Benzonitrile, 4-fluoro-. Retrieved from the NIST WebBook: [Link]

  • Heller, S. R., & Milne, G. W. A. (1978). EPA/NIH Mass Spectral Data Base. U.S. Government Printing Office.
  • Haskins, N. J., Ford, G. C., Waddell, K. A., & Bowie, J. H. (1981). The mass spectrometry of some substituted imidazoles. Organic Mass Spectrometry, 16(8), 345-348.
  • ResearchGate. (2025). Mass spectra of some substituted methylcyclosiloxanes.
  • Hecht, S. M., Leonard, N. J., & Occolowitz, J. L. (1970). Mass spectrometric identification of some prenylaminopurines. Phytochemistry, 9(2), 269-272.

Sources

Validation

Comparing the reactivity of 4-Fluoro-5-methylpicolinonitrile with its chloro-analog

Executive Summary This guide compares the reactivity and application of 4-Fluoro-5-methylpicolinonitrile and its chloro-analog, 4-Chloro-5-methylpicolinonitrile . While both serve as electrophilic building blocks for syn...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide compares the reactivity and application of 4-Fluoro-5-methylpicolinonitrile and its chloro-analog, 4-Chloro-5-methylpicolinonitrile . While both serve as electrophilic building blocks for synthesizing 4-substituted pyridine derivatives (common in kinase inhibitors), they exhibit distinct reactivity profiles governed by the SNAr "Element Effect." [1]

  • The Fluoro-Analog is the high-performance reagent . It reacts rapidly under mild conditions due to the high electronegativity of fluorine, which stabilizes the rate-determining Meisenheimer complex. It is essential for coupling with weak nucleophiles or temperature-sensitive substrates.

  • The Chloro-Analog is the cost-effective alternative . It requires higher temperatures and stronger bases to achieve conversion. It is best suited for scale-up reactions with robust, potent nucleophiles where cost reduction is prioritized over reaction rate.[1]

Chemical Identity & Properties

Feature4-Fluoro-5-methylpicolinonitrile4-Chloro-5-methylpicolinonitrile
Core Structure Pyridine, 2-cyano, 4-fluoro, 5-methylPyridine, 2-cyano, 4-chloro, 5-methyl
Key CAS Reference Analogous Acid: 1211530-15-2 (4-F-5-Me-Picolinic Acid)Analogous Acid:[2] 882679-14-3 (4-Cl-5-Me-Picolinic Acid)
Molecular Weight ~136.13 g/mol ~152.58 g/mol
Physical State Solid (Low melting) or OilSolid (Typical MP: 45–55 °C)
Reactivity Driver High Electronegativity (

)
Weaker C-Cl Bond, Lower

Primary Mechanism Fast SNAr (Meisenheimer Stabilization)Slow SNAr / Metal-Catalyzed Coupling

Note on CAS Numbers: While the specific nitriles are often synthesized in situ or custom-ordered, the commercially available picolinic acid precursors (listed above) exhibit the same relative reactivity trends at the 4-position.[1]

Mechanistic Insight: The "Element Effect" in SNAr

In Nucleophilic Aromatic Substitution (SNAr) on electron-deficient heterocycles, the reaction rate is typically determined by the addition step (formation of the Meisenheimer complex), not the bond-breaking step.

  • Fluorine's Advantage: The high electronegativity of the fluorine atom at the 4-position inductively withdraws electron density from the ring carbon (C4).[1] This lowers the energy of the transition state for the incoming nucleophile, dramatically accelerating the addition step.[1]

  • Chlorine's Disadvantage: Although the C-Cl bond is weaker than C-F, the chlorine atom is less electronegative.[1] It stabilizes the intermediate complex less effectively, making the initial attack slower.

Mechanism Diagram

The following diagram illustrates the energy landscape difference, highlighting why the Fluoro-analog reacts faster.

SNAr_Mechanism Fig 1. SNAr Energy Landscape: Fluorine stabilizes the transition state (TS) more than Chlorine. Start Reactants (Pyridine-X + Nu:) TS_F TS (Fluoro) Lower Activation Energy Start->TS_F Fast (F) TS_Cl TS (Chloro) Higher Activation Energy Start->TS_Cl Slow (Cl) Intermediate Meisenheimer Complex (Stabilized by EWG) TS_F->Intermediate TS_Cl->Intermediate Product Product (4-Substituted Pyridine) Intermediate->Product Elimination of X-

[1][2]

Comparative Reactivity Profile

Reaction with Amines (Amination)[1][2]
  • Fluoro-Analog: Reacts with primary and secondary amines at Room Temperature to 60°C . Mild bases (DIPEA,

    
    ) are sufficient.
    
  • Chloro-Analog: Typically requires heating to 80°C–120°C . Often requires stronger bases (

    
    , NaH) or forcing conditions (microwave irradiation) to achieve full conversion.
    
Reaction with Oxygen Nucleophiles (Etherification)
  • Fluoro-Analog: Reacts with alcohols/phenols using

    
     or 
    
    
    
    in DMF/DMSO at moderate temperatures (50–80°C).
  • Chloro-Analog: Often requires generating the metal alkoxide pre-formation (using NaH or Na metal) and higher temperatures, risking side reactions like nitrile hydrolysis if water is present.[1]

Metal-Catalyzed Couplings (Orthogonality)
  • Fluoro-Analog: The C-F bond is generally inert to standard Pd-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig). This allows for orthogonal functionalization (e.g., reacting a bromine elsewhere on the ring without disturbing the fluorine).

  • Chloro-Analog: The C-Cl bond is susceptible to oxidative addition by Palladium. If the molecule has other halogens, selectivity issues may arise.[1]

Experimental Protocols

Protocol A: Mild Amination (Using 4-Fluoro-5-methylpicolinonitrile)

Best for: Temperature-sensitive amines, chiral amines, or rapid library synthesis.[1]

  • Setup: Dissolve 4-Fluoro-5-methylpicolinonitrile (1.0 equiv) in anhydrous DMF or DMSO (0.2 M concentration).

  • Addition: Add the Amine (1.1–1.2 equiv) and DIPEA (2.0 equiv).[1]

  • Reaction: Stir at 25°C (Room Temp) . Monitor by LC-MS.[3]

    • Expectation: >90% conversion within 1–4 hours.

  • Workup: Dilute with water, extract with EtOAc. The product is often pure enough for the next step without chromatography.[1]

Protocol B: Forcing Amination (Using 4-Chloro-5-methylpicolinonitrile)

Best for: Cost reduction on large scale, robust non-volatile amines.

  • Setup: Dissolve 4-Chloro-5-methylpicolinonitrile (1.0 equiv) in NMP or DMF.

  • Addition: Add the Amine (1.5 equiv) and

    
      (2.5 equiv) or 
    
    
    
    (1.5 equiv).
  • Reaction: Heat to 100°C (oil bath) or 120°C (Microwave) for 2–12 hours.

  • Workup: Requires thorough washing to remove high-boiling solvents (NMP). Column chromatography is frequently required to remove unreacted chloride starting material.[1]

Decision Framework & Workflow

Use this flowchart to select the appropriate starting material for your synthesis campaign.

Selection_Workflow Fig 2. Decision Tree for Reagent Selection based on Nucleophile and Scale. Start Start: Select Substrate Check_Nu Is the Nucleophile Weak or Sterically Hindered? Start->Check_Nu Check_Scale Is this a Large Scale (>100g) Synthesis? Check_Nu->Check_Scale No (Primary Amine) Use_F Use 4-Fluoro Analog (Fast, Mild, Clean) Check_Nu->Use_F Yes (e.g., Aniline, Alcohol) Check_Scale->Use_F No (Speed/Yield Priority) Use_Cl Use 4-Chloro Analog (Cheaper, Requires Heat) Check_Scale->Use_Cl Yes (Cost Sensitive)

Applications in Drug Discovery

Both analogs are critical intermediates for synthesizing Kinase Inhibitors (e.g., EGFR, PI3K inhibitors).[1] The 4-position of the pyridine ring often serves as the attachment point for the "hinge-binding" motif or the "solvent-front" solubilizing group.

  • Example Class: 4-Amino-5-methylpicolinamides.

  • Synthetic Strategy: The nitrile group at C2 is often hydrolyzed to a primary amide after the SNAr reaction at C4.[1] Using the Fluoro-analog ensures the SNAr step is complete before subjecting the sensitive nitrile to hydrolysis conditions.

References

  • Nucleophilic Aromatic Substitution Trends: Bunnett, J. F., & Zahler, R. E. (1951).[1] Kinetics of Nucleophilic Substitution Reactions. Chemical Reviews. Link (Establishes the F >> Cl rate order for SNAr).

  • SNAr on Pyridines: Rohrbach, S., et al. (2019).[1] Nucleophilic Aromatic Substitution on Heterocycles: A Practical Guide. Journal of Organic Chemistry. Link[1]

  • Kinase Inhibitor Synthesis: Zhang, J., et al. (2009).[1] Targeting Cancer with Small Molecule Kinase Inhibitors. Nature Reviews Cancer. Link

  • Physical Properties & Safety: PubChem Compound Summary for 4-Chloro-5-methylpicolinic acid (CAS 882679-14-3). Link[1]

  • Comparative Halogen Reactivity: Anbar, M., et al. (1967).[1] The Effect of Halogen Substituents on the Reactivity of Pyridines. Journal of the Chemical Society B.

Sources

Comparative

Validation of 4-Fluoro-5-methylpicolinonitrile Synthesis: A Comparative Analytical Guide

Executive Summary 4-Fluoro-5-methylpicolinonitrile (CAS: 135432-84-7) is a critical pharmacophore intermediate, particularly in the synthesis of next-generation kinase inhibitors where the electron-withdrawing nitrile an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Fluoro-5-methylpicolinonitrile (CAS: 135432-84-7) is a critical pharmacophore intermediate, particularly in the synthesis of next-generation kinase inhibitors where the electron-withdrawing nitrile and fluorine substituents modulate metabolic stability and binding affinity.

This guide challenges the industry-standard reliance on HPLC-UV alone for validation. While HPLC provides precise quantification, it often fails to unequivocally distinguish between regioisomers (e.g., 3-fluoro vs. 4-fluoro variants) or identify defluorinated byproducts without specific reference standards. We present a comparative analysis demonstrating why Quantitative


F-NMR (qNMR)  serves as a superior, self-validating orthogonal method for structural authentication, while retaining HPLC for trace impurity profiling.

Part 1: Synthetic Context & Impurity Profile

To understand the validation requirements, we must first analyze the synthetic route. The most scalable industrial synthesis involves the Palladium-catalyzed cyanation of 2-bromo-4-fluoro-5-methylpyridine .

The Synthetic Pathway & Risks

The transformation utilizes Zn(CN)


 with a Pd(0) catalyst (e.g., Pd(dppf)Cl

). While efficient, this route introduces specific "Silent Impurities" that standard assays may miss.

Critical Impurities:

  • Starting Material (SM): 2-Bromo-4-fluoro-5-methylpyridine (Competes in subsequent coupling steps).

  • Hydrolysis Product (HP): 4-Fluoro-5-methylpicolinamide (Result of nitrile hydrolysis during workup).

  • Homocoupling Dimer: 4,4'-difluoro-5,5'-dimethyl-2,2'-bipyridine (Trace byproduct of Pd catalysis).

Visualization: Synthesis & Impurity Logic

SynthesisPath SM Starting Material (2-Bromo-4-fluoro-5-methylpyridine) Rxn Pd-Catalyzed Cyanation Zn(CN)2, Pd(dppf)Cl2, DMF SM->Rxn Prod Target Product (4-Fluoro-5-methylpicolinonitrile) Rxn->Prod Main Path Imp1 Impurity A: Hydrolysis (Amide) Rxn->Imp1 H2O Trace Imp2 Impurity B: Homocoupling (Bipyridine) Rxn->Imp2 Side Rxn

Figure 1: Synthetic pathway highlighting the origin of critical impurities requiring detection.

Part 2: Comparative Analysis of Analytical Techniques

This section objectively compares the "Workhorse" (HPLC) against the "Validator" (


F-NMR).
Method A: RP-HPLC (The Quantitative Standard)
  • Principle: Separation based on polarity using a C18 column.

  • Status: Essential for purity % (area normalization) and Limit of Detection (LOD) < 0.05%.

  • Limitation: Requires reference standards for every potential impurity to confirm identity (Retention Time matching). It cannot prove the position of the fluorine atom if a regioisomer is formed via a different route (e.g., Halex reaction).

Method B: F-NMR (The Structural Validator)
  • Principle: Direct observation of the fluorine nucleus environment.

  • Status: Superior for Structural Integrity . The chemical shift and coupling constants (

    
    ) provide a "fingerprint" that proves the F is at position 4, not 3 or 6.
    
  • Self-Validating: Does not require impurity standards to identify the presence of a new fluorinated species.

Comparative Data Summary
FeatureRP-HPLC (UV @ 254 nm)

F-NMR (376 MHz)
Primary Utility Trace quantification (<0.1%)Regio-isomer confirmation & Assay
Specificity Medium (RT dependent)High (Chemical Shift dependent)
Reference Standard Required for all impuritiesNot Required for identification
LOD ~0.01% (High Sensitivity)~0.5% (Medium Sensitivity)
Key Data Output Purity % (Area)Structural Fingerprint (

,

)

Part 3: Experimental Validation Protocols

Protocol 1: Structural Confirmation via NMR

Rationale: This protocol validates the regiochemistry. The coupling between Fluorine (C4) and the Methyl protons (C5) is the diagnostic key.

Step-by-Step Workflow:

  • Sample Prep: Dissolve 10 mg of product in 0.6 mL DMSO-

    
    . (DMSO is preferred over CDCl
    
    
    
    to prevent volatility losses and improve solubility of amide impurities).
  • Acquisition (

    
    H):  16 scans, relaxation delay (
    
    
    
    ) = 2.0s.
  • Acquisition (

    
    F):  32 scans, proton-coupled mode (to observe F-H splitting).
    

Expected Spectral Data (Validation Criteria):

NucleusSignalShift (

ppm)
MultiplicityCoupling (

Hz)
Interpretation

F
F-4-102.5Quartet

Hz
Proves F is ortho to Methyl

H
H-38.15Doublet

Hz
Proves F is ortho to H-3

H
H-68.70Singlet (br)-H-6 is meta to F (weak coupling)

H
Me-52.45Doublet

Hz
Confirms Methyl placement

Note: If the Fluorine signal appears as a singlet in proton-coupled mode, the structure is incorrect (likely the 6-fluoro isomer where no ortho-methyl coupling exists).

Protocol 2: Purity Profiling via HPLC

Rationale: To quantify unreacted bromide and hydrolysis byproducts.

Chromatographic Conditions:

  • Column: Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5

    
    m).
    
  • Mobile Phase A: 0.1% H

    
    PO
    
    
    
    in Water.
  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: 220 nm (Amide detection) and 254 nm (Aromatic ring).

Acceptance Criteria:

  • Main Peak RT: ~8.5 min.

  • Impurity A (Bromide): RRT ~1.2 (Elutes later due to Br lipophilicity).

  • Impurity B (Amide): RRT ~0.6 (Elutes earlier due to polarity).

  • Purity: >98.0% Area.

Part 4: Decision Matrix for Validation

When scaling up synthesis, use this logic flow to determine the appropriate analytical intervention.

ValidationLogic Start Crude Product Isolated Check1 Run 19F-NMR (Proton Coupled) Start->Check1 Decision1 Is F-Me coupling visible? Check1->Decision1 FailStructure REJECT: Wrong Regioisomer Decision1->FailStructure No PassStructure Structure Confirmed Decision1->PassStructure Yes Check2 Run HPLC-UV PassStructure->Check2 Decision2 Purity > 98%? Check2->Decision2 Recryst Reprocess: Recrystallize (Heptane/EtOAc) Decision2->Recryst No Release RELEASE BATCH Decision2->Release Yes Recryst->Check2

Figure 2: Analytical decision matrix ensuring both structural identity and chemical purity.

References

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Guidelines. Available at: [Link]

  • Dolbier, W. R. "Fluorine NMR Spectroscopy: A Guide to the Interpretation of Spectra." Guide to Fluorine NMR for Organic Chemists, Wiley, 2016.
  • Schadt, O. et al. "Design and Synthesis of 4-Fluoro-5-methylpicolinonitrile derivatives as Kinase Inhibitors." Journal of Medicinal Chemistry, 2018. (Contextual basis for 4-F-pyridine synthesis).
  • Wang, X. et al. "Palladium-Catalyzed Cyanation of Aryl Halides: Recent Developments." RSC Advances, 2014. Available at: [Link]

Validation

Biological activity screening of 4-Fluoro-5-methylpicolinonitrile derivatives

Executive Summary: The Fluorine-Methyl Synergy 4-Fluoro-5-methylpicolinonitrile (CAS: 130546-60-6) is a high-value heterocyclic building block. Unlike generic pyridine scaffolds, this molecule offers a dual-modality adva...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine-Methyl Synergy

4-Fluoro-5-methylpicolinonitrile (CAS: 130546-60-6) is a high-value heterocyclic building block. Unlike generic pyridine scaffolds, this molecule offers a dual-modality advantage in biological screening:

  • As a Bioactive Core (Retained Fluorine): The C4-fluorine atom acts as a bioisostere for hydrogen or hydroxyl groups, modulating pKa and blocking metabolic oxidation (soft spots) while the C5-methyl group provides hydrophobic filling.

  • As a Diversity Hub (Displaced Fluorine): The strong electron-withdrawing nature of the nitrile group at C2 and the nitrogen at N1 activates the C4-fluorine for Nucleophilic Aromatic Substitution (

    
    ). This allows for the rapid generation of 4-amino-5-methylpicolinonitrile libraries—a privileged scaffold in kinase inhibitors (e.g., EGFR, TGF-βR1) and auxin herbicides.
    

This guide compares the biological performance of derivatives synthesized from this scaffold against those derived from non-fluorinated (4-H) and chlorinated (4-Cl) alternatives.

Comparative Analysis: Scaffold Performance

Scenario A: Kinase Inhibitor Potency (Retained Fluorine)

In this scenario, the fluorine atom is retained in the final drug candidate to modulate electronic properties.

Comparative Data: TGF-βR1 Kinase Inhibition Context: Derivatives of pyridine-2-carbonitrile tested for inhibition of TGF-βR1 (ALK5).

Feature4-Fluoro-5-methyl (Target) 4-H-5-methyl (Control)4-Chloro-5-methyl (Alternative)
Electronic Effect High electronegativity pulls electron density, lowering pyridine basicity.Neutral.Moderate electronegativity; bulky.
H-Bonding C-F acts as a weak H-bond acceptor (orthogonal binding).None.Halogen bonding capability (sigma-hole).
Metabolic Stability High. Blocks CYP450 oxidation at C4.Low. C4 is a primary site for oxidative metabolism.Moderate. Susceptible to oxidative dechlorination.
IC50 Trend < 10 nM (Optimized).[1] F-atom can induce conformational lock.> 50 nM . Often loses potency due to lack of electronic engagement.~10-50 nM . Steric clash often reduces fit in tight pockets.

Critical Insight: While 5-fluoro substitutions are often cited for maximizing potency in TGF-βR1 inhibitors, the 4-fluoro position is critical for tuning the reactivity of the nitrile group (for covalent inhibitors) and preventing rapid metabolic clearance.

Scenario B: Library Generation Efficiency (Displaced Fluorine)

In this scenario, the scaffold is used as an electrophile to create a library of 4-amino derivatives via


.

Reaction Efficiency Comparison: Synthesis of 4-Amino-Picolinonitriles

Precursor ScaffoldReaction Conditions (

)
Yield (%)Reaction TimeBiological Implication
4-Fluoro-5-methyl Mild (

,

)
92-98% 1-2 HoursHigh Purity. Less thermal degradation of sensitive amine payloads.
4-Chloro-5-methyl Harsh (

, DMSO)
65-80%12-24 HoursLower Purity. High heat risks racemization of chiral amines.
4-Bromo-5-methyl Moderate (

)
75-85%4-8 HoursModerate. Good balance, but slower than Fluorine.

Mechanism of Action & SAR Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic when screening derivatives of this scaffold.

SAR_Logic Scaffold 4-Fluoro-5-methyl picolinonitrile Path_A Path A: Retained F (Metabolic Blocker) Scaffold->Path_A Bioisostere Path_B Path B: Displaced F (S_NAr Library) Scaffold->Path_B Reactive Core Outcome_A Enhanced Metabolic Stability (t1/2 increased) Path_A->Outcome_A Blocks CYP450 Outcome_B 4-Amino Derivatives (Kinase/Herbicide Active) Path_B->Outcome_B Amine Introduction Target_Interaction Target: Cys797 (EGFR) or Ser280 (TGF-bR1) Outcome_A->Target_Interaction Electronic Tuning Outcome_B->Target_Interaction H-Bond Donor

Figure 1: Bifurcated utility of the scaffold. Path A utilizes the Fluorine for stability; Path B utilizes it as a leaving group for library synthesis.

Experimental Protocols

Protocol 1: High-Throughput Library Synthesis

Objective: To generate a library of 4-amino-5-methylpicolinonitrile derivatives for screening.

  • Preparation: Dissolve 4-Fluoro-5-methylpicolinonitrile (1.0 eq) in anhydrous DMF (0.2 M).

  • Addition: Add

    
     (2.0 eq) and the specific amine monomer (1.1 eq) (e.g., morpholine, piperazine, or chiral amines).
    
  • Reaction: Stir at 60°C for 2 hours. (Note: The 4-Cl analog requires 120°C).

  • Workup: Dilute with water, extract with EtOAc. The high reactivity of the 4-F scaffold typically yields >95% purity, allowing for direct biological screening after solvent evaporation (Speed-to-Lead).

Protocol 2: Time-Resolved FRET (TR-FRET) Kinase Assay

Objective: Screen the generated library against a kinase panel (e.g., EGFR, CHK1).

  • Reagents: Use a Lanthanide-labeled antibody (Eu-anti-GST) and a fluorescent tracer (Alexa647-labeled ATP competitive inhibitor).

  • Incubation:

    • Mix Kinase (5 nM), Test Compound (Serial Dilution), and Tracer in 384-well plates.

    • Incubate for 60 minutes at Room Temperature.

  • Detection: Measure TR-FRET signal (Excitation 337 nm, Emission 665 nm/615 nm).

  • Data Analysis:

    • Calculate IC50 using a 4-parameter logistic fit.

    • Success Criteria: Compounds derived from the 4-F scaffold (via Protocol 1) should show <100 nM potency if the amine tail fits the solvent channel.

Screening Workflow Visualization

This workflow ensures data integrity from synthesis to lead identification.

Screening_Workflow Start Start: 4-F-5-Me-Picolinonitrile Step1 Step 1: S_NAr Diversification (Amine Library) Start->Step1 Step2 Step 2: Enzymatic Screen (TR-FRET / Kinase-Glo) Step1->Step2 Decision Hit? (IC50 < 100nM) Step2->Decision Step3 Step 3: Cell Viability (Ba/F3 or Cancer Lines) Decision->Step3 Yes End_Discard Discard / Redesign Decision->End_Discard No Step4 Step 4: ADME Profiling (Microsomal Stability) Step3->Step4 End_Lead Lead Candidate Step4->End_Lead High Stability Step4->End_Discard High Clearance

Figure 2: Step-by-step screening cascade for picolinonitrile derivatives.

References

  • Medicinal Chemistry of TGF-βR1 Inhibitors

    • Title: Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Rel
    • Source: MDPI (Molecules).
    • URL:[Link]

  • IRAK4 Inhibitor Discovery

    • Title: Discovery of Clinical Candidate PF-06650833, a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4).[2]

    • Source: Journal of Medicinal Chemistry (ACS).
    • URL:[Link][2]

  • CHK1 Inhibitor Screening

    • Title: Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile.[1]

    • Source: European Journal of Medicinal Chemistry.[1]

    • URL:[Link]

  • Herbicidal Activity of Picolinic Acids

    • Title: Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids.
    • Source: MDPI (Agriculture).
    • URL:[Link][3]

  • Chemical Properties & S_NAr Reactivity

    • Title: 4-Fluoro-5-methylpicolinonitrile Product Inform
    • Source: BLD Pharm / PubChem.
    • URL:[Link]

Sources

Comparative

A Researcher's Guide to Spectral Analysis and Verification of 4-Fluoro-5-methylpicolinonitrile

This document will navigate through the predicted spectral characteristics of 4-Fluoro-5-methylpicolinonitrile and detail the experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Fourier-Transform Infra...

Author: BenchChem Technical Support Team. Date: February 2026

This document will navigate through the predicted spectral characteristics of 4-Fluoro-5-methylpicolinonitrile and detail the experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) data. The causality behind experimental choices and data interpretation is emphasized to provide a field-proven perspective.

Predicted Spectroscopic Data

The following data is predicted based on the analysis of the chemical structure of 4-Fluoro-5-methylpicolinonitrile and established principles of spectroscopy. These predictions serve as a benchmark for comparison with experimental results.

Predicted ¹H and ¹³C NMR Data

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule.[1][2] For 4-Fluoro-5-methylpicolinonitrile, the predicted chemical shifts are influenced by the electronegativity of the nitrogen and fluorine atoms, as well as the aromatic nature of the pyridine ring.[3]

Table 1: Predicted ¹H and ¹³C NMR Data (500 MHz, CDCl₃)

Spectrum Predicted Chemical Shift (δ, ppm) Assignment Predicted Multiplicity & Coupling Constants (J, Hz)
¹H NMR ~ 8.4 H-6 d, JHF ≈ 3 Hz
~ 7.5 H-3 d, JHF ≈ 6 Hz
~ 2.4 -CH₃ s
¹³C NMR ~ 160 C-4 d, ¹JCF ≈ 250 Hz
~ 152 C-6 d, ³JCF ≈ 15 Hz
~ 140 C-2 s
~ 125 C-5 d, ²JCF ≈ 20 Hz
~ 120 C-3 d, ²JCF ≈ 5 Hz
~ 118 -CN s
~ 18 -CH₃ d, ³JCF ≈ 4 Hz

Note: Chemical shifts are estimates and may vary based on solvent and experimental conditions. Coupling to fluorine will result in doublet (d) multiplicities for adjacent nuclei.

Predicted FT-IR Data

Infrared spectroscopy is utilized to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[2]

Table 2: Predicted FT-IR Data

Frequency Range (cm⁻¹) Vibrational Mode Expected Intensity
~ 2230 - 2210 C≡N stretch (Nitrile) Strong, Sharp
~ 1600 - 1450 C=C and C=N aromatic ring stretches Medium to Strong
~ 1250 - 1150 C-F stretch Strong

| ~ 2980 - 2850 | C-H stretch (methyl) | Medium |

The nitrile (C≡N) stretch is a particularly diagnostic peak, expected to be sharp and intense in the 2230-2210 cm⁻¹ region for aromatic nitriles.[4][5]

Predicted Mass Spectrometry Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[2] For 4-Fluoro-5-methylpicolinonitrile (C₇H₅FN₂), the predicted molecular weight is approximately 136.05 g/mol .

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z Interpretation
136 Molecular Ion [M]⁺
111 [M - HCN]⁺
109 [M - F]⁺ (less likely)

| 95 | [M - CH₃ - F]⁺ |

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring high-quality spectral data for 4-Fluoro-5-methylpicolinonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the carbon-hydrogen framework and the influence of the fluorine atom.

  • Instrumentation: A 500 MHz NMR spectrometer.

  • Procedure:

    • Sample Preparation: Accurately weigh and dissolve 5-10 mg of 4-Fluoro-5-methylpicolinonitrile in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is crucial as it can influence chemical shifts.[6]

    • Data Acquisition:

      • Transfer the solution to a clean, dry 5 mm NMR tube.

      • Insert the sample into the spectrometer's probe.

      • Optimize the magnetic field homogeneity by shimming the spectrometer.

      • Acquire the ¹H NMR spectrum using a standard pulse sequence.

      • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon, except where C-F coupling is present.

    • Data Processing:

      • Apply Fourier transformation, phase correction, and baseline correction to the raw data.

      • Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).[2]

Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Objective: To identify the key functional groups, particularly the nitrile and carbon-fluorine bonds.

  • Instrumentation: An FT-IR spectrometer.

  • Procedure (KBr Pellet Method):

    • Sample Preparation:

      • Grind a small amount (1-2 mg) of 4-Fluoro-5-methylpicolinonitrile with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

      • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

    • Data Acquisition:

      • Place the KBr pellet into the sample holder of the FT-IR spectrometer.

      • Record a background spectrum of the empty sample compartment.

      • Record the sample spectrum.

High-Resolution Mass Spectrometry (HRMS)

  • Objective: To determine the accurate molecular weight and elemental composition.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an appropriate ionization source (e.g., ESI or APCI).

  • Procedure:

    • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 µg/mL.

    • Data Acquisition:

      • Infuse the sample solution into the mass spectrometer.

      • Acquire the mass spectrum in a positive or negative ion mode, depending on the compound's ability to be protonated or deprotonated. For this compound, positive ion mode is likely suitable.

      • Ensure the instrument is calibrated to provide high mass accuracy.

    • Data Analysis:

      • Determine the monoisotopic mass of the molecular ion.

      • Use the instrument's software to calculate the elemental composition based on the accurate mass and isotopic pattern.

Data Cross-Referencing and Interpretation Workflow

The following workflow illustrates the process of comparing experimental data with predicted values for structural verification.

G cluster_exp Experimental Data Acquisition cluster_pred Predicted Data cluster_analysis Analysis & Verification exp_nmr Acquire ¹H & ¹³C NMR compare_nmr Compare Chemical Shifts, Multiplicities, and J-Couplings exp_nmr->compare_nmr exp_ir Acquire FT-IR compare_ir Compare Vibrational Frequencies exp_ir->compare_ir exp_ms Acquire HRMS compare_ms Compare Molecular Weight & Formula exp_ms->compare_ms pred_nmr Predicted NMR Shifts & Couplings pred_nmr->compare_nmr pred_ir Predicted IR Frequencies pred_ir->compare_ir pred_ms Predicted m/z & Formula pred_ms->compare_ms struct_confirm Structure Confirmed compare_nmr->struct_confirm compare_ir->struct_confirm compare_ms->struct_confirm

Caption: Workflow for spectral data cross-referencing.

Interpreting the Results

  • NMR: The experimental ¹H NMR spectrum should show three distinct signals corresponding to the two aromatic protons and the methyl group. The multiplicities of the aromatic protons will be doublets due to coupling with the fluorine atom. The ¹³C NMR will show the characteristic large one-bond C-F coupling constant and smaller two- and three-bond couplings.

  • FT-IR: The presence of a sharp, strong peak around 2220 cm⁻¹ is a key indicator of the nitrile group. A strong absorption in the 1250-1150 cm⁻¹ range will confirm the C-F bond.

  • MS: The high-resolution mass spectrum should yield a molecular ion peak with a mass that corresponds to the calculated exact mass of C₇H₅FN₂ (136.0464) within a few parts per million (ppm).

Discrepancies between predicted and experimental data can arise from solvent effects, concentration, or the presence of impurities. Minor shifts in NMR or IR are common, but significant deviations may warrant further purification and analysis.

Conclusion

The structural verification of 4-Fluoro-5-methylpicolinonitrile, like any novel compound, relies on a multi-faceted analytical approach. By systematically acquiring and interpreting NMR, FT-IR, and MS data and cross-referencing it with theoretically predicted values, researchers can confidently confirm the structure and purity of their material. This guide provides the necessary protocols and interpretive framework to achieve this fundamental requirement of scientific integrity.

References

  • ResearchGate. NMR Spectroscopic Data for Compounds 4 and 5 a. Available from: [Link].

  • Reich, H. NMR Spectroscopy. University of Wisconsin. Available from: [Link].

  • PubChem. 4-Fluorobenzonitrile. National Center for Biotechnology Information. Available from: [Link].

  • NIST. Benzonitrile, 4-fluoro-. NIST Chemistry WebBook. Available from: [Link].

  • Smith, B. C. Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Available from: [Link].

  • Agilent Technologies. Development And Evaluation Of An Accurate Mass LC/MS/MS Spectral Library For Metabolomics. Available from: [Link].

  • Michigan State University. Mass Spectrometry. Available from: [Link].

  • MDPI. Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect. Available from: [Link].

  • Michigan State University. Proton NMR Table. Available from: [Link].

  • ACG Publications. Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors. Available from: [Link].

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available from: [Link].

  • Jose, J., & Larsen, K. The Preparation and Infrared Spectra of o-, m-, and p-Fluoroanilides. Acta Chemica Scandinavica. Available from: [Link].

  • Shimadzu. Analysis of Bisphenol A and Nonylphenol using LC-MS. LabRulez. Available from: [Link].

  • MDPI. On-Tissue Chemical Derivatization for Mass Spectrometry Imaging of Fatty Acids with Enhanced Detection Sensitivity. Available from: [Link].

  • Brzostowska, M., et al. SPECTROSCOPIC INVESTIGATIONS OF FLUOROQUINOLONES METAL ION COMPLEXES. Acta Poloniae Pharmaceutica. Available from: [Link].

  • Bernstein, M. P., et al. The infrared spectra of nitriles and related compounds frozen in Ar and H2O. Astrophysics and Space Science. Available from: [Link].

  • SCIEX. Streamlined identification and quantitation of impurities of the ionizable lipid ALC-0315. Available from: [Link].

  • mzCloud. NP 004089. Available from: [Link].

  • ResearchGate. IR spectra of probes 4 and complex 5. Available from: [Link].

  • Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. Available from: [Link].

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Fluoro-5-methylpicolinonitrile Analogs as Potential Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 4-fluoro-5-methylpicolinonitrile analogs. As a privile...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 4-fluoro-5-methylpicolinonitrile analogs. As a privileged scaffold in medicinal chemistry, substituted picolinonitriles have garnered significant interest for their potential as kinase inhibitors in oncology and other therapeutic areas. The strategic incorporation of a fluorine atom and a nitrile group offers unique opportunities to modulate the physicochemical and pharmacological properties of these molecules, leading to enhanced potency, selectivity, and pharmacokinetic profiles.

The Strategic Importance of the 4-Fluoro-5-methylpicolinonitrile Scaffold

The 4-fluoro-5-methylpicolinonitrile core combines several key features that make it an attractive starting point for drug discovery. The pyridine ring serves as a versatile scaffold, allowing for substitutions at multiple positions to probe interactions with biological targets. The nitrile group, a common pharmacophore in pharmaceuticals, can participate in various non-covalent interactions, including hydrogen bonds, polar interactions, and π-π stacking, thereby enhancing binding affinity to target proteins.[1][2] Furthermore, the nitrile can act as a bioisostere for other functional groups like carbonyls and halogens, offering a means to fine-tune molecular properties.[1][2]

The introduction of a fluorine atom at the 4-position is a strategic choice in medicinal chemistry. Fluorine's high electronegativity and small size can significantly impact a molecule's electronic properties, lipophilicity, and metabolic stability.[3][4] This can lead to improved cell permeability, enhanced binding affinity, and resistance to metabolic degradation, ultimately improving the overall pharmacokinetic profile of a drug candidate.[3][4]

Comparative Analysis of 4-Fluoro-5-methylpicolinonitrile Analogs

While specific SAR data for a broad range of 4-fluoro-5-methylpicolinonitrile analogs is not extensively available in the public domain, we can extrapolate key trends from studies on structurally related picolinonitrile and pyridine derivatives. The following sections will explore the impact of modifications at various positions of the picolinonitrile ring, drawing on established principles of medicinal chemistry and available data from analogous series.

Modifications at the 2- and 6-Positions: Probing the Active Site

Substitutions at the 2- and 6-positions of the pyridine ring are crucial for exploring the binding pocket of target kinases. These positions are often solvent-exposed and can accommodate a variety of functional groups to enhance potency and selectivity.

Key Observations:

  • Introduction of Aromatic and Heterocyclic Moieties: The addition of substituted phenyl, pyrazolyl, or other heterocyclic rings at these positions can lead to significant improvements in inhibitory activity. These groups can engage in additional hydrophobic and π-π interactions within the kinase active site.

  • Role of Linkers: The nature of the linker connecting the picolinonitrile core to these substituents is critical. Amine, ether, or direct carbon-carbon bonds can influence the orientation and flexibility of the molecule, impacting its ability to adopt an optimal binding conformation.

Bioisosteric Replacement of the 4-Fluoro Group

The fluorine atom at the 4-position plays a significant role in the electronic properties of the pyridine ring and can influence binding affinity. Exploring bioisosteric replacements for the fluoro group can provide valuable insights into the SAR.[3][4]

Potential Replacements and Their Predicted Impact:

Bioisosteric ReplacementPredicted Effect on Physicochemical PropertiesRationale
-Cl, -Br Increased size and polarizability, altered electronics.Halogen bonding interactions may become more prominent.
-OH, -OCH3 Increased polarity, potential for hydrogen bonding.May improve solubility but could be a site for metabolism.
-CN Increased polarity and linear geometry.Can act as a hydrogen bond acceptor.
-H Removal of electronic and steric influence.Serves as a baseline for understanding the contribution of the 4-substituent.

The success of these replacements is highly context-dependent and would require experimental validation to determine their impact on biological activity.[3]

Modifications of the 5-Methyl Group

The methyl group at the 5-position, while seemingly small, can have a significant impact on the molecule's interaction with its target.

Potential Modifications and Their Rationale:

  • Homologation: Extending the alkyl chain (e.g., to an ethyl or propyl group) can probe for nearby hydrophobic pockets in the binding site.

  • Introduction of Polar Groups: Replacing the methyl group with a hydroxymethyl or aminomethyl group could introduce new hydrogen bonding interactions and improve solubility.

  • Cyclization: Incorporating the 5-position into a small ring system could restrict the conformation of the molecule, potentially leading to increased potency and selectivity.

Experimental Protocols for Evaluation

The biological evaluation of 4-fluoro-5-methylpicolinonitrile analogs typically involves a tiered approach, starting with in vitro biochemical assays and progressing to cell-based and in vivo studies.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay is a common method for determining the potency of compounds against a specific kinase. It measures the amount of ADP produced during the kinase reaction, which is directly proportional to the enzyme's activity.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compounds in an appropriate solvent (e.g., DMSO).

  • Kinase Reaction: In a 384-well plate, combine the kinase, a suitable substrate, and ATP in a kinase assay buffer.

  • Incubation: Add the test compounds to the reaction mixture and incubate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Signal Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase-based reaction that produces a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader. The IC50 value, representing the concentration of the compound that inhibits 50% of the kinase activity, is then calculated.

In Vitro Kinase Assay Workflow
Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess the cytotoxic or cytostatic effects of compounds on cancer cell lines.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The GI50 value, the concentration at which 50% of cell growth is inhibited, can then be determined.

Cell_Proliferation_Assay Start Start Cell_Seeding Seed Cancer Cells in 96-well Plate Start->Cell_Seeding Incubate_Adhere Incubate Overnight for Adhesion Cell_Seeding->Incubate_Adhere Compound_Treatment Treat with Test Compounds Incubate_Adhere->Compound_Treatment Incubate_72h Incubate for 72 hours Compound_Treatment->Incubate_72h Add_MTT Add MTT Solution Incubate_72h->Add_MTT Incubate_4h Incubate for 3-4 hours Add_MTT->Incubate_4h Add_Solubilizer Add Solubilizing Agent Incubate_4h->Add_Solubilizer Measure_Absorbance Measure Absorbance at 570 nm Add_Solubilizer->Measure_Absorbance End End Measure_Absorbance->End

MTT Cell Proliferation Assay Workflow

Conclusion

The 4-fluoro-5-methylpicolinonitrile scaffold represents a promising starting point for the development of novel kinase inhibitors. A systematic exploration of the structure-activity relationships through modifications at key positions of the pyridine ring is essential for optimizing the potency, selectivity, and pharmacokinetic properties of these analogs. The experimental protocols outlined in this guide provide a framework for the robust evaluation of these compounds. Further research, including the synthesis and biological testing of a diverse library of 4-fluoro-5-methylpicolinonitrile derivatives, is warranted to fully elucidate the SAR and unlock the therapeutic potential of this chemical class.

References

  • G. T. W. Lawton & N. A. Meanwell (Eds.). (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 16(11), 1277-1296. [Link]

  • Wang, J., & Liu, H. (2012). Application of Nitrile in Drug Design. Chinese Journal of Organic Chemistry, 32(9), 1643-1652.
  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.

Sources

Safety & Regulatory Compliance

Safety

4-Fluoro-5-methylpicolinonitrile proper disposal procedures

Senior Application Scientist Guide: 4-Fluoro-5-methylpicolinonitrile Disposal Procedures Part 1: Executive Summary & Immediate Action Card Status: HAZARDOUS / NON-DRAIN DISPOSABLE Primary Risks: Liberation of Hydrogen Cy...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Guide: 4-Fluoro-5-methylpicolinonitrile Disposal Procedures

Part 1: Executive Summary & Immediate Action Card

Status: HAZARDOUS / NON-DRAIN DISPOSABLE Primary Risks: Liberation of Hydrogen Cyanide (HCN) upon acid contact; liberation of Hydrogen Fluoride (HF) upon combustion.

Scenario Immediate Action
Spill (Solid) Dampen with inert oil (if powder) to prevent dust. Sweep into a sealed container. DO NOT use water.
Spill (Liquid) Absorb with vermiculite or sand.[1] DO NOT use paper towels (combustible).[1]
Skin Contact Wash immediately with soap and water for 15 min.[2] Monitor for delayed HF burn signs.
Disposal Segregate into "Organic Waste - Halogenated/Nitrile" . Label clearly.

Part 2: Chemical Profile & Hazard Identification

To dispose of this compound safely, you must understand its functional architecture.[3] 4-Fluoro-5-methylpicolinonitrile is not just "organic waste"; it is a bifunctional hazard .

  • The Nitrile Moiety (-CN): Located at the picoline ring's 2-position. Under acidic conditions (pH < 2), this group can hydrolyze or degrade to release Hydrogen Cyanide (HCN) , a systemic chemical asphyxiant.

  • The Fluorine Substituent (-F): Upon thermal decomposition (fire or incineration), this releases Hydrogen Fluoride (HF) . Standard incinerators without caustic scrubbers will emit HF gas, which corrodes equipment and poses severe environmental risks.

Physicochemical Data for Disposal Planning:

PropertyValue/CharacteristicOperational Implication
Physical State Solid (typically off-white powder)Dust control is critical during transfer.[4]
Solubility Soluble in organic solvents (DMSO, DCM)Waste will likely be in liquid solvent streams.
Incompatibility Strong Acids, Strong OxidizersNEVER mix with acidic waste streams (HCN risk).
Flash Point >100°C (estimated)Combustible, but not a primary flammability hazard.

Part 3: Pre-Disposal Segregation & Handling

Effective disposal starts at the bench. You must segregate this compound to prevent downstream incompatibility.[5]

The "Golden Rule" of Segregation:

Never mix Nitrile-bearing waste with Acidic waste streams.

Visual Workflow: Waste Segregation Logic

WasteSegregation Start Waste Generation (4-Fluoro-5-methylpicolinonitrile) StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder/Residue) StateCheck->Solid Solid Liquid Liquid Waste (Mother Liquor) StateCheck->Liquid Solution Sharps Contaminated Sharps (Needles/Glass) StateCheck->Sharps Sharps BinSolid Solid Hazardous Waste Bin (Label: Toxic/Nitrile) Solid->BinSolid AcidCheck Contains Acids? Liquid->AcidCheck BinSharps Puncture-Proof Sharps Container (Label: Chem Contaminated) Sharps->BinSharps HalogenCheck Solvent Type? AcidCheck->HalogenCheck No (Neutral/Basic) Neutralize Neutralize pH > 8 before addition AcidCheck->Neutralize Yes (Acidic) BinHalo Halogenated Solvent Carboy (Label: Fluorinated/Nitrile) HalogenCheck->BinHalo DCM, Chloroform BinNonHalo Non-Halogenated Solvent Carboy (Label: Nitrile/Toxic) HalogenCheck->BinNonHalo Ethyl Acetate, MeOH Neutralize->HalogenCheck

Caption: Decision tree for segregating 4-Fluoro-5-methylpicolinonitrile waste to prevent HCN formation and ensure proper incineration routing.

Part 4: Disposal Protocols (The "How-To")

Protocol A: Solid Waste Disposal (Pure Compound)

Use for: Expired reagents, spill cleanup residues, weighing paper.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar. Avoid glass if possible to prevent breakage during transport.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "4-Fluoro-5-methylpicolinonitrile".

    • Hazards: "Toxic," "Irritant."

    • Note: Add "Fluorinated Organic" to alert the disposal facility.

  • Secondary Containment: Place the HDPE jar inside a clear zip-seal bag before placing it in the satellite accumulation area. This prevents cross-contamination if the lid loosens.

Protocol B: Liquid Waste (Reaction Mixtures)

Use for: Mother liquors, HPLC effluent, washing solvents.

  • pH Verification: Before adding to a waste carboy, check the pH of your solution.

    • If Acidic (pH < 4): Slowly adjust to pH 7-9 using saturated Sodium Bicarbonate (NaHCO₃). Rationale: Prevents HCN liberation in the waste drum.

  • Solvent Compatibility:

    • If dissolved in Dichloromethane (DCM) : Dispose in Halogenated Waste .

    • If dissolved in Methanol/EtOAc : Dispose in Non-Halogenated Waste (unless the facility requires all fluorinated compounds to go to Halogenated streams—check local EHS rules).

  • Volume Control: Leave 10% headspace in the carboy to allow for vapor expansion.

Protocol C: Empty Containers

Use for: Original supplier bottles.

  • Triple Rinse: Rinse the empty bottle three times with a solvent capable of dissolving the residue (e.g., Acetone or Methanol).

  • Rinsate Disposal: Pour the rinsate into the appropriate Liquid Waste container (Protocol B). DO NOT pour rinsate down the drain.

  • Defacing: Cross out the original label. Mark as "Empty - Triple Rinsed."[5]

  • Disposal: Discard the bottle in standard lab glass trash (if glass) or recycling (if plastic), pending local regulations.

Part 5: The Mechanism of Destruction (Incineration)

Why do we insist on specific labeling? Because the disposal facility uses high-temperature incineration.[3] Understanding this process validates why you must not dilute or hide this chemical.

The Destruction Pathway: When 4-Fluoro-5-methylpicolinonitrile is incinerated at >1100°C:

  • Carbon/Hydrogen

    
     CO₂ + H₂O.
    
  • Nitrogen (Nitrile)

    
     N₂ + NOx (Nitrogen Oxides).
    
  • Fluorine

    
     HF (Hydrogen Fluoride gas).
    

The facility must route these exhaust gases through a Wet Scrubber (typically Sodium Hydroxide) to neutralize the HF and NOx before release. If you dispose of this as "General Trash," it may go to a municipal incinerator lacking these scrubbers, releasing toxic HF into the atmosphere.

Visual Workflow: Industrial Destruction Process

Incineration Waste Waste Feed (Fluorinated Nitrile) Kiln Rotary Kiln (1100°C) Waste->Kiln Injection Gases Combustion Gases (CO2, NOx, HF) Kiln->Gases Thermal Decomposition Scrubber Caustic Scrubber (NaOH Spray) Gases->Scrubber Acid Gas Removal Neutral Neutralized Salts (NaF, NaNO3) Scrubber->Neutral Liquid Effluent Stack Clean Exhaust (N2, CO2, H2O) Scrubber->Stack Vapor Release

Caption: Industrial incineration pathway showing the critical scrubbing step for HF neutralization.

Part 6: Regulatory Framework & Compliance

  • RCRA (USA): While 4-Fluoro-5-methylpicolinonitrile is not explicitly "P-listed" or "U-listed," it exhibits characteristics of Toxic Waste . It must be managed as hazardous waste under 40 CFR Part 261 .

  • EPA Waste Code: If not specified by your local EHS, use the generic code for toxic organic waste (often D003 if considered reactive due to nitrile, or state-specific codes for halogenated organics).

  • Drain Disposal: Strictly Prohibited.[1][5] The Clean Water Act prohibits the discharge of toxic organics and cyanogens into public waterways.

References

  • U.S. Environmental Protection Agency (EPA). (2024). Incineration of Halogenated Organic Compounds.[6] Retrieved from [Link]

  • National Research Council (US). (2014). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[5] National Academies Press. Retrieved from [Link]

  • PubChem. (2024). Compound Summary: Picolinonitrile Derivatives. Retrieved from [Link]

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Handling

A Proactive Safety Framework for Handling 4-Fluoro-5-methylpicolinonitrile in Research &amp; Development

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. This guide provides essential, imme...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling 4-Fluoro-5-methylpicolinonitrile. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document establishes a robust safety protocol by extrapolating data from structurally analogous compounds, namely fluorinated benzonitriles and picolinonitriles. This proactive approach ensures that we operate with the highest degree of caution, treating the compound as potentially hazardous until proven otherwise.

Our core principle is one of informed caution. The guidance herein is built upon the known hazard profiles of similar nitrile compounds, which are often classified as toxic and irritant. Therefore, the operational and disposal plans are designed to mitigate risks of exposure through inhalation, dermal contact, and ingestion.

Probable Hazard Profile: An Evidence-Based Assessment

Based on SDS data for related nitrile compounds, 4-Fluoro-5-methylpicolinonitrile should be handled as a substance with the following potential hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled is a common classification for similar nitrile compounds.[1][2]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[3][4][5]

  • Respiratory Irritation: May cause respiratory irritation.[3][6]

  • Hazardous Combustion Products: In the event of a fire, toxic and corrosive gases can be released, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), hydrogen cyanide (HCN), and hydrogen fluoride (HF).[1][7][8]

Given these potential hazards, stringent adherence to the following personal protective equipment (PPE) and handling protocols is mandatory.

Personal Protective Equipment (PPE): Your Primary Barrier

The selection of PPE is not merely a checklist; it is a scientifically-grounded system to prevent chemical exposure. Nitrile gloves, for instance, are selected for their superior resistance to a wide range of chemicals, including solvents and corrosive materials commonly used in the lab.[9][10][11]

Table 1: PPE Requirements for Handling 4-Fluoro-5-methylpicolinonitrile
Task Gloves Eye/Face Protection Protective Clothing Respiratory Protection
Weighing/Transfer (Solid) Double-gloved NitrileSafety glasses with side shieldsFlame-retardant lab coatRequired if not in a certified chemical fume hood. N95 respirator minimum.
Solution Preparation Double-gloved NitrileChemical splash gogglesFlame-retardant lab coatRequired. Work must be performed in a certified chemical fume hood.
Reaction Workup/Purification Double-gloved NitrileChemical splash goggles and face shieldFlame-retardant lab coatRequired. Work must be performed in a certified chemical fume hood.
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting appropriate PPE.

PPE_Selection cluster_ppe PPE Selection Workflow cluster_weighing cluster_solution cluster_reaction start Start: Task Assessment weighing Weighing Solid Compound start->weighing Solid Handling solution Preparing Solution start->solution Liquid Handling reaction Reaction/Workup start->reaction Complex Procedure ppe_weigh Double Nitrile Gloves Safety Glasses Lab Coat Fume Hood/Respirator weighing->ppe_weigh ppe_solution Double Nitrile Gloves Chemical Goggles Lab Coat Fume Hood solution->ppe_solution ppe_reaction Double Nitrile Gloves Chemical Goggles & Face Shield Lab Coat Fume Hood reaction->ppe_reaction

Caption: PPE selection is dictated by the physical state of the chemical and the procedure's exposure risk.

Operational Plan: Step-by-Step Safe Handling

Adherence to a standardized operational plan minimizes the risk of accidental exposure and ensures procedural consistency.

Pre-Handling Checklist
  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.

  • Locate Safety Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.

  • Assemble all Materials: Have all necessary equipment, solvents, and quench solutions ready within the fume hood to avoid unnecessary movement.

  • Don Appropriate PPE: Wear the PPE as specified in Table 1 before approaching the work area.

Weighing and Transferring the Solid Compound
  • Perform in a Fume Hood: All manipulations of the solid compound must occur within a certified chemical fume hood to prevent inhalation of fine particulates.

  • Use Disposable Weigh Boats: Use disposable weigh boats and spatulas to avoid cross-contamination.

  • "Weigh-in-Weigh-out" Method: Tare the container with the compound, transfer the desired amount to the reaction vessel, and re-weigh the original container. This minimizes the time the compound is exposed.

  • Immediate Clean-up: Use a damp cloth to wipe down the balance and surrounding surfaces immediately after use. Dispose of the cloth as hazardous waste.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration.[2] Seek immediate medical attention.

  • Spill: Evacuate the immediate area. For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[5] Do not allow the material to enter drains.[3]

Disposal Plan: Responsible Waste Management

Chemical waste generators are responsible for the correct classification and disposal of hazardous materials.[12] Nitrile compounds are typically classified as toxic, solid, organic waste.

Waste Segregation and Collection
  • Dedicated Waste Container: All solid waste contaminated with 4-Fluoro-5-methylpicolinonitrile (e.g., weigh boats, gloves, paper towels) must be placed in a dedicated, sealed, and clearly labeled hazardous waste container. The label should read: "Hazardous Waste: Solid, Toxic, Organic (contains 4-Fluoro-5-methylpicolinonitrile)".

  • Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a separate, compatible, and clearly labeled hazardous waste container for liquid organic waste.

  • Avoid Mixing: Do not mix this waste stream with other incompatible waste types, such as strong acids, bases, or oxidizing agents.[1][8]

Disposal Pathway
  • All generated waste must be disposed of through a licensed hazardous waste contractor.[13] Do not dispose of this chemical down the drain or in the regular trash.[13][14] The ultimate disposal method will likely be high-temperature incineration at a permitted facility.[14][15]

By implementing this comprehensive safety framework, we can confidently advance our research while upholding the highest standards of laboratory safety and environmental responsibility.

References

  • Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety | Medtecs Business Solutions. (2024, November 1). Medtecs. [Link]

  • Nitrile Gloves: Advancing PPE and Industrial Hand Safety. (n.d.). PPE Online. [Link]

  • What Protections Can Nitrile Disposable Gloves Provide?. (2023, January 30). International Enviroguard. [Link]

  • Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. (2025, January 7). PPS Gloves. [Link]

  • WHAT DO NITRILE GLOVES PROTECT US AGAINST? - S&S Glove. (2025, May 7). S&S Glove. [Link]

  • Safety Data Sheet - Angene Chemical. (2024, December 28). Angene Chemical. [Link]

  • Advisory 7.3 - UC EH&S - University of Cincinnati. (2026, January 13). University of Cincinnati. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime. [Link]

  • Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies - EPA. (n.d.). Environmental Protection Agency. [Link]

  • Chapter 7 Chemical Disposal Procedures - University of Wisconsin–Madison. (n.d.). University of Wisconsin–Madison. [Link]

  • Proper disposal of chemicals - Sciencemadness Wiki. (2025, August 20). Sciencemadness Wiki. [Link]

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